(Rac)-S 16924
Beschreibung
Eigenschaften
Molekularformel |
C22H24FNO4 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
2-[1-[2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl]pyrrolidin-3-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C22H24FNO4/c23-18-6-4-17(5-7-18)19(25)14-16-8-9-24(15-16)10-11-26-20-2-1-3-21-22(20)28-13-12-27-21/h1-7,16H,8-15H2 |
InChI-Schlüssel |
DXBFVLGYPFUTEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1CC(=O)C2=CC=C(C=C2)F)CCOC3=CC=CC4=C3OCCO4 |
Synonyme |
1-(benzodioxane-5-yl)-3-(3-(4-fluorophenacyl)pyrrolidine)-1-oxapropane HCl 2-(1-(2-(2,3-dihydrobenzo(1,4)dioxin-5-yloxy)ethyl)pyrrolidin-3-yl)-1-(4-fluorophenyl)ethanone S 16924 S-16924 S16924 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(Rac)-S 16924: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-S 16924 is a novel psychotropic agent with a complex and multifaceted mechanism of action, positioning it as a potential atypical antipsychotic. This technical guide provides an in-depth analysis of its pharmacological profile, detailing its interactions with key monoaminergic receptors, the subsequent impact on downstream signaling cascades, and its neurochemical effects. The document summarizes extensive quantitative data, outlines detailed experimental protocols for the key assays used in its characterization, and provides visual representations of its signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel neuropsychiatric therapeutics.
Core Mechanism of Action
This compound exhibits a distinct "clozapine-like" profile, characterized by its interaction with a broad range of monoaminergic receptors. Unlike typical antipsychotics, it demonstrates a more nuanced modulation of dopaminergic and serotonergic systems. The core of its mechanism of action can be attributed to a combination of:
-
Potent 5-HT1A Receptor Partial Agonism: This is a key feature that distinguishes S 16924 from many other antipsychotics. Its agonist activity at 5-HT1A autoreceptors leads to a reduction in serotonin (5-HT) neuronal firing and subsequent decreases in 5-HT turnover and release.[1] This action is thought to contribute to its anxiolytic and antidepressant properties, as well as mitigating the extrapyramidal side effects associated with dopamine D2 receptor blockade.
-
Moderate Dopamine D2/D3 and High D4 Receptor Antagonism: S 16924 displays a modest affinity for D2 and D3 receptors, acting as an antagonist at these sites.[1] This is in contrast to typical antipsychotics which exhibit high D2 receptor occupancy, often leading to motor side effects. Notably, it shows a higher affinity for D4 receptors.[1]
-
Potent 5-HT2A and 5-HT2C Receptor Antagonism: Similar to other atypical antipsychotics, S 16924 is a potent antagonist at both 5-HT2A and 5-HT2C receptors.[1][2] Blockade of 5-HT2A receptors is believed to be a critical factor in its atypical profile, contributing to a lower propensity for extrapyramidal symptoms and potential efficacy against the negative symptoms of schizophrenia. Its antagonism at 5-HT2C receptors may also contribute to its overall antipsychotic efficacy.
This combination of potent 5-HT1A partial agonism and a balanced antagonism of dopamine and serotonin receptors results in a selective enhancement of dopaminergic transmission in the prefrontal cortex compared to subcortical regions. This neurochemical profile is thought to underlie its potential efficacy against both positive and negative symptoms of schizophrenia with a favorable side-effect profile.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its interaction with various receptors.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Species | Radioligand | Ki (nM) | pKi | Reference |
| Serotonin Receptors | |||||
| 5-HT1A | Human | [³H]8-OH-DPAT | 2.5 | 8.6 | |
| 5-HT2A | Human | [³H]Ketanserin | 3.2 | 8.5 | |
| 5-HT2C | Human (INI isoform) | [¹²⁵I]DOI | 5.2 | 8.28 | |
| Dopamine Receptors | |||||
| D2 | Human | [³H]Spiperone | 50 | 7.3 | |
| D3 | Human | [³H]7-OH-DPAT | 63 | 7.2 | |
| D4 | Human | [³H]Nemonapride | 10 | 8.0 | |
| Other Receptors | |||||
| Muscarinic M1 | Human | [³H]Pirenzepine | >1000 | <6.0 | |
| Histamine H1 | Native (Guinea Pig) | [³H]Mepyramine | 158 | 6.8 |
Table 2: Functional Activity of this compound
| Assay | Receptor | Cell Line/Tissue | Parameter | Value | Functional Effect | Reference |
| [³⁵S]GTPγS Binding | 5-HT1A | Human recombinant | EC₅₀ | 10 nM | Partial Agonist | |
| Phosphatidylinositol Hydrolysis | 5-HT2C | CHO cells (h5-HT2C) | pA₂ | 7.89 | Competitive Antagonist | |
| Calcium Mobilization | 5-HT2C | CHO cells (h5-HT2C) | pKb | 7.93 | Antagonist | |
| Inhibition of Apomorphine-induced climbing | Dopamine D2/D3 | Rat | ID₅₀ | 0.96 mg/kg, s.c. | Antagonist | |
| Inhibition of DOI-induced head-twitches | 5-HT2A | Rat | ID₅₀ | 0.15 mg/kg, s.c. | Antagonist |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assays
Objective: To determine the affinity of this compound for various monoaminergic receptors.
General Protocol:
-
Membrane Preparation:
-
Transfected cells expressing the human receptor of interest (e.g., CHO or HEK293 cells) or rodent brain tissue homogenates are used.
-
Cells/tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd value.
-
Increasing concentrations of this compound (or a reference compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
-
Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of this compound at G-protein coupled receptors (GPCRs), particularly the 5-HT1A receptor.
General Protocol:
-
Membrane Preparation:
-
Membranes from cells expressing the receptor of interest (e.g., h5-HT1A) are prepared as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
Membranes are incubated in an assay buffer containing GDP (to ensure the G-protein is in its inactive state), MgCl₂, and [³⁵S]GTPγS.
-
Increasing concentrations of this compound (or a reference agonist) are added to the reaction mixture.
-
For antagonist testing, membranes are pre-incubated with the antagonist before the addition of a known agonist.
-
-
Incubation and Termination:
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
-
Quantification and Data Analysis:
-
The amount of [³⁵S]GTPγS bound to the Gα subunit, which is retained on the filter, is quantified by liquid scintillation counting.
-
Agonist activity is determined by the increase in [³⁵S]GTPγS binding above basal levels.
-
EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal effect) values are calculated by non-linear regression. A partial agonist will have an Emax lower than a full agonist.
-
Phosphatidylinositol (PI) Turnover Assay
Objective: To assess the antagonist activity of this compound at Gq/11-coupled receptors, such as the 5-HT2C receptor.
General Protocol:
-
Cell Culture and Labeling:
-
CHO cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.
-
Cells are pre-labeled by incubating them with [³H]myo-inositol for 24-48 hours, which gets incorporated into the membrane phosphoinositides.
-
-
Assay Procedure:
-
The labeled cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).
-
Cells are then incubated with varying concentrations of this compound for a defined period before the addition of a 5-HT2C receptor agonist (e.g., serotonin).
-
-
Extraction and Quantification:
-
The incubation is stopped by the addition of a cold acid solution (e.g., trichloroacetic acid).
-
The total inositol phosphates (IPs) are separated from the cell debris by centrifugation.
-
The accumulated [³H]inositol phosphates in the supernatant are isolated using anion-exchange chromatography.
-
The radioactivity of the eluted IPs is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced accumulation of [³H]IPs.
-
The pA₂ value, a measure of the antagonist's potency, is calculated using Schild analysis.
-
In Vivo Microdialysis
Objective: To measure the effects of this compound on the extracellular levels of dopamine and serotonin in specific brain regions of freely moving animals.
General Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum).
-
-
Microdialysis Experiment:
-
After a recovery period, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound (systemically or locally).
-
-
Neurotransmitter Analysis:
-
The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
The neurotransmitter levels in the post-drug samples are expressed as a percentage of the baseline levels (pre-drug).
-
The time course and magnitude of the effect of this compound on neurotransmitter release and metabolism are determined.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound at 5-HT1A and 5-HT2C receptors.
Experimental Workflows
Caption: Simplified workflows for key experiments in the characterization of this compound.
Conclusion
This compound possesses a complex and promising pharmacological profile for the treatment of psychotic disorders. Its signature characteristic is the combination of potent 5-HT1A partial agonism with antagonism at key dopamine and serotonin receptors. This multifaceted mechanism of action suggests the potential for broad therapeutic efficacy, addressing both positive and negative symptoms of schizophrenia, with a reduced liability for extrapyramidal side effects compared to traditional antipsychotics. The detailed experimental data and protocols provided in this guide offer a comprehensive foundation for further research and development of this and similar next-generation antipsychotic agents.
References
(Rac)-S 16924: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-S 16924 is a novel psychotropic agent with a complex and multifaceted mechanism of action, positioning it as a potential atypical antipsychotic. This technical guide provides an in-depth analysis of its pharmacological profile, detailing its interactions with key monoaminergic receptors, the subsequent impact on downstream signaling cascades, and its neurochemical effects. The document summarizes extensive quantitative data, outlines detailed experimental protocols for the key assays used in its characterization, and provides visual representations of its signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel neuropsychiatric therapeutics.
Core Mechanism of Action
This compound exhibits a distinct "clozapine-like" profile, characterized by its interaction with a broad range of monoaminergic receptors. Unlike typical antipsychotics, it demonstrates a more nuanced modulation of dopaminergic and serotonergic systems. The core of its mechanism of action can be attributed to a combination of:
-
Potent 5-HT1A Receptor Partial Agonism: This is a key feature that distinguishes S 16924 from many other antipsychotics. Its agonist activity at 5-HT1A autoreceptors leads to a reduction in serotonin (5-HT) neuronal firing and subsequent decreases in 5-HT turnover and release.[1] This action is thought to contribute to its anxiolytic and antidepressant properties, as well as mitigating the extrapyramidal side effects associated with dopamine D2 receptor blockade.
-
Moderate Dopamine D2/D3 and High D4 Receptor Antagonism: S 16924 displays a modest affinity for D2 and D3 receptors, acting as an antagonist at these sites.[1] This is in contrast to typical antipsychotics which exhibit high D2 receptor occupancy, often leading to motor side effects. Notably, it shows a higher affinity for D4 receptors.[1]
-
Potent 5-HT2A and 5-HT2C Receptor Antagonism: Similar to other atypical antipsychotics, S 16924 is a potent antagonist at both 5-HT2A and 5-HT2C receptors.[1][2] Blockade of 5-HT2A receptors is believed to be a critical factor in its atypical profile, contributing to a lower propensity for extrapyramidal symptoms and potential efficacy against the negative symptoms of schizophrenia. Its antagonism at 5-HT2C receptors may also contribute to its overall antipsychotic efficacy.
This combination of potent 5-HT1A partial agonism and a balanced antagonism of dopamine and serotonin receptors results in a selective enhancement of dopaminergic transmission in the prefrontal cortex compared to subcortical regions. This neurochemical profile is thought to underlie its potential efficacy against both positive and negative symptoms of schizophrenia with a favorable side-effect profile.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its interaction with various receptors.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Species | Radioligand | Ki (nM) | pKi | Reference |
| Serotonin Receptors | |||||
| 5-HT1A | Human | [³H]8-OH-DPAT | 2.5 | 8.6 | |
| 5-HT2A | Human | [³H]Ketanserin | 3.2 | 8.5 | |
| 5-HT2C | Human (INI isoform) | [¹²⁵I]DOI | 5.2 | 8.28 | |
| Dopamine Receptors | |||||
| D2 | Human | [³H]Spiperone | 50 | 7.3 | |
| D3 | Human | [³H]7-OH-DPAT | 63 | 7.2 | |
| D4 | Human | [³H]Nemonapride | 10 | 8.0 | |
| Other Receptors | |||||
| Muscarinic M1 | Human | [³H]Pirenzepine | >1000 | <6.0 | |
| Histamine H1 | Native (Guinea Pig) | [³H]Mepyramine | 158 | 6.8 |
Table 2: Functional Activity of this compound
| Assay | Receptor | Cell Line/Tissue | Parameter | Value | Functional Effect | Reference |
| [³⁵S]GTPγS Binding | 5-HT1A | Human recombinant | EC₅₀ | 10 nM | Partial Agonist | |
| Phosphatidylinositol Hydrolysis | 5-HT2C | CHO cells (h5-HT2C) | pA₂ | 7.89 | Competitive Antagonist | |
| Calcium Mobilization | 5-HT2C | CHO cells (h5-HT2C) | pKb | 7.93 | Antagonist | |
| Inhibition of Apomorphine-induced climbing | Dopamine D2/D3 | Rat | ID₅₀ | 0.96 mg/kg, s.c. | Antagonist | |
| Inhibition of DOI-induced head-twitches | 5-HT2A | Rat | ID₅₀ | 0.15 mg/kg, s.c. | Antagonist |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assays
Objective: To determine the affinity of this compound for various monoaminergic receptors.
General Protocol:
-
Membrane Preparation:
-
Transfected cells expressing the human receptor of interest (e.g., CHO or HEK293 cells) or rodent brain tissue homogenates are used.
-
Cells/tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd value.
-
Increasing concentrations of this compound (or a reference compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
-
Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of this compound at G-protein coupled receptors (GPCRs), particularly the 5-HT1A receptor.
General Protocol:
-
Membrane Preparation:
-
Membranes from cells expressing the receptor of interest (e.g., h5-HT1A) are prepared as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
Membranes are incubated in an assay buffer containing GDP (to ensure the G-protein is in its inactive state), MgCl₂, and [³⁵S]GTPγS.
-
Increasing concentrations of this compound (or a reference agonist) are added to the reaction mixture.
-
For antagonist testing, membranes are pre-incubated with the antagonist before the addition of a known agonist.
-
-
Incubation and Termination:
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
-
Quantification and Data Analysis:
-
The amount of [³⁵S]GTPγS bound to the Gα subunit, which is retained on the filter, is quantified by liquid scintillation counting.
-
Agonist activity is determined by the increase in [³⁵S]GTPγS binding above basal levels.
-
EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal effect) values are calculated by non-linear regression. A partial agonist will have an Emax lower than a full agonist.
-
Phosphatidylinositol (PI) Turnover Assay
Objective: To assess the antagonist activity of this compound at Gq/11-coupled receptors, such as the 5-HT2C receptor.
General Protocol:
-
Cell Culture and Labeling:
-
CHO cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.
-
Cells are pre-labeled by incubating them with [³H]myo-inositol for 24-48 hours, which gets incorporated into the membrane phosphoinositides.
-
-
Assay Procedure:
-
The labeled cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).
-
Cells are then incubated with varying concentrations of this compound for a defined period before the addition of a 5-HT2C receptor agonist (e.g., serotonin).
-
-
Extraction and Quantification:
-
The incubation is stopped by the addition of a cold acid solution (e.g., trichloroacetic acid).
-
The total inositol phosphates (IPs) are separated from the cell debris by centrifugation.
-
The accumulated [³H]inositol phosphates in the supernatant are isolated using anion-exchange chromatography.
-
The radioactivity of the eluted IPs is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced accumulation of [³H]IPs.
-
The pA₂ value, a measure of the antagonist's potency, is calculated using Schild analysis.
-
In Vivo Microdialysis
Objective: To measure the effects of this compound on the extracellular levels of dopamine and serotonin in specific brain regions of freely moving animals.
General Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum).
-
-
Microdialysis Experiment:
-
After a recovery period, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound (systemically or locally).
-
-
Neurotransmitter Analysis:
-
The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
The neurotransmitter levels in the post-drug samples are expressed as a percentage of the baseline levels (pre-drug).
-
The time course and magnitude of the effect of this compound on neurotransmitter release and metabolism are determined.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound at 5-HT1A and 5-HT2C receptors.
Experimental Workflows
Caption: Simplified workflows for key experiments in the characterization of this compound.
Conclusion
This compound possesses a complex and promising pharmacological profile for the treatment of psychotic disorders. Its signature characteristic is the combination of potent 5-HT1A partial agonism with antagonism at key dopamine and serotonin receptors. This multifaceted mechanism of action suggests the potential for broad therapeutic efficacy, addressing both positive and negative symptoms of schizophrenia, with a reduced liability for extrapyramidal side effects compared to traditional antipsychotics. The detailed experimental data and protocols provided in this guide offer a comprehensive foundation for further research and development of this and similar next-generation antipsychotic agents.
References
(Rac)-S 16924: A Technical Guide on Dopamine Receptor Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-S 16924 is a novel antipsychotic candidate with a complex pharmacodynamic profile. This document provides a comprehensive technical overview of its binding affinity for dopamine receptors and the associated signaling pathways. S 16924 exhibits a multi-receptor interaction pattern, with a notable affinity for D4 receptors and antagonist activity at D2-like receptors. This guide consolidates available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling cascades to support further research and development efforts in the field of neuropsychopharmacology.
Introduction
S 16924, chemically known as (R)-2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone, is a potential antipsychotic agent that has demonstrated a pharmacological profile similar to clozapine, but with distinct properties, notably its potent partial agonism at serotonin 5-HT1A receptors.[1][3] Its interaction with the dopaminergic system is a critical aspect of its mechanism of action. This guide focuses on the affinity of S 16924 for dopamine receptor subtypes and the downstream signaling consequences of this binding.
Dopamine Receptor Binding Affinity
This compound displays a nuanced binding profile across the dopamine receptor family. While specific quantitative Ki values for all dopamine receptor subtypes are not consistently reported in the public domain, the available literature provides a qualitative and semi-quantitative assessment of its affinity.
Data Presentation
The binding affinity of S 16924 for human dopamine and key serotonin receptors is summarized in the table below. It is important to note that the affinity for D2 and D3 receptors is described as "modest," with a quantitatively defined higher affinity for the D4 subtype.[3]
| Receptor Subtype | This compound Affinity (pKi/Ki) | Functional Activity | Reference |
| Dopamine Receptors | |||
| Human D2 | Modest Affinity | Antagonist | |
| Human D3 | Modest Affinity | Antagonist | |
| Human D4 | ~5-fold higher affinity than D2/D3 | Antagonist | |
| Serotonin Receptors | |||
| Human 5-HT1A | High Affinity | Potent Partial Agonist | |
| Human 5-HT2A | Marked Affinity | Antagonist | |
| Human 5-HT2C | pKi = 8.28 | Antagonist |
Experimental Protocols
The determination of receptor binding affinities for compounds like S 16924 relies on standardized in vitro techniques, primarily radioligand binding assays.
Radioligand Displacement Assay for Dopamine Receptor Affinity
This protocol outlines a general methodology for determining the binding affinity (Ki) of a test compound (e.g., S 16924) for dopamine receptors via competitive displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of S 16924 for specific dopamine receptor subtypes (D2, D3, D4).
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3, [³H]-Nemonapride for D4).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the receptor (e.g., Haloperidol or Butaclamol).
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., MgCl₂, CaCl₂).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of the test compound (S 16924) or the non-specific binding control.
-
The prepared cell membranes.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
The antagonist activity of S 16924 at D2-like dopamine receptors (D2, D3, and D4) has significant implications for its effects on intracellular signaling. These receptors are coupled to inhibitory G proteins (Gαi/o).
D2-like Receptor Antagonism Signaling Pathway
The binding of an antagonist like S 16924 to D2-like receptors blocks the downstream signaling cascade typically initiated by dopamine. This prevents the inhibition of adenylyl cyclase, thereby maintaining cellular levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).
Caption: S 16924 antagonism at D2-like dopamine receptors.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound possesses a complex, multi-receptor binding profile, with antagonist activity at D2-like dopamine receptors, particularly D4. This antagonism, coupled with its potent partial agonism at 5-HT1A receptors, likely contributes to its atypical antipsychotic properties. The methodologies and signaling pathways detailed in this guide provide a foundational understanding for researchers engaged in the development of novel therapeutics for psychiatric disorders. Further elucidation of the precise quantitative binding affinities and the interplay between its various receptor activities will be crucial in fully characterizing the therapeutic potential of S 16924.
References
(Rac)-S 16924: A Technical Guide on Dopamine Receptor Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-S 16924 is a novel antipsychotic candidate with a complex pharmacodynamic profile. This document provides a comprehensive technical overview of its binding affinity for dopamine receptors and the associated signaling pathways. S 16924 exhibits a multi-receptor interaction pattern, with a notable affinity for D4 receptors and antagonist activity at D2-like receptors. This guide consolidates available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling cascades to support further research and development efforts in the field of neuropsychopharmacology.
Introduction
S 16924, chemically known as (R)-2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone, is a potential antipsychotic agent that has demonstrated a pharmacological profile similar to clozapine, but with distinct properties, notably its potent partial agonism at serotonin 5-HT1A receptors.[1][3] Its interaction with the dopaminergic system is a critical aspect of its mechanism of action. This guide focuses on the affinity of S 16924 for dopamine receptor subtypes and the downstream signaling consequences of this binding.
Dopamine Receptor Binding Affinity
This compound displays a nuanced binding profile across the dopamine receptor family. While specific quantitative Ki values for all dopamine receptor subtypes are not consistently reported in the public domain, the available literature provides a qualitative and semi-quantitative assessment of its affinity.
Data Presentation
The binding affinity of S 16924 for human dopamine and key serotonin receptors is summarized in the table below. It is important to note that the affinity for D2 and D3 receptors is described as "modest," with a quantitatively defined higher affinity for the D4 subtype.[3]
| Receptor Subtype | This compound Affinity (pKi/Ki) | Functional Activity | Reference |
| Dopamine Receptors | |||
| Human D2 | Modest Affinity | Antagonist | |
| Human D3 | Modest Affinity | Antagonist | |
| Human D4 | ~5-fold higher affinity than D2/D3 | Antagonist | |
| Serotonin Receptors | |||
| Human 5-HT1A | High Affinity | Potent Partial Agonist | |
| Human 5-HT2A | Marked Affinity | Antagonist | |
| Human 5-HT2C | pKi = 8.28 | Antagonist |
Experimental Protocols
The determination of receptor binding affinities for compounds like S 16924 relies on standardized in vitro techniques, primarily radioligand binding assays.
Radioligand Displacement Assay for Dopamine Receptor Affinity
This protocol outlines a general methodology for determining the binding affinity (Ki) of a test compound (e.g., S 16924) for dopamine receptors via competitive displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of S 16924 for specific dopamine receptor subtypes (D2, D3, D4).
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [³H]-Spiperone for D2, [³H]-7-OH-DPAT for D3, [³H]-Nemonapride for D4).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the receptor (e.g., Haloperidol or Butaclamol).
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., MgCl₂, CaCl₂).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of the test compound (S 16924) or the non-specific binding control.
-
The prepared cell membranes.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
The antagonist activity of S 16924 at D2-like dopamine receptors (D2, D3, and D4) has significant implications for its effects on intracellular signaling. These receptors are coupled to inhibitory G proteins (Gαi/o).
D2-like Receptor Antagonism Signaling Pathway
The binding of an antagonist like S 16924 to D2-like receptors blocks the downstream signaling cascade typically initiated by dopamine. This prevents the inhibition of adenylyl cyclase, thereby maintaining cellular levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).
Caption: S 16924 antagonism at D2-like dopamine receptors.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound possesses a complex, multi-receptor binding profile, with antagonist activity at D2-like dopamine receptors, particularly D4. This antagonism, coupled with its potent partial agonism at 5-HT1A receptors, likely contributes to its atypical antipsychotic properties. The methodologies and signaling pathways detailed in this guide provide a foundational understanding for researchers engaged in the development of novel therapeutics for psychiatric disorders. Further elucidation of the precise quantitative binding affinities and the interplay between its various receptor activities will be crucial in fully characterizing the therapeutic potential of S 16924.
References
The Neuropharmacological Profile of (Rac)-S 16924: A Multi-Target Ligand with Atypical Antipsychotic Potential
(Rac)-S 16924 is a novel psychoactive compound that has demonstrated a complex and nuanced interaction with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, focusing on its effects on key neurotransmitter receptors and associated signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric disorders and the development of next-generation therapeutics.
Receptor Binding and Functional Activity Profile
This compound exhibits a broad receptor binding profile, interacting with a range of serotonin (5-HT) and dopamine (D) receptors. Its profile is notably distinct from classical antipsychotics like haloperidol and shares some similarities with the atypical antipsychotic clozapine, though with key differences, particularly in its potent activity at 5-HT1A receptors.[1][2]
Quantitative Receptor Binding Affinities
The binding affinities of this compound for various cloned human monoaminergic receptors have been characterized through radioligand binding assays. The data, summarized in Table 1, highlight the compound's high affinity for several serotonin receptor subtypes, particularly 5-HT1A, 5-HT2A, and 5-HT2C receptors. Its affinity for dopamine D2 and D3 receptors is more moderate, while it displays a higher affinity for the D4 receptor subtype.[1][2] A notable characteristic of S 16924 is its low affinity for muscarinic M1 and histaminergic H1 receptors, suggesting a potentially lower burden of side effects commonly associated with these off-target interactions.[3]
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Reference Compounds
| Receptor | This compound | Clozapine | Haloperidol |
| Serotonin | |||
| h5-HT1A | High Affinity | Moderate Affinity | Low Affinity |
| h5-HT2A | High Affinity | High Affinity | Moderate Affinity |
| h5-HT2C (INI isoform) | pKi = 8.28 | pKi = 8.04 | Low Affinity (<6.0) |
| Dopamine | |||
| hD2 | Modest Affinity | Modest Affinity | High Affinity |
| hD3 | Modest Affinity | Modest Affinity | High Affinity |
| hD4 | ~5-fold higher than D2/D3 | High Affinity | Low Affinity |
| Muscarinic | |||
| hM1 | >1000 | 4.6 | >1000 |
| Histamine | |||
| H1 (native) | 158 | 5.4 | 453 |
| Note: "High," "Moderate," and "Low" affinity are used where specific Ki values were not provided in the source material. pKi is the negative logarithm of the Ki value. |
Functional Activity at Key Receptors
Functional assays reveal that this compound's interactions with its target receptors are not uniform; it acts as an agonist, partial agonist, or antagonist depending on the receptor subtype. This mixed functional profile is a hallmark of atypical antipsychotics and is believed to contribute to their improved therapeutic window.
Table 2: Functional Activity of this compound at Human Receptors
| Receptor | Functional Assay | Activity of this compound |
| h5-HT1A | [35S]GTPγS Binding | Partial Agonist |
| h5-HT2A | Not Specified | Antagonist |
| h5-HT2C | Phosphatidylinositol Hydrolysis / Ca2+ Mobilization | Competitive Antagonist (pA2 = 7.89, pKb = 7.93) |
| hD2 | [35S]GTPγS Binding | Antagonist |
| hD3 | [35S]GTPγS Binding | Antagonist |
| hD4 | [35S]GTPγS Binding | Antagonist |
| pA2 and pKb are measures of antagonist potency. |
Effects on Neurotransmitter Systems and Signaling Pathways
The multi-receptor profile of this compound translates into complex effects on downstream neurotransmitter systems and intracellular signaling cascades.
Serotonin System Modulation
A defining feature of S 16924 is its potent partial agonism at 5-HT1A receptors. This activity is particularly relevant at 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei. Activation of these autoreceptors by S 16924 leads to a potent inhibition of the firing of these neurons, resulting in a decrease in serotonin turnover and release in projection areas such as the frontal cortex, striatum, and nucleus accumbens. This effect is reversed by the selective 5-HT1A receptor antagonist, WAY 100,635, confirming the mechanism of action.
In contrast to its agonist activity at 5-HT1A receptors, S 16924 acts as a potent antagonist at 5-HT2A and 5-HT2C receptors. Blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics, thought to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects. The antagonism of 5-HT2C receptors by S 16924 has been shown to involve the competitive blockade of serotonin-induced activation of phospholipase C, thereby inhibiting the downstream signaling cascade involving phosphatidylinositol (PI) hydrolysis and intracellular calcium mobilization.
Dopamine System Modulation
The interaction of S 16924 with the dopamine system is more modest compared to its effects on serotonin. It acts as an antagonist at D2, D3, and D4 receptors. Its relatively weak antagonism at D2 and D3 receptors is reflected in its limited ability to block the effects of the dopamine agonist apomorphine on the firing of dopaminergic neurons in the ventral tegmental area. Consequently, S 16924 only weakly increases dopamine turnover in the striatum, nucleus accumbens, and frontal cortex.
However, an interesting and potentially therapeutically important effect of S 16924 is its ability to selectively increase dopamine levels in the frontal cortex, an effect not observed in the striatum or nucleus accumbens. This selective cortical dopamine enhancement is attenuated by the 5-HT1A antagonist WAY 100,635, suggesting that it is a downstream consequence of its potent 5-HT1A receptor agonism. This neurochemical profile is shared with clozapine and is thought to be beneficial for the cognitive deficits associated with schizophrenia.
Experimental Protocols
The characterization of this compound has relied on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for the key assays used to determine its pharmacological profile.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the cloned human receptor of interest or from specific brain regions of rodents.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-ketanserin for 5-HT2A, [125I]-DOI for 5-HT2C, [3H]-spiperone for D2) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC50 values (the concentration of S 16924 that inhibits 50% of specific radioligand binding) are determined. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at G-protein coupled receptors.
-
Methodology:
-
Membrane Preparation: As described for radioligand binding assays.
-
Incubation: Membranes are incubated in a buffer containing GDP, MgCl2, and the non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of increasing concentrations of this compound. To test for antagonist activity, a fixed concentration of a known agonist is also included.
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS by filtration.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: For agonist activity, concentration-response curves are plotted to determine EC50 and Emax values. For antagonist activity, the inhibition of agonist-stimulated [35S]GTPγS binding is measured to determine IC50 or pKb values.
-
Phosphatidylinositol (PI) Hydrolysis Assay
-
Objective: To assess the antagonist activity of this compound at Gq/11-coupled receptors, such as 5-HT2C.
-
Methodology:
-
Cell Culture and Labeling: CHO cells stably expressing the h5-HT2C receptor are cultured and pre-labeled by incubating with [3H]-myo-inositol.
-
Incubation: The cells are pre-incubated with increasing concentrations of this compound, followed by stimulation with a fixed concentration of serotonin.
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Separation: The different inositol phosphate species are separated using anion-exchange chromatography.
-
Detection: The amount of radioactivity in the inositol phosphate fractions is determined by scintillation counting.
-
Data Analysis: The inhibition of serotonin-stimulated [3H]-inositol phosphate accumulation by S 16924 is used to calculate its antagonist potency (pA2).
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure the functional antagonism of this compound at Gq/11-coupled receptors in real-time.
-
Methodology:
-
Cell Culture and Dye Loading: CHO cells expressing the h5-HT2C receptor are cultured on microplates and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Measurement: The cells are placed in a fluorometric imaging plate reader. Baseline fluorescence is measured, and then the cells are challenged with an agonist (serotonin) in the presence of varying concentrations of this compound.
-
Detection: Changes in intracellular calcium concentration are detected as changes in the fluorescence intensity of the dye.
-
Data Analysis: The ability of this compound to block the serotonin-induced calcium transient is quantified to determine its antagonist potency (pKb).
-
Conclusion
This compound is a multi-target ligand with a distinct pharmacological profile characterized by potent 5-HT1A partial agonism and 5-HT2A/2C antagonism, coupled with a moderate affinity for dopamine D2-like receptors. Its ability to modulate both serotonin and dopamine systems, particularly its selective enhancement of cortical dopamine levels, suggests a therapeutic potential as an atypical antipsychotic with a favorable side effect profile. The detailed experimental data and methodologies presented in this guide provide a comprehensive foundation for further research and development of this and similar compounds for the treatment of complex neuropsychiatric disorders.
References
- 1. Method for identifying ligands that bind to cloned G(s)- or G(i)-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of (Rac)-S 16924: A Multi-Target Ligand with Atypical Antipsychotic Potential
(Rac)-S 16924 is a novel psychoactive compound that has demonstrated a complex and nuanced interaction with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, focusing on its effects on key neurotransmitter receptors and associated signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric disorders and the development of next-generation therapeutics.
Receptor Binding and Functional Activity Profile
This compound exhibits a broad receptor binding profile, interacting with a range of serotonin (5-HT) and dopamine (D) receptors. Its profile is notably distinct from classical antipsychotics like haloperidol and shares some similarities with the atypical antipsychotic clozapine, though with key differences, particularly in its potent activity at 5-HT1A receptors.[1][2]
Quantitative Receptor Binding Affinities
The binding affinities of this compound for various cloned human monoaminergic receptors have been characterized through radioligand binding assays. The data, summarized in Table 1, highlight the compound's high affinity for several serotonin receptor subtypes, particularly 5-HT1A, 5-HT2A, and 5-HT2C receptors. Its affinity for dopamine D2 and D3 receptors is more moderate, while it displays a higher affinity for the D4 receptor subtype.[1][2] A notable characteristic of S 16924 is its low affinity for muscarinic M1 and histaminergic H1 receptors, suggesting a potentially lower burden of side effects commonly associated with these off-target interactions.[3]
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Reference Compounds
| Receptor | This compound | Clozapine | Haloperidol |
| Serotonin | |||
| h5-HT1A | High Affinity | Moderate Affinity | Low Affinity |
| h5-HT2A | High Affinity | High Affinity | Moderate Affinity |
| h5-HT2C (INI isoform) | pKi = 8.28 | pKi = 8.04 | Low Affinity (<6.0) |
| Dopamine | |||
| hD2 | Modest Affinity | Modest Affinity | High Affinity |
| hD3 | Modest Affinity | Modest Affinity | High Affinity |
| hD4 | ~5-fold higher than D2/D3 | High Affinity | Low Affinity |
| Muscarinic | |||
| hM1 | >1000 | 4.6 | >1000 |
| Histamine | |||
| H1 (native) | 158 | 5.4 | 453 |
| Note: "High," "Moderate," and "Low" affinity are used where specific Ki values were not provided in the source material. pKi is the negative logarithm of the Ki value. |
Functional Activity at Key Receptors
Functional assays reveal that this compound's interactions with its target receptors are not uniform; it acts as an agonist, partial agonist, or antagonist depending on the receptor subtype. This mixed functional profile is a hallmark of atypical antipsychotics and is believed to contribute to their improved therapeutic window.
Table 2: Functional Activity of this compound at Human Receptors
| Receptor | Functional Assay | Activity of this compound |
| h5-HT1A | [35S]GTPγS Binding | Partial Agonist |
| h5-HT2A | Not Specified | Antagonist |
| h5-HT2C | Phosphatidylinositol Hydrolysis / Ca2+ Mobilization | Competitive Antagonist (pA2 = 7.89, pKb = 7.93) |
| hD2 | [35S]GTPγS Binding | Antagonist |
| hD3 | [35S]GTPγS Binding | Antagonist |
| hD4 | [35S]GTPγS Binding | Antagonist |
| pA2 and pKb are measures of antagonist potency. |
Effects on Neurotransmitter Systems and Signaling Pathways
The multi-receptor profile of this compound translates into complex effects on downstream neurotransmitter systems and intracellular signaling cascades.
Serotonin System Modulation
A defining feature of S 16924 is its potent partial agonism at 5-HT1A receptors. This activity is particularly relevant at 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei. Activation of these autoreceptors by S 16924 leads to a potent inhibition of the firing of these neurons, resulting in a decrease in serotonin turnover and release in projection areas such as the frontal cortex, striatum, and nucleus accumbens. This effect is reversed by the selective 5-HT1A receptor antagonist, WAY 100,635, confirming the mechanism of action.
In contrast to its agonist activity at 5-HT1A receptors, S 16924 acts as a potent antagonist at 5-HT2A and 5-HT2C receptors. Blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics, thought to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects. The antagonism of 5-HT2C receptors by S 16924 has been shown to involve the competitive blockade of serotonin-induced activation of phospholipase C, thereby inhibiting the downstream signaling cascade involving phosphatidylinositol (PI) hydrolysis and intracellular calcium mobilization.
Dopamine System Modulation
The interaction of S 16924 with the dopamine system is more modest compared to its effects on serotonin. It acts as an antagonist at D2, D3, and D4 receptors. Its relatively weak antagonism at D2 and D3 receptors is reflected in its limited ability to block the effects of the dopamine agonist apomorphine on the firing of dopaminergic neurons in the ventral tegmental area. Consequently, S 16924 only weakly increases dopamine turnover in the striatum, nucleus accumbens, and frontal cortex.
However, an interesting and potentially therapeutically important effect of S 16924 is its ability to selectively increase dopamine levels in the frontal cortex, an effect not observed in the striatum or nucleus accumbens. This selective cortical dopamine enhancement is attenuated by the 5-HT1A antagonist WAY 100,635, suggesting that it is a downstream consequence of its potent 5-HT1A receptor agonism. This neurochemical profile is shared with clozapine and is thought to be beneficial for the cognitive deficits associated with schizophrenia.
Experimental Protocols
The characterization of this compound has relied on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for the key assays used to determine its pharmacological profile.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the cloned human receptor of interest or from specific brain regions of rodents.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-ketanserin for 5-HT2A, [125I]-DOI for 5-HT2C, [3H]-spiperone for D2) is incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC50 values (the concentration of S 16924 that inhibits 50% of specific radioligand binding) are determined. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at G-protein coupled receptors.
-
Methodology:
-
Membrane Preparation: As described for radioligand binding assays.
-
Incubation: Membranes are incubated in a buffer containing GDP, MgCl2, and the non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of increasing concentrations of this compound. To test for antagonist activity, a fixed concentration of a known agonist is also included.
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS by filtration.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: For agonist activity, concentration-response curves are plotted to determine EC50 and Emax values. For antagonist activity, the inhibition of agonist-stimulated [35S]GTPγS binding is measured to determine IC50 or pKb values.
-
Phosphatidylinositol (PI) Hydrolysis Assay
-
Objective: To assess the antagonist activity of this compound at Gq/11-coupled receptors, such as 5-HT2C.
-
Methodology:
-
Cell Culture and Labeling: CHO cells stably expressing the h5-HT2C receptor are cultured and pre-labeled by incubating with [3H]-myo-inositol.
-
Incubation: The cells are pre-incubated with increasing concentrations of this compound, followed by stimulation with a fixed concentration of serotonin.
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Separation: The different inositol phosphate species are separated using anion-exchange chromatography.
-
Detection: The amount of radioactivity in the inositol phosphate fractions is determined by scintillation counting.
-
Data Analysis: The inhibition of serotonin-stimulated [3H]-inositol phosphate accumulation by S 16924 is used to calculate its antagonist potency (pA2).
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure the functional antagonism of this compound at Gq/11-coupled receptors in real-time.
-
Methodology:
-
Cell Culture and Dye Loading: CHO cells expressing the h5-HT2C receptor are cultured on microplates and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Measurement: The cells are placed in a fluorometric imaging plate reader. Baseline fluorescence is measured, and then the cells are challenged with an agonist (serotonin) in the presence of varying concentrations of this compound.
-
Detection: Changes in intracellular calcium concentration are detected as changes in the fluorescence intensity of the dye.
-
Data Analysis: The ability of this compound to block the serotonin-induced calcium transient is quantified to determine its antagonist potency (pKb).
-
Conclusion
This compound is a multi-target ligand with a distinct pharmacological profile characterized by potent 5-HT1A partial agonism and 5-HT2A/2C antagonism, coupled with a moderate affinity for dopamine D2-like receptors. Its ability to modulate both serotonin and dopamine systems, particularly its selective enhancement of cortical dopamine levels, suggests a therapeutic potential as an atypical antipsychotic with a favorable side effect profile. The detailed experimental data and methodologies presented in this guide provide a comprehensive foundation for further research and development of this and similar compounds for the treatment of complex neuropsychiatric disorders.
References
- 1. Method for identifying ligands that bind to cloned G(s)- or G(i)-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparing Stock Solutions of (Rac)-S 16924: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of stock solutions of (Rac)-S 16924, a potential antipsychotic agent. The information is intended to guide researchers in preparing this compound for in vitro and in vivo studies.
Compound Information
This compound, with the chemical name (R)-2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone, is a notable research compound due to its dual activity as a serotonin 5-HT1A receptor agonist and a 5-HT2A/2C receptor antagonist.[1][3][4] While the literature predominantly refers to the R-enantiomer "S-16924," the protocols provided here are applicable to the racemic mixture, though researchers should consider potential differences in solubility and activity.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄FNO₄ | PubChem |
| Molecular Weight | 385.4 g/mol | PubChem |
| Appearance | Solid (form may vary) | General Knowledge |
| Storage | Store at -20°C, protect from light | General Best Practice |
Solubility and Solvent Selection
Due to its chemical structure, this compound is predicted to be poorly soluble in aqueous solutions. Therefore, organic solvents are necessary to prepare concentrated stock solutions. For subsequent use in biological assays, it is crucial to select a solvent that is compatible with the experimental system and to keep the final solvent concentration low to avoid toxicity.
| Solvent | Suitability | Notes |
| Dimethyl Sulfoxide (DMSO) | Recommended for in vitro studies. | High dissolving power. Prepare high-concentration stock solutions (e.g., 10-50 mM). Minimize final concentration in assays (typically <0.1%) to avoid cellular toxicity. |
| Ethanol | Alternative for in vitro studies. | Good solvent for many organic compounds. May be more suitable for certain cell lines sensitive to DMSO. Final concentration should be kept low. |
| Polyethylene Glycol (PEG) 300/400 | Suitable for in vivo formulations. | Often used as a co-solvent to improve the solubility of poorly water-soluble drugs for animal studies. |
| Tween 80 / Carboxymethyl cellulose (CMC) | Recommended for in vivo suspensions. | Used as suspending agents to create a uniform dispersion of the compound for oral or parenteral administration when direct solubilization is not feasible. |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 385.4 g/mol x 1000 mg/g = 3.854 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 3.854 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of potential compound degradation.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Preparation of a Dosing Solution for In Vivo Studies
This protocol provides a general method for preparing a dosing solution of this compound for administration to animals. This example describes a suspension using Tween 80 and saline. Note: The final formulation should be optimized based on the specific route of administration and animal model.
Materials:
-
This compound powder
-
DMSO (optional, as a co-solvent)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer and sonicator
Procedure:
-
Determine the required dose and concentration:
-
For example, to prepare a 1 mg/mL dosing solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg in 0.25 mL).
-
-
Initial Solubilization (optional):
-
For difficult-to-suspend compounds, first dissolve the required amount of this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
-
Preparation of the Vehicle:
-
Prepare a vehicle solution, for example, 0.5% Tween 80 in sterile saline. To do this, add 5 µL of Tween 80 to 995 µL of sterile saline.
-
-
Creating the Suspension:
-
If DMSO was used, add the drug-DMSO solution to the vehicle dropwise while vortexing to prevent precipitation.
-
If starting with the powder, add the vehicle to the weighed compound.
-
Vortex the mixture vigorously for several minutes.
-
Sonicate the suspension in a bath sonicator for 5-10 minutes to ensure a uniform and fine particle dispersion.
-
-
Administration and Storage:
-
Visually inspect the suspension for uniformity before each administration.
-
It is recommended to prepare the dosing solution fresh on the day of use. If storage is necessary, store at 4°C and re-vortex and sonicate before use. Stability under these conditions should be validated.
-
Signaling Pathway and Experimental Workflow
This compound's mechanism of action involves the modulation of serotonergic pathways. The following diagrams illustrate its interaction with key serotonin receptors and a general workflow for its application in research.
Caption: Signaling pathway of this compound at serotonin receptors.
Caption: Workflow for preparing and using this compound solutions.
Disclaimer: These protocols are intended as a general guide. Researchers should perform their own solubility and stability tests for their specific batch of this compound. Always adhere to laboratory safety guidelines and consult relevant literature for your specific application.
References
Preparing Stock Solutions of (Rac)-S 16924: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of stock solutions of (Rac)-S 16924, a potential antipsychotic agent. The information is intended to guide researchers in preparing this compound for in vitro and in vivo studies.
Compound Information
This compound, with the chemical name (R)-2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone, is a notable research compound due to its dual activity as a serotonin 5-HT1A receptor agonist and a 5-HT2A/2C receptor antagonist.[1][3][4] While the literature predominantly refers to the R-enantiomer "S-16924," the protocols provided here are applicable to the racemic mixture, though researchers should consider potential differences in solubility and activity.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄FNO₄ | PubChem |
| Molecular Weight | 385.4 g/mol | PubChem |
| Appearance | Solid (form may vary) | General Knowledge |
| Storage | Store at -20°C, protect from light | General Best Practice |
Solubility and Solvent Selection
Due to its chemical structure, this compound is predicted to be poorly soluble in aqueous solutions. Therefore, organic solvents are necessary to prepare concentrated stock solutions. For subsequent use in biological assays, it is crucial to select a solvent that is compatible with the experimental system and to keep the final solvent concentration low to avoid toxicity.
| Solvent | Suitability | Notes |
| Dimethyl Sulfoxide (DMSO) | Recommended for in vitro studies. | High dissolving power. Prepare high-concentration stock solutions (e.g., 10-50 mM). Minimize final concentration in assays (typically <0.1%) to avoid cellular toxicity. |
| Ethanol | Alternative for in vitro studies. | Good solvent for many organic compounds. May be more suitable for certain cell lines sensitive to DMSO. Final concentration should be kept low. |
| Polyethylene Glycol (PEG) 300/400 | Suitable for in vivo formulations. | Often used as a co-solvent to improve the solubility of poorly water-soluble drugs for animal studies. |
| Tween 80 / Carboxymethyl cellulose (CMC) | Recommended for in vivo suspensions. | Used as suspending agents to create a uniform dispersion of the compound for oral or parenteral administration when direct solubilization is not feasible. |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 385.4 g/mol x 1000 mg/g = 3.854 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 3.854 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of potential compound degradation.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Preparation of a Dosing Solution for In Vivo Studies
This protocol provides a general method for preparing a dosing solution of this compound for administration to animals. This example describes a suspension using Tween 80 and saline. Note: The final formulation should be optimized based on the specific route of administration and animal model.
Materials:
-
This compound powder
-
DMSO (optional, as a co-solvent)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer and sonicator
Procedure:
-
Determine the required dose and concentration:
-
For example, to prepare a 1 mg/mL dosing solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mg in 0.25 mL).
-
-
Initial Solubilization (optional):
-
For difficult-to-suspend compounds, first dissolve the required amount of this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
-
Preparation of the Vehicle:
-
Prepare a vehicle solution, for example, 0.5% Tween 80 in sterile saline. To do this, add 5 µL of Tween 80 to 995 µL of sterile saline.
-
-
Creating the Suspension:
-
If DMSO was used, add the drug-DMSO solution to the vehicle dropwise while vortexing to prevent precipitation.
-
If starting with the powder, add the vehicle to the weighed compound.
-
Vortex the mixture vigorously for several minutes.
-
Sonicate the suspension in a bath sonicator for 5-10 minutes to ensure a uniform and fine particle dispersion.
-
-
Administration and Storage:
-
Visually inspect the suspension for uniformity before each administration.
-
It is recommended to prepare the dosing solution fresh on the day of use. If storage is necessary, store at 4°C and re-vortex and sonicate before use. Stability under these conditions should be validated.
-
Signaling Pathway and Experimental Workflow
This compound's mechanism of action involves the modulation of serotonergic pathways. The following diagrams illustrate its interaction with key serotonin receptors and a general workflow for its application in research.
Caption: Signaling pathway of this compound at serotonin receptors.
Caption: Workflow for preparing and using this compound solutions.
Disclaimer: These protocols are intended as a general guide. Researchers should perform their own solubility and stability tests for their specific batch of this compound. Always adhere to laboratory safety guidelines and consult relevant literature for your specific application.
References
Application Notes and Protocols for (Rac)-S 16924 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Rac)-S 16924, a potential antipsychotic agent, in various behavioral pharmacology models. The information compiled here is intended to guide researchers in designing and conducting experiments to evaluate the antipsychotic and anxiolytic-like properties of this compound.
Compound Profile: this compound
This compound is a novel psychoactive compound with a pharmacological profile similar to the atypical antipsychotic clozapine. Its mechanism of action is characterized by:
-
Partial agonism at serotonin 5-HT1A receptors. [1]
-
Antagonism at serotonin 5-HT2A/2C receptors. [2]
-
Antagonism at dopamine D2, D3, and D4 receptors, with a higher affinity for D4 over D2 and D3 receptors. [1]
This unique receptor interaction profile suggests potential efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.[3]
In Vivo Behavioral Effects of this compound
This compound has been demonstrated to exhibit both antipsychotic-like and anxiolytic-like effects in a variety of rodent behavioral models.
Antipsychotic-Like Activity
The antipsychotic potential of this compound has been assessed in several preclinical models that are predictive of efficacy in schizophrenia.
Data Summary: Antipsychotic-Like Activity of this compound
| Behavioral Model | Species | Effect of this compound | ID₅₀ (mg/kg, s.c.) | Comparator ID₅₀ (mg/kg, s.c.) |
| Apomorphine-Induced Climbing | Mouse | Inhibition | 0.96 | Clozapine: 1.91, Haloperidol: 0.05 |
| Conditioned Avoidance Response | Rat | Reduction | 0.96 | Clozapine: 1.91, Haloperidol: 0.05 |
| DOI-Induced Head-Twitches | Rat | Inhibition | 0.15 | Clozapine: 0.04, Haloperidol: 0.07 |
| Amphetamine-Induced Locomotion | Rat | Inhibition | 2.4 | Clozapine: 8.6, Haloperidol: 0.04 |
| Methylphenidate-Induced Gnawing | Rat | Inhibition | 8.4 | Clozapine: 19.6, Haloperidol: 0.04 |
| Haloperidol-Induced Catalepsy | Rat | Inhibition | 3.2 | Clozapine: 5.5 |
ID₅₀: The dose required to produce a 50% inhibition of the specified behavior. Data extracted from Millan et al., 1998.
Anxiolytic-Like Activity
This compound has also demonstrated a profile of anxiolytic-like activity at doses lower than those causing motor disruption. This effect is primarily attributed to its partial agonist activity at 5-HT1A receptors.
Data Summary: Anxiolytic-Like Activity of this compound
| Behavioral Model | Species | Effect of this compound | Active Dose Range (mg/kg) | Key Finding |
| Vogel Conflict Test | Rat | Increased punished responding | 0.16 - 2.5 | Effect abolished by the 5-HT1A antagonist WAY-100,635. |
| Social Interaction Test | Rat | Increased social interaction | 0.63 - 2.5 | Effect abolished by the 5-HT1A antagonist WAY-100,635. |
| Ultrasonic Vocalizations | Rat | Inhibition | 0.63 - 10.0 | Effect abolished by the 5-HT1A antagonist WAY-100,635. |
Data extracted from Millan et al., 1999.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to characterize the effects of this compound.
Conditioned Avoidance Response (CAR) for Antipsychotic Screening
This model assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a hallmark of antipsychotic activity.
Protocol:
-
Apparatus: A two-way shuttle box divided into two equal compartments by a partition with an opening. The floor consists of a metal grid connected to a shock generator.
-
Animal Model: Male Wistar rats (200-250g).
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present a conditioned stimulus (CS), such as a light or tone, for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat fails to move, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor for a maximum of 10 seconds, concurrent with the CS.
-
Movement to the other compartment during the US presentation is recorded as an escape response.
-
Conduct 30 trials per session with a variable inter-trial interval (e.g., 30-60 seconds).
-
Train animals daily until a stable baseline of at least 80% avoidance responses is achieved.
-
-
Drug Administration:
-
Administer this compound (subcutaneously, s.c.) or vehicle at various doses (e.g., 0.1 to 10 mg/kg) 30-60 minutes before the test session.
-
-
Testing:
-
Conduct a 30-trial session as described in the training phase.
-
Record the number of avoidance and escape responses.
-
-
Data Analysis:
-
Analyze the percentage of avoidance responses and escape failures for each treatment group.
-
A selective suppression of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
Vogel Conflict Test for Anxiolytic Activity
This test measures the ability of a compound to increase punished responding, an effect characteristic of anxiolytic drugs.
Protocol:
-
Apparatus: A standard operant chamber with a grid floor for delivering footshocks and a drinking spout connected to a lickometer and a shock generator.
-
Animal Model: Male Wistar rats (200-250g), water-deprived for 48 hours prior to testing.
-
Procedure:
-
Place the rat in the operant chamber.
-
Allow a 5-minute habituation period.
-
After habituation, the drinking spout is presented.
-
For every 20 licks on the spout, a mild footshock (e.g., 0.5 mA for 0.5 seconds) is delivered through the grid floor.
-
The session duration is typically 10-15 minutes.
-
-
Drug Administration:
-
Administer this compound (intraperitoneally, i.p., or s.c.) or a reference anxiolytic (e.g., diazepam) at various doses 30-60 minutes before the test session.
-
-
Data Analysis:
-
Record the total number of licks and the number of shocks received.
-
An increase in the number of shocks received (and consequently, punished licks) compared to the vehicle-treated group indicates an anxiolytic-like effect.
-
Social Interaction Test for Anxiolytic Activity
This ethologically based test assesses the natural tendency of rats to interact with a conspecific. Anxiolytic compounds typically increase the duration of social interaction.
Protocol:
-
Apparatus: A brightly lit (e.g., >300 lux) open-field arena (e.g., 60 x 60 cm).
-
Animal Model: Pairs of male Wistar rats (200-250g) that are unfamiliar with each other and have been singly housed for 3-5 days prior to testing.
-
Procedure:
-
Place a pair of rats in the center of the arena.
-
Record their behavior for a 10-minute session using a video camera mounted above the arena.
-
-
Drug Administration:
-
Administer this compound or vehicle to both rats in a pair 30-60 minutes before the test session.
-
-
Behavioral Scoring:
-
An observer blind to the treatment conditions should score the total time spent in active social interaction. This includes behaviors such as sniffing, grooming, following, and crawling over or under the partner.
-
-
Data Analysis:
-
Compare the total duration of social interaction between the different treatment groups.
-
A significant increase in social interaction time in the drug-treated group compared to the vehicle group is indicative of anxiolytic-like activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its behavioral evaluation.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for behavioral pharmacology studies.
References
Application Notes and Protocols for (Rac)-S 16924 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Rac)-S 16924, a potential antipsychotic agent, in various behavioral pharmacology models. The information compiled here is intended to guide researchers in designing and conducting experiments to evaluate the antipsychotic and anxiolytic-like properties of this compound.
Compound Profile: this compound
This compound is a novel psychoactive compound with a pharmacological profile similar to the atypical antipsychotic clozapine. Its mechanism of action is characterized by:
-
Partial agonism at serotonin 5-HT1A receptors. [1]
-
Antagonism at serotonin 5-HT2A/2C receptors. [2]
-
Antagonism at dopamine D2, D3, and D4 receptors, with a higher affinity for D4 over D2 and D3 receptors. [1]
This unique receptor interaction profile suggests potential efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.[3]
In Vivo Behavioral Effects of this compound
This compound has been demonstrated to exhibit both antipsychotic-like and anxiolytic-like effects in a variety of rodent behavioral models.
Antipsychotic-Like Activity
The antipsychotic potential of this compound has been assessed in several preclinical models that are predictive of efficacy in schizophrenia.
Data Summary: Antipsychotic-Like Activity of this compound
| Behavioral Model | Species | Effect of this compound | ID₅₀ (mg/kg, s.c.) | Comparator ID₅₀ (mg/kg, s.c.) |
| Apomorphine-Induced Climbing | Mouse | Inhibition | 0.96 | Clozapine: 1.91, Haloperidol: 0.05 |
| Conditioned Avoidance Response | Rat | Reduction | 0.96 | Clozapine: 1.91, Haloperidol: 0.05 |
| DOI-Induced Head-Twitches | Rat | Inhibition | 0.15 | Clozapine: 0.04, Haloperidol: 0.07 |
| Amphetamine-Induced Locomotion | Rat | Inhibition | 2.4 | Clozapine: 8.6, Haloperidol: 0.04 |
| Methylphenidate-Induced Gnawing | Rat | Inhibition | 8.4 | Clozapine: 19.6, Haloperidol: 0.04 |
| Haloperidol-Induced Catalepsy | Rat | Inhibition | 3.2 | Clozapine: 5.5 |
ID₅₀: The dose required to produce a 50% inhibition of the specified behavior. Data extracted from Millan et al., 1998.
Anxiolytic-Like Activity
This compound has also demonstrated a profile of anxiolytic-like activity at doses lower than those causing motor disruption. This effect is primarily attributed to its partial agonist activity at 5-HT1A receptors.
Data Summary: Anxiolytic-Like Activity of this compound
| Behavioral Model | Species | Effect of this compound | Active Dose Range (mg/kg) | Key Finding |
| Vogel Conflict Test | Rat | Increased punished responding | 0.16 - 2.5 | Effect abolished by the 5-HT1A antagonist WAY-100,635. |
| Social Interaction Test | Rat | Increased social interaction | 0.63 - 2.5 | Effect abolished by the 5-HT1A antagonist WAY-100,635. |
| Ultrasonic Vocalizations | Rat | Inhibition | 0.63 - 10.0 | Effect abolished by the 5-HT1A antagonist WAY-100,635. |
Data extracted from Millan et al., 1999.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to characterize the effects of this compound.
Conditioned Avoidance Response (CAR) for Antipsychotic Screening
This model assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a hallmark of antipsychotic activity.
Protocol:
-
Apparatus: A two-way shuttle box divided into two equal compartments by a partition with an opening. The floor consists of a metal grid connected to a shock generator.
-
Animal Model: Male Wistar rats (200-250g).
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present a conditioned stimulus (CS), such as a light or tone, for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat fails to move, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor for a maximum of 10 seconds, concurrent with the CS.
-
Movement to the other compartment during the US presentation is recorded as an escape response.
-
Conduct 30 trials per session with a variable inter-trial interval (e.g., 30-60 seconds).
-
Train animals daily until a stable baseline of at least 80% avoidance responses is achieved.
-
-
Drug Administration:
-
Administer this compound (subcutaneously, s.c.) or vehicle at various doses (e.g., 0.1 to 10 mg/kg) 30-60 minutes before the test session.
-
-
Testing:
-
Conduct a 30-trial session as described in the training phase.
-
Record the number of avoidance and escape responses.
-
-
Data Analysis:
-
Analyze the percentage of avoidance responses and escape failures for each treatment group.
-
A selective suppression of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
Vogel Conflict Test for Anxiolytic Activity
This test measures the ability of a compound to increase punished responding, an effect characteristic of anxiolytic drugs.
Protocol:
-
Apparatus: A standard operant chamber with a grid floor for delivering footshocks and a drinking spout connected to a lickometer and a shock generator.
-
Animal Model: Male Wistar rats (200-250g), water-deprived for 48 hours prior to testing.
-
Procedure:
-
Place the rat in the operant chamber.
-
Allow a 5-minute habituation period.
-
After habituation, the drinking spout is presented.
-
For every 20 licks on the spout, a mild footshock (e.g., 0.5 mA for 0.5 seconds) is delivered through the grid floor.
-
The session duration is typically 10-15 minutes.
-
-
Drug Administration:
-
Administer this compound (intraperitoneally, i.p., or s.c.) or a reference anxiolytic (e.g., diazepam) at various doses 30-60 minutes before the test session.
-
-
Data Analysis:
-
Record the total number of licks and the number of shocks received.
-
An increase in the number of shocks received (and consequently, punished licks) compared to the vehicle-treated group indicates an anxiolytic-like effect.
-
Social Interaction Test for Anxiolytic Activity
This ethologically based test assesses the natural tendency of rats to interact with a conspecific. Anxiolytic compounds typically increase the duration of social interaction.
Protocol:
-
Apparatus: A brightly lit (e.g., >300 lux) open-field arena (e.g., 60 x 60 cm).
-
Animal Model: Pairs of male Wistar rats (200-250g) that are unfamiliar with each other and have been singly housed for 3-5 days prior to testing.
-
Procedure:
-
Place a pair of rats in the center of the arena.
-
Record their behavior for a 10-minute session using a video camera mounted above the arena.
-
-
Drug Administration:
-
Administer this compound or vehicle to both rats in a pair 30-60 minutes before the test session.
-
-
Behavioral Scoring:
-
An observer blind to the treatment conditions should score the total time spent in active social interaction. This includes behaviors such as sniffing, grooming, following, and crawling over or under the partner.
-
-
Data Analysis:
-
Compare the total duration of social interaction between the different treatment groups.
-
A significant increase in social interaction time in the drug-treated group compared to the vehicle group is indicative of anxiolytic-like activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its behavioral evaluation.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for behavioral pharmacology studies.
References
Application Notes and Protocols for Radioligand Binding Assay with (Rac)-S 16924
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-S 16924, also known as S 16924, is a novel benzodioxopyrrolidine derivative with potential as an atypical antipsychotic agent. Its pharmacological profile is characterized by a complex interaction with multiple monoaminergic receptors, exhibiting a notable combination of agonist and antagonist properties.[1][2][3] Specifically, this compound acts as a potent partial agonist at serotonin 5-HT1A receptors while demonstrating antagonist activity at serotonin 5-HT2A/2C and dopamine D2-like (D2, D3, and D4) receptors.[1][4] This mixed pharmacology is believed to contribute to its atypical antipsychotic effects, potentially offering a broad spectrum of therapeutic actions with a reduced risk of extrapyramidal side effects compared to traditional neuroleptics.
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound and other test compounds with its primary receptor targets. The included methodologies, data presentation guidelines, and visualizations of the associated signaling pathways are intended to support research and drug development efforts in the field of neuropsychopharmacology.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for various human (h) receptors has been determined through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity. The pKi is the negative logarithm of the Ki value.
| Receptor | Radioligand | Tissue/Cell Line | This compound Ki (nM) | This compound pKi | Reference |
| h5-HT1A | [³H]8-OH-DPAT | Cloned human receptors | High Affinity | - | |
| h5-HT2A | [³H]Ketanserin | Cloned human receptors | Marked Affinity | - | |
| h5-HT2C | [¹²⁵I]DOI | CHO cells | - | 8.28 | |
| hD2 | [³H]Spiperone | Cloned human receptors | Modest Affinity | - | |
| hD3 | [³H]Spiperone | Cloned human receptors | Modest Affinity | - | |
| hD4 | [³H]Spiperone | Cloned human receptors | 5-fold higher than D2/D3 | - | |
| Muscarinic M1 | - | Cloned human receptors | >1000 | - | |
| Histamine H1 | - | Native receptors | 158 | - |
Note: Specific Ki values for all receptors were not consistently reported in the reviewed literature; however, qualitative descriptions of affinity are included.
Experimental Protocols: Radioligand Binding Assay
This section details a generalized yet comprehensive protocol for a competitive radioligand binding assay using the filtration method to determine the Ki of a test compound, such as this compound, for its target receptors (e.g., 5-HT1A, 5-HT2A, D2).
Materials and Reagents
-
Test Compound: this compound or other investigational drugs.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2).
-
Receptor Source: Cell membranes from transfected cell lines (e.g., CHO, HEK293) expressing the human recombinant receptor of interest, or homogenized brain tissue from an appropriate animal model (e.g., rat frontal cortex).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl₂, 0.1 mM EDTA).
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Ligand: A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand for the target receptor (e.g., serotonin for 5-HT receptors, haloperidol for D2 receptors).
-
Glass Fiber Filters: Type GF/B or GF/C, pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well Plates: For incubation.
-
Cell Harvester or Vacuum Filtration Manifold.
-
Scintillation Vials and Scintillation Cocktail.
-
Liquid Scintillation Counter.
-
Protein Assay Kit (e.g., BCA assay).
Membrane Preparation
-
Homogenization: Homogenize the cell pellet or brain tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Pelleting Membranes: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Resuspend the final pellet in assay buffer, determine the protein concentration, and store in aliquots at -80°C.
Assay Procedure (Competitive Binding)
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd), and the membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, the fixed concentration of radioligand, the membrane preparation, and a saturating concentration of the non-specific binding ligand.
-
Competitive Binding: Add a range of concentrations of the test compound (e.g., this compound, typically 8-10 concentrations spanning several orders of magnitude), the fixed concentration of radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Inhibition Curve: For the competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound. Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the inhibition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring S 16924: A Comparative Study on Receptorial and Neurochemical Profiles with Clozapine and Haloperidol for Antipsychotic Potential [synapse.patsnap.com]
Application Notes and Protocols for Radioligand Binding Assay with (Rac)-S 16924
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-S 16924, also known as S 16924, is a novel benzodioxopyrrolidine derivative with potential as an atypical antipsychotic agent. Its pharmacological profile is characterized by a complex interaction with multiple monoaminergic receptors, exhibiting a notable combination of agonist and antagonist properties.[1][2][3] Specifically, this compound acts as a potent partial agonist at serotonin 5-HT1A receptors while demonstrating antagonist activity at serotonin 5-HT2A/2C and dopamine D2-like (D2, D3, and D4) receptors.[1][4] This mixed pharmacology is believed to contribute to its atypical antipsychotic effects, potentially offering a broad spectrum of therapeutic actions with a reduced risk of extrapyramidal side effects compared to traditional neuroleptics.
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound and other test compounds with its primary receptor targets. The included methodologies, data presentation guidelines, and visualizations of the associated signaling pathways are intended to support research and drug development efforts in the field of neuropsychopharmacology.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for various human (h) receptors has been determined through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity. The pKi is the negative logarithm of the Ki value.
| Receptor | Radioligand | Tissue/Cell Line | This compound Ki (nM) | This compound pKi | Reference |
| h5-HT1A | [³H]8-OH-DPAT | Cloned human receptors | High Affinity | - | |
| h5-HT2A | [³H]Ketanserin | Cloned human receptors | Marked Affinity | - | |
| h5-HT2C | [¹²⁵I]DOI | CHO cells | - | 8.28 | |
| hD2 | [³H]Spiperone | Cloned human receptors | Modest Affinity | - | |
| hD3 | [³H]Spiperone | Cloned human receptors | Modest Affinity | - | |
| hD4 | [³H]Spiperone | Cloned human receptors | 5-fold higher than D2/D3 | - | |
| Muscarinic M1 | - | Cloned human receptors | >1000 | - | |
| Histamine H1 | - | Native receptors | 158 | - |
Note: Specific Ki values for all receptors were not consistently reported in the reviewed literature; however, qualitative descriptions of affinity are included.
Experimental Protocols: Radioligand Binding Assay
This section details a generalized yet comprehensive protocol for a competitive radioligand binding assay using the filtration method to determine the Ki of a test compound, such as this compound, for its target receptors (e.g., 5-HT1A, 5-HT2A, D2).
Materials and Reagents
-
Test Compound: this compound or other investigational drugs.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2).
-
Receptor Source: Cell membranes from transfected cell lines (e.g., CHO, HEK293) expressing the human recombinant receptor of interest, or homogenized brain tissue from an appropriate animal model (e.g., rat frontal cortex).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl₂, 0.1 mM EDTA).
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Ligand: A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand for the target receptor (e.g., serotonin for 5-HT receptors, haloperidol for D2 receptors).
-
Glass Fiber Filters: Type GF/B or GF/C, pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well Plates: For incubation.
-
Cell Harvester or Vacuum Filtration Manifold.
-
Scintillation Vials and Scintillation Cocktail.
-
Liquid Scintillation Counter.
-
Protein Assay Kit (e.g., BCA assay).
Membrane Preparation
-
Homogenization: Homogenize the cell pellet or brain tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Pelleting Membranes: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Resuspend the final pellet in assay buffer, determine the protein concentration, and store in aliquots at -80°C.
Assay Procedure (Competitive Binding)
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd), and the membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, the fixed concentration of radioligand, the membrane preparation, and a saturating concentration of the non-specific binding ligand.
-
Competitive Binding: Add a range of concentrations of the test compound (e.g., this compound, typically 8-10 concentrations spanning several orders of magnitude), the fixed concentration of radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Inhibition Curve: For the competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound. Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the inhibition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring S 16924: A Comparative Study on Receptorial and Neurochemical Profiles with Clozapine and Haloperidol for Antipsychotic Potential [synapse.patsnap.com]
Application Notes and Protocols for Electrophysiological Studies of S-16924
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-16924 is a novel benzopyranopyrrolidine derivative with a unique pharmacological profile, positioning it as a potential atypical antipsychotic agent. Its mechanism of action is characterized by a combination of high affinity and partial agonism at serotonin 5-HT1A receptors, and potent antagonism at 5-HT2A and 5-HT2C receptors.[1][2][3] Additionally, S-16924 exhibits a moderate affinity for dopamine D2, D3, and a higher affinity for D4 receptors, where it acts as an antagonist.[2] This complex receptor interaction profile suggests that S-16924 may modulate neuronal excitability and synaptic transmission through various direct and indirect mechanisms.
These application notes provide a comprehensive overview of the known electrophysiological effects of S-16924 and offer detailed protocols for further investigation of its impact on cellular electrophysiology. The information is intended to guide researchers in designing and executing experiments to elucidate the effects of S-16924 on ion channels and neuronal firing, which is crucial for understanding its therapeutic potential and safety profile.
Data Presentation: Receptor Binding Affinity and Functional Activity
The following table summarizes the reported binding affinities (pKi) and functional activities of S-16924 at various neurotransmitter receptors. This information is critical for interpreting electrophysiological data and for designing experiments to probe the compound's mechanism of action.
| Receptor | Binding Affinity (pKi) | Functional Activity | Reference |
| Serotonin Receptors | |||
| Human 5-HT1A | High Affinity | Potent Partial Agonist | [2] |
| Human 5-HT2A | Marked Affinity | Antagonist | |
| Human 5-HT2C (INI isoform) | 8.28 | Potent Competitive Antagonist | |
| Dopamine Receptors | |||
| Human D2 | Modest Affinity | Antagonist | |
| Human D3 | Modest Affinity | Antagonist | |
| Human D4 | 5-fold higher than D2/D3 | Antagonist |
Electrophysiological Effects of S-16924
Based on its receptor profile, the electrophysiological effects of S-16924 are expected to be multifaceted, involving modulation of both intrinsic neuronal properties and synaptic communication.
Indirect Modulation of Intracellular Calcium
S-16924 has been shown to act as a potent and competitive antagonist at human 5-HT2C receptors. Activation of 5-HT2C receptors is coupled to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
By antagonizing the 5-HT2C receptor, S-16924 can block the serotonin-induced increase in intracellular calcium concentration ([Ca2+]i). This effect is not a direct block of calcium channels but rather an upstream modulation of the signaling cascade.
Modulation of Neuronal Firing
As a potent 5-HT1A partial agonist, S-16924 is expected to influence neuronal firing rates, particularly of serotonergic neurons in the raphe nuclei where 5-HT1A autoreceptors are densely expressed. Activation of these autoreceptors leads to neuronal hyperpolarization and a decrease in firing rate through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This action is thought to contribute to the therapeutic effects of many antidepressant and anxiolytic drugs.
Experimental Protocols
The following are generalized protocols for investigating the electrophysiological effects of S-16924. These protocols should be adapted based on the specific research question and available experimental setup.
Protocol 1: Whole-Cell Patch-Clamp Recordings in Transfected Cell Lines
This protocol is designed to assess the direct effects of S-16924 on specific ion channels (e.g., hERG, Nav1.5, Cav1.2) heterologously expressed in a stable cell line (e.g., HEK293, CHO).
Objective: To determine if S-16924 directly modulates the activity of key cardiac or neuronal ion channels.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the ion channel of interest.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (for K+ channels, in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 GTP-Tris (pH adjusted to 7.2 with KOH).
-
S-16924 Stock Solution: 10 mM in DMSO.
-
Patch Pipettes: 2-5 MΩ resistance.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution at a constant rate.
-
Giga-seal Formation: Approach a single cell with a patch pipette filled with the internal solution and apply gentle suction to form a giga-ohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
hERG (IKr): Holding potential of -80 mV. Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit tail currents.
-
Nav1.5 (INa): Holding potential of -120 mV. Apply a series of depolarizing steps from -100 mV to +40 mV in 10 mV increments.
-
Cav1.2 (ICa,L): Holding potential of -80 mV (use Ba2+ as the charge carrier to avoid Ca2+-dependent inactivation). Apply depolarizing steps from -60 mV to +60 mV.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of S-16924 (e.g., 0.1, 1, 10, 100 µM).
-
Data Analysis: Measure the peak current amplitude and analyze the current-voltage (I-V) relationship. For hERG, analyze the tail current amplitude. Construct concentration-response curves to determine the IC50 value if an effect is observed.
Protocol 2: Current-Clamp Recordings in Primary Neuronal Cultures or Brain Slices
This protocol is designed to investigate the effects of S-16924 on neuronal excitability, including resting membrane potential, action potential firing frequency, and action potential waveform.
Objective: To determine how S-16924 modulates the firing properties of neurons, likely through its action on 5-HT and dopamine receptors.
Materials:
-
Primary Neuronal Culture or Acute Brain Slices: (e.g., from hippocampus or prefrontal cortex).
-
Artificial Cerebrospinal Fluid (aCSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 Glucose (gassed with 95% O2 / 5% CO2).
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).
-
S-16924 Stock Solution: 10 mM in DMSO.
-
Patch Pipettes: 3-7 MΩ resistance.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Preparation: Prepare acute brain slices or primary neuronal cultures according to standard laboratory protocols.
-
Recording Setup: Transfer a slice or coverslip to the recording chamber and perfuse with aCSF.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a neuron of interest in current-clamp mode.
-
Baseline Activity: Record the resting membrane potential and spontaneous firing activity.
-
Evoked Firing: Inject a series of depolarizing current steps of increasing amplitude to elicit action potential firing and determine the firing frequency-current (f-I) relationship.
-
Action Potential Waveform Analysis: Analyze the properties of the first evoked action potential, including threshold, amplitude, and duration.
-
Drug Application: Perfuse the chamber with aCSF containing S-16924 at a desired concentration.
-
Record Drug Effects: Repeat steps 4-6 in the presence of S-16924 to determine its effects on neuronal excitability.
-
Data Analysis: Compare the resting membrane potential, f-I relationship, and action potential parameters before and after drug application.
References
- 1. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies of S-16924
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-16924 is a novel benzopyranopyrrolidine derivative with a unique pharmacological profile, positioning it as a potential atypical antipsychotic agent. Its mechanism of action is characterized by a combination of high affinity and partial agonism at serotonin 5-HT1A receptors, and potent antagonism at 5-HT2A and 5-HT2C receptors.[1][2][3] Additionally, S-16924 exhibits a moderate affinity for dopamine D2, D3, and a higher affinity for D4 receptors, where it acts as an antagonist.[2] This complex receptor interaction profile suggests that S-16924 may modulate neuronal excitability and synaptic transmission through various direct and indirect mechanisms.
These application notes provide a comprehensive overview of the known electrophysiological effects of S-16924 and offer detailed protocols for further investigation of its impact on cellular electrophysiology. The information is intended to guide researchers in designing and executing experiments to elucidate the effects of S-16924 on ion channels and neuronal firing, which is crucial for understanding its therapeutic potential and safety profile.
Data Presentation: Receptor Binding Affinity and Functional Activity
The following table summarizes the reported binding affinities (pKi) and functional activities of S-16924 at various neurotransmitter receptors. This information is critical for interpreting electrophysiological data and for designing experiments to probe the compound's mechanism of action.
| Receptor | Binding Affinity (pKi) | Functional Activity | Reference |
| Serotonin Receptors | |||
| Human 5-HT1A | High Affinity | Potent Partial Agonist | [2] |
| Human 5-HT2A | Marked Affinity | Antagonist | |
| Human 5-HT2C (INI isoform) | 8.28 | Potent Competitive Antagonist | |
| Dopamine Receptors | |||
| Human D2 | Modest Affinity | Antagonist | |
| Human D3 | Modest Affinity | Antagonist | |
| Human D4 | 5-fold higher than D2/D3 | Antagonist |
Electrophysiological Effects of S-16924
Based on its receptor profile, the electrophysiological effects of S-16924 are expected to be multifaceted, involving modulation of both intrinsic neuronal properties and synaptic communication.
Indirect Modulation of Intracellular Calcium
S-16924 has been shown to act as a potent and competitive antagonist at human 5-HT2C receptors. Activation of 5-HT2C receptors is coupled to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
By antagonizing the 5-HT2C receptor, S-16924 can block the serotonin-induced increase in intracellular calcium concentration ([Ca2+]i). This effect is not a direct block of calcium channels but rather an upstream modulation of the signaling cascade.
Modulation of Neuronal Firing
As a potent 5-HT1A partial agonist, S-16924 is expected to influence neuronal firing rates, particularly of serotonergic neurons in the raphe nuclei where 5-HT1A autoreceptors are densely expressed. Activation of these autoreceptors leads to neuronal hyperpolarization and a decrease in firing rate through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This action is thought to contribute to the therapeutic effects of many antidepressant and anxiolytic drugs.
Experimental Protocols
The following are generalized protocols for investigating the electrophysiological effects of S-16924. These protocols should be adapted based on the specific research question and available experimental setup.
Protocol 1: Whole-Cell Patch-Clamp Recordings in Transfected Cell Lines
This protocol is designed to assess the direct effects of S-16924 on specific ion channels (e.g., hERG, Nav1.5, Cav1.2) heterologously expressed in a stable cell line (e.g., HEK293, CHO).
Objective: To determine if S-16924 directly modulates the activity of key cardiac or neuronal ion channels.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the ion channel of interest.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (for K+ channels, in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 GTP-Tris (pH adjusted to 7.2 with KOH).
-
S-16924 Stock Solution: 10 mM in DMSO.
-
Patch Pipettes: 2-5 MΩ resistance.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution at a constant rate.
-
Giga-seal Formation: Approach a single cell with a patch pipette filled with the internal solution and apply gentle suction to form a giga-ohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
hERG (IKr): Holding potential of -80 mV. Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit tail currents.
-
Nav1.5 (INa): Holding potential of -120 mV. Apply a series of depolarizing steps from -100 mV to +40 mV in 10 mV increments.
-
Cav1.2 (ICa,L): Holding potential of -80 mV (use Ba2+ as the charge carrier to avoid Ca2+-dependent inactivation). Apply depolarizing steps from -60 mV to +60 mV.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of S-16924 (e.g., 0.1, 1, 10, 100 µM).
-
Data Analysis: Measure the peak current amplitude and analyze the current-voltage (I-V) relationship. For hERG, analyze the tail current amplitude. Construct concentration-response curves to determine the IC50 value if an effect is observed.
Protocol 2: Current-Clamp Recordings in Primary Neuronal Cultures or Brain Slices
This protocol is designed to investigate the effects of S-16924 on neuronal excitability, including resting membrane potential, action potential firing frequency, and action potential waveform.
Objective: To determine how S-16924 modulates the firing properties of neurons, likely through its action on 5-HT and dopamine receptors.
Materials:
-
Primary Neuronal Culture or Acute Brain Slices: (e.g., from hippocampus or prefrontal cortex).
-
Artificial Cerebrospinal Fluid (aCSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 Glucose (gassed with 95% O2 / 5% CO2).
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH).
-
S-16924 Stock Solution: 10 mM in DMSO.
-
Patch Pipettes: 3-7 MΩ resistance.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Preparation: Prepare acute brain slices or primary neuronal cultures according to standard laboratory protocols.
-
Recording Setup: Transfer a slice or coverslip to the recording chamber and perfuse with aCSF.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a neuron of interest in current-clamp mode.
-
Baseline Activity: Record the resting membrane potential and spontaneous firing activity.
-
Evoked Firing: Inject a series of depolarizing current steps of increasing amplitude to elicit action potential firing and determine the firing frequency-current (f-I) relationship.
-
Action Potential Waveform Analysis: Analyze the properties of the first evoked action potential, including threshold, amplitude, and duration.
-
Drug Application: Perfuse the chamber with aCSF containing S-16924 at a desired concentration.
-
Record Drug Effects: Repeat steps 4-6 in the presence of S-16924 to determine its effects on neuronal excitability.
-
Data Analysis: Compare the resting membrane potential, f-I relationship, and action potential parameters before and after drug application.
References
- 1. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 16924 Testing in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments. The development of novel antipsychotic drugs with improved efficacy and tolerability remains a critical area of research. S 16924 is a novel, potential antipsychotic agent with a distinct pharmacological profile, characterized by its potent partial agonist activity at serotonin 5-HT1A receptors and antagonist properties at dopamine D2 and serotonin 5-HT2A/2C receptors.[1][2][3] This profile suggests potential efficacy against a broader range of schizophrenia symptoms with a lower risk of extrapyramidal side effects compared to typical antipsychotics.
To rigorously evaluate the preclinical efficacy of S 16924, a variety of animal models that recapitulate specific aspects of schizophrenia are employed. These models can be broadly categorized as pharmacological, neurodevelopmental, and genetic.[4][5] Pharmacological models, such as those induced by psychostimulants (e.g., amphetamine) or NMDA receptor antagonists (e.g., phencyclidine), are instrumental in assessing the potential of a compound to mitigate positive symptoms. Neurodevelopmental and genetic models, on the other hand, can provide insights into the compound's effects on negative and cognitive symptoms by mimicking the underlying neurobiological abnormalities associated with the disorder.
This document provides detailed application notes and protocols for testing S 16924 in key animal models of schizophrenia, focusing on behavioral assays relevant to the positive and negative symptoms of the disorder.
Data Presentation: Efficacy of S 16924 in Preclinical Models
The following tables summarize the quantitative data on the efficacy of S 16924 in various behavioral models of schizophrenia, comparing its potency with the atypical antipsychotic clozapine and the typical antipsychotic haloperidol.
Table 1: Inhibition of Psychostimulant-Induced Hyperlocomotion (Models of Positive Symptoms)
| Compound | Model | ID₅₀ (mg/kg, s.c.) |
| S 16924 | Amphetamine-induced locomotion | 2.4 |
| Phencyclidine-induced locomotion | 0.02 | |
| Dizocilpine-induced locomotion | Not specified | |
| Cocaine-induced locomotion | Not specified | |
| Clozapine | Amphetamine-induced locomotion | 8.6 |
| Phencyclidine-induced locomotion | 0.07 | |
| Haloperidol | Amphetamine-induced locomotion | 0.04 |
| Phencyclidine-induced locomotion | 0.08 |
Table 2: Activity in Models Predictive of Antipsychotic Efficacy (Positive Symptoms)
| Compound | Model | ID₅₀ (mg/kg, s.c.) |
| S 16924 | Conditioned Avoidance Response | 0.96 |
| Apomorphine-induced climbing | Not specified | |
| Clozapine | Conditioned Avoidance Response | 1.91 |
| Haloperidol | Conditioned Avoidance Response | 0.05 |
Table 3: Effects on Models Relevant to Negative and Cognitive Symptoms
| Compound | Model | Effect |
| S 16924 | Social Interaction in rats | Increased social interaction |
| Clozapine | Social Interaction in rats | Inactive |
| Haloperidol | Social Interaction in rats | Inactive |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion Test
This model is widely used to screen for potential antipsychotic activity, as hyperactivity induced by amphetamine is thought to mimic the hyperdopaminergic state associated with the positive symptoms of schizophrenia.
Materials:
-
Male Wistar rats (200-250 g)
-
Amphetamine sulfate
-
S 16924, clozapine, or haloperidol
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Open-field activity chambers equipped with infrared photobeams
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections
Procedure:
-
Habituation: Habituate the rats to the open-field chambers for 60 minutes for at least 3 consecutive days prior to the test day to minimize novelty-induced hyperactivity.
-
Drug Administration:
-
On the test day, administer S 16924, clozapine, haloperidol, or vehicle subcutaneously.
-
After a pre-treatment period (typically 30-60 minutes), administer amphetamine (e.g., 1.5 mg/kg, s.c.).
-
-
Data Collection:
-
Immediately after the amphetamine injection, place the animals in the open-field chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
-
Data Analysis:
-
Analyze the total distance traveled or the number of beam breaks during the recording period.
-
Compare the activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Calculate the ID₅₀ value for each compound, which is the dose that produces a 50% reduction in amphetamine-induced hyperlocomotion.
-
Conditioned Avoidance Response (CAR) Test
The CAR test is a classic predictive model for antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Shuttle box apparatus with two compartments, a grid floor for delivering footshocks, a light or sound stimulus, and a gate separating the compartments.
-
S 16924, clozapine, or haloperidol
-
Vehicle
-
Syringes and needles
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present a conditioned stimulus (CS), such as a light or a tone, for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat fails to move, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor concurrently with the CS for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the US, it is recorded as an escape response.
-
If the rat fails to move during the US, it is recorded as an escape failure.
-
Conduct multiple trials per session (e.g., 30-50 trials) with a variable inter-trial interval.
-
Train the rats daily until they reach a stable criterion of avoidance (e.g., >80% avoidance responses for two consecutive days).
-
-
Testing:
-
Once the rats have reached the criterion, administer S 16924, clozapine, haloperidol, or vehicle.
-
After the appropriate pre-treatment time, place the rats in the shuttle box and conduct a test session identical to the training sessions.
-
-
Data Analysis:
-
Record the number of avoidance responses, escape responses, and escape failures for each animal.
-
Analyze the data using appropriate statistical methods to compare the drug-treated groups with the vehicle-treated group.
-
Determine the dose at which each compound significantly suppresses the conditioned avoidance response without significantly affecting the escape response.
-
Social Interaction Test
This test is used to model the negative symptoms of schizophrenia, such as social withdrawal. A reduction in social interaction is observed in various animal models of the disorder.
Materials:
-
Male mice or rats housed in isolation for a period (e.g., 4-6 weeks) to induce social withdrawal, or a pharmacological model (e.g., sub-chronic PCP treatment).
-
A novel, weight- and age-matched conspecific ("stranger" animal).
-
Open-field arena (e.g., 40 x 40 cm). The lighting should be dim to reduce anxiety.
-
Video recording and analysis software.
-
S 16924, clozapine, or haloperidol.
-
Vehicle.
-
Syringes and needles.
Procedure:
-
Habituation: Habituate the test animal to the open-field arena for a set period (e.g., 10 minutes) on the day before the test.
-
Drug Administration: Administer S 16924, clozapine, haloperidol, or vehicle to the test animal.
-
Testing:
-
After the pre-treatment period, place the test animal and the "stranger" animal together in the center of the open-field arena.
-
Record the social interaction for a defined period (e.g., 10 minutes).
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the duration and frequency of social behaviors, which may include:
-
Sniffing (nose-to-nose, nose-to-body)
-
Following
-
Grooming the other animal
-
Pinning
-
-
Non-social behaviors such as locomotion and self-grooming should also be recorded to assess for general motor effects of the compounds.
-
-
Data Analysis:
-
Compare the total time spent in social interaction between the different treatment groups using appropriate statistical tests.
-
An increase in social interaction time in the drug-treated group compared to the vehicle group suggests a potential therapeutic effect on negative-like symptoms.
-
Mandatory Visualizations
Caption: S 16924 Signaling Pathway
Caption: Amphetamine-Induced Hyperlocomotion Workflow
References
- 1. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 16924 Testing in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments. The development of novel antipsychotic drugs with improved efficacy and tolerability remains a critical area of research. S 16924 is a novel, potential antipsychotic agent with a distinct pharmacological profile, characterized by its potent partial agonist activity at serotonin 5-HT1A receptors and antagonist properties at dopamine D2 and serotonin 5-HT2A/2C receptors.[1][2][3] This profile suggests potential efficacy against a broader range of schizophrenia symptoms with a lower risk of extrapyramidal side effects compared to typical antipsychotics.
To rigorously evaluate the preclinical efficacy of S 16924, a variety of animal models that recapitulate specific aspects of schizophrenia are employed. These models can be broadly categorized as pharmacological, neurodevelopmental, and genetic.[4][5] Pharmacological models, such as those induced by psychostimulants (e.g., amphetamine) or NMDA receptor antagonists (e.g., phencyclidine), are instrumental in assessing the potential of a compound to mitigate positive symptoms. Neurodevelopmental and genetic models, on the other hand, can provide insights into the compound's effects on negative and cognitive symptoms by mimicking the underlying neurobiological abnormalities associated with the disorder.
This document provides detailed application notes and protocols for testing S 16924 in key animal models of schizophrenia, focusing on behavioral assays relevant to the positive and negative symptoms of the disorder.
Data Presentation: Efficacy of S 16924 in Preclinical Models
The following tables summarize the quantitative data on the efficacy of S 16924 in various behavioral models of schizophrenia, comparing its potency with the atypical antipsychotic clozapine and the typical antipsychotic haloperidol.
Table 1: Inhibition of Psychostimulant-Induced Hyperlocomotion (Models of Positive Symptoms)
| Compound | Model | ID₅₀ (mg/kg, s.c.) |
| S 16924 | Amphetamine-induced locomotion | 2.4 |
| Phencyclidine-induced locomotion | 0.02 | |
| Dizocilpine-induced locomotion | Not specified | |
| Cocaine-induced locomotion | Not specified | |
| Clozapine | Amphetamine-induced locomotion | 8.6 |
| Phencyclidine-induced locomotion | 0.07 | |
| Haloperidol | Amphetamine-induced locomotion | 0.04 |
| Phencyclidine-induced locomotion | 0.08 |
Table 2: Activity in Models Predictive of Antipsychotic Efficacy (Positive Symptoms)
| Compound | Model | ID₅₀ (mg/kg, s.c.) |
| S 16924 | Conditioned Avoidance Response | 0.96 |
| Apomorphine-induced climbing | Not specified | |
| Clozapine | Conditioned Avoidance Response | 1.91 |
| Haloperidol | Conditioned Avoidance Response | 0.05 |
Table 3: Effects on Models Relevant to Negative and Cognitive Symptoms
| Compound | Model | Effect |
| S 16924 | Social Interaction in rats | Increased social interaction |
| Clozapine | Social Interaction in rats | Inactive |
| Haloperidol | Social Interaction in rats | Inactive |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion Test
This model is widely used to screen for potential antipsychotic activity, as hyperactivity induced by amphetamine is thought to mimic the hyperdopaminergic state associated with the positive symptoms of schizophrenia.
Materials:
-
Male Wistar rats (200-250 g)
-
Amphetamine sulfate
-
S 16924, clozapine, or haloperidol
-
Vehicle (e.g., saline or 0.5% methylcellulose)
-
Open-field activity chambers equipped with infrared photobeams
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections
Procedure:
-
Habituation: Habituate the rats to the open-field chambers for 60 minutes for at least 3 consecutive days prior to the test day to minimize novelty-induced hyperactivity.
-
Drug Administration:
-
On the test day, administer S 16924, clozapine, haloperidol, or vehicle subcutaneously.
-
After a pre-treatment period (typically 30-60 minutes), administer amphetamine (e.g., 1.5 mg/kg, s.c.).
-
-
Data Collection:
-
Immediately after the amphetamine injection, place the animals in the open-field chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
-
Data Analysis:
-
Analyze the total distance traveled or the number of beam breaks during the recording period.
-
Compare the activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Calculate the ID₅₀ value for each compound, which is the dose that produces a 50% reduction in amphetamine-induced hyperlocomotion.
-
Conditioned Avoidance Response (CAR) Test
The CAR test is a classic predictive model for antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Shuttle box apparatus with two compartments, a grid floor for delivering footshocks, a light or sound stimulus, and a gate separating the compartments.
-
S 16924, clozapine, or haloperidol
-
Vehicle
-
Syringes and needles
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present a conditioned stimulus (CS), such as a light or a tone, for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat fails to move, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the grid floor concurrently with the CS for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the US, it is recorded as an escape response.
-
If the rat fails to move during the US, it is recorded as an escape failure.
-
Conduct multiple trials per session (e.g., 30-50 trials) with a variable inter-trial interval.
-
Train the rats daily until they reach a stable criterion of avoidance (e.g., >80% avoidance responses for two consecutive days).
-
-
Testing:
-
Once the rats have reached the criterion, administer S 16924, clozapine, haloperidol, or vehicle.
-
After the appropriate pre-treatment time, place the rats in the shuttle box and conduct a test session identical to the training sessions.
-
-
Data Analysis:
-
Record the number of avoidance responses, escape responses, and escape failures for each animal.
-
Analyze the data using appropriate statistical methods to compare the drug-treated groups with the vehicle-treated group.
-
Determine the dose at which each compound significantly suppresses the conditioned avoidance response without significantly affecting the escape response.
-
Social Interaction Test
This test is used to model the negative symptoms of schizophrenia, such as social withdrawal. A reduction in social interaction is observed in various animal models of the disorder.
Materials:
-
Male mice or rats housed in isolation for a period (e.g., 4-6 weeks) to induce social withdrawal, or a pharmacological model (e.g., sub-chronic PCP treatment).
-
A novel, weight- and age-matched conspecific ("stranger" animal).
-
Open-field arena (e.g., 40 x 40 cm). The lighting should be dim to reduce anxiety.
-
Video recording and analysis software.
-
S 16924, clozapine, or haloperidol.
-
Vehicle.
-
Syringes and needles.
Procedure:
-
Habituation: Habituate the test animal to the open-field arena for a set period (e.g., 10 minutes) on the day before the test.
-
Drug Administration: Administer S 16924, clozapine, haloperidol, or vehicle to the test animal.
-
Testing:
-
After the pre-treatment period, place the test animal and the "stranger" animal together in the center of the open-field arena.
-
Record the social interaction for a defined period (e.g., 10 minutes).
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the duration and frequency of social behaviors, which may include:
-
Sniffing (nose-to-nose, nose-to-body)
-
Following
-
Grooming the other animal
-
Pinning
-
-
Non-social behaviors such as locomotion and self-grooming should also be recorded to assess for general motor effects of the compounds.
-
-
Data Analysis:
-
Compare the total time spent in social interaction between the different treatment groups using appropriate statistical tests.
-
An increase in social interaction time in the drug-treated group compared to the vehicle group suggests a potential therapeutic effect on negative-like symptoms.
-
Mandatory Visualizations
Caption: S 16924 Signaling Pathway
Caption: Amphetamine-Induced Hyperlocomotion Workflow
References
- 1. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (Rac)-S 16924 Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining and troubleshooting the aqueous solubility of the research compound (Rac)-S 16924. Given the limited publicly available quantitative solubility data for this compound, this guide focuses on providing robust experimental protocols and troubleshooting strategies applicable to this and similar research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Currently, there is no specific quantitative data for the aqueous solubility of this compound in publicly available literature. As a complex organic molecule with a pyrrolidine ring, its solubility in aqueous solutions is likely to be limited and influenced by factors such as pH and temperature.[1][2][3][4] It is recommended to experimentally determine the solubility under your specific assay conditions.
Q2: What are the key factors influencing the solubility of this compound?
A2: Several factors can significantly impact the solubility of this compound in aqueous solutions:
-
pH: The molecule contains a secondary amine within the pyrrolidine ring, which can be protonated. Therefore, the pH of the aqueous solution will play a critical role in its solubility.
-
Temperature: Generally, solubility increases with temperature, although this should be determined empirically as some compounds can exhibit retrograde solubility.
-
Solvent: While the focus is on aqueous solutions, the use of co-solvents can be a strategy to increase solubility.
-
Purity of the compound: Impurities can affect the measured solubility.
-
Solid-state form: The crystalline or amorphous nature of the solid compound can influence its solubility.
Q3: Which methods are recommended for determining the aqueous solubility of this compound?
A3: Two common methods for determining the aqueous solubility of research compounds are the kinetic and thermodynamic solubility assays.[5]
-
Kinetic Solubility: This high-throughput method is often used in early drug discovery. It involves dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer.
-
Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium solubility of the compound in an aqueous buffer over a longer incubation period (e.g., 24-48 hours).
Troubleshooting Guide
This guide addresses common issues encountered during the determination of aqueous solubility for compounds like this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable solubility | The compound has inherently low aqueous solubility. The concentration is below the detection limit of the analytical method. | - Use a more sensitive analytical method (e.g., LC-MS instead of UV-Vis).- Consider using a small percentage of a co-solvent (e.g., DMSO, ethanol) if your experimental design allows.- Evaluate solubility at different pH values. |
| Precipitation observed during experiment | The solution is supersaturated. The compound is unstable in the aqueous buffer. Temperature fluctuations. | - Ensure the final concentration is below the equilibrium solubility.- For kinetic solubility, optimize the DMSO concentration and addition rate.- Perform stability studies of the compound in the chosen buffer.- Maintain a constant temperature throughout the experiment. |
| High variability in results | Inconsistent experimental procedures. Issues with buffer preparation. Inaccurate quantification. | - Standardize all steps of the protocol, including mixing time and speed.- Ensure accurate and consistent preparation of all buffers and solutions.- Validate your analytical method for accuracy and precision. |
| Compound appears to degrade in solution | The compound is chemically unstable at the experimental pH or temperature. | - Assess the stability of the compound in the chosen buffer using a time-course experiment.- Adjust the pH or temperature of the experiment if instability is observed. |
Experimental Protocols
Below are detailed methodologies for determining the kinetic and thermodynamic aqueous solubility of this compound.
Kinetic Solubility Assay Protocol
This method provides a rapid assessment of solubility.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation: Shake the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Thermodynamic Solubility (Shake-Flask) Protocol
This method determines the equilibrium solubility.
-
Compound Addition: Add an excess amount of solid this compound to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved compound to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, with a standard curve. This concentration represents the thermodynamic solubility.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart outlining the key steps in determining kinetic and thermodynamic aqueous solubility.
Signaling Pathways of this compound Targets
This compound is known to be a potent 5-HT1A receptor agonist and also interacts with D2 receptors.
5-HT1A Receptor Signaling
Caption: Agonism of the 5-HT1A receptor by this compound leads to inhibition of adenylyl cyclase and activation of GIRK channels.
Dopamine D2 Receptor Signaling
Caption: Activation of the D2 receptor, a target of this compound, typically results in the inhibition of adenylyl cyclase and calcium channels.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicintermediate.com [organicintermediate.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
Technical Support Center: (Rac)-S 16924 Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining and troubleshooting the aqueous solubility of the research compound (Rac)-S 16924. Given the limited publicly available quantitative solubility data for this compound, this guide focuses on providing robust experimental protocols and troubleshooting strategies applicable to this and similar research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Currently, there is no specific quantitative data for the aqueous solubility of this compound in publicly available literature. As a complex organic molecule with a pyrrolidine ring, its solubility in aqueous solutions is likely to be limited and influenced by factors such as pH and temperature.[1][2][3][4] It is recommended to experimentally determine the solubility under your specific assay conditions.
Q2: What are the key factors influencing the solubility of this compound?
A2: Several factors can significantly impact the solubility of this compound in aqueous solutions:
-
pH: The molecule contains a secondary amine within the pyrrolidine ring, which can be protonated. Therefore, the pH of the aqueous solution will play a critical role in its solubility.
-
Temperature: Generally, solubility increases with temperature, although this should be determined empirically as some compounds can exhibit retrograde solubility.
-
Solvent: While the focus is on aqueous solutions, the use of co-solvents can be a strategy to increase solubility.
-
Purity of the compound: Impurities can affect the measured solubility.
-
Solid-state form: The crystalline or amorphous nature of the solid compound can influence its solubility.
Q3: Which methods are recommended for determining the aqueous solubility of this compound?
A3: Two common methods for determining the aqueous solubility of research compounds are the kinetic and thermodynamic solubility assays.[5]
-
Kinetic Solubility: This high-throughput method is often used in early drug discovery. It involves dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer.
-
Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium solubility of the compound in an aqueous buffer over a longer incubation period (e.g., 24-48 hours).
Troubleshooting Guide
This guide addresses common issues encountered during the determination of aqueous solubility for compounds like this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable solubility | The compound has inherently low aqueous solubility. The concentration is below the detection limit of the analytical method. | - Use a more sensitive analytical method (e.g., LC-MS instead of UV-Vis).- Consider using a small percentage of a co-solvent (e.g., DMSO, ethanol) if your experimental design allows.- Evaluate solubility at different pH values. |
| Precipitation observed during experiment | The solution is supersaturated. The compound is unstable in the aqueous buffer. Temperature fluctuations. | - Ensure the final concentration is below the equilibrium solubility.- For kinetic solubility, optimize the DMSO concentration and addition rate.- Perform stability studies of the compound in the chosen buffer.- Maintain a constant temperature throughout the experiment. |
| High variability in results | Inconsistent experimental procedures. Issues with buffer preparation. Inaccurate quantification. | - Standardize all steps of the protocol, including mixing time and speed.- Ensure accurate and consistent preparation of all buffers and solutions.- Validate your analytical method for accuracy and precision. |
| Compound appears to degrade in solution | The compound is chemically unstable at the experimental pH or temperature. | - Assess the stability of the compound in the chosen buffer using a time-course experiment.- Adjust the pH or temperature of the experiment if instability is observed. |
Experimental Protocols
Below are detailed methodologies for determining the kinetic and thermodynamic aqueous solubility of this compound.
Kinetic Solubility Assay Protocol
This method provides a rapid assessment of solubility.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation: Shake the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Thermodynamic Solubility (Shake-Flask) Protocol
This method determines the equilibrium solubility.
-
Compound Addition: Add an excess amount of solid this compound to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved compound to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, with a standard curve. This concentration represents the thermodynamic solubility.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart outlining the key steps in determining kinetic and thermodynamic aqueous solubility.
Signaling Pathways of this compound Targets
This compound is known to be a potent 5-HT1A receptor agonist and also interacts with D2 receptors.
5-HT1A Receptor Signaling
Caption: Agonism of the 5-HT1A receptor by this compound leads to inhibition of adenylyl cyclase and activation of GIRK channels.
Dopamine D2 Receptor Signaling
Caption: Activation of the D2 receptor, a target of this compound, typically results in the inhibition of adenylyl cyclase and calcium channels.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicintermediate.com [organicintermediate.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
Improving (Rac)-S 16924 stability for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of (Rac)-S 16924. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological targets?
This compound is a potential antipsychotic agent.[1][2][3] It functions as a potent partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2C receptors.[1][2] Its pharmacological profile is comparable in some aspects to the atypical antipsychotic clozapine, though it displays lower affinity for muscarinic and histaminic receptors.
Q2: What are the known signaling pathways activated by the targets of this compound?
As a 5-HT1A receptor agonist, this compound activates the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As a 5-HT2A and 5-HT2C receptor antagonist, it blocks the Gq/11 signaling pathway, preventing the activation of phospholipase C (PLC), which would otherwise lead to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Q3: How should I store this compound to ensure its stability?
-
Solid Form: Store in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, temperatures of -20°C or -80°C are advisable.
-
In Solution: Prepare solutions fresh for each experiment whenever possible. If storage of stock solutions is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C and protect from light. The choice of solvent can also impact stability, with polar aprotic solvents like DMSO generally being a good choice for initial stock solutions.
Q4: What are the main factors that can contribute to the degradation of this compound in experimental settings?
Based on the characteristics of its chemical relatives, the stability of this compound can be influenced by:
-
pH: Both acidic and basic conditions may promote the hydrolysis of the benzodioxan ring's ether linkages.
-
Oxidation: The phenylethylamine and phenolic ether components are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and trace metal ions.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Temperature: Elevated temperatures will generally increase the rate of all degradation pathways.
Troubleshooting Guides
In Vitro Receptor Binding Assays
Problem: High non-specific binding in your radioligand binding assay.
| Potential Cause | Recommended Solution |
| Radioligand sticking to filters or plates. | Use filter plates and assay plates with low protein binding properties. Consider adding a detergent like 0.1% BSA or 0.5% PEI to the binding buffer. |
| Ineffective washing steps. | Increase the number of wash cycles (e.g., from 3 to 5) with ice-cold wash buffer. Ensure filters do not dry out between washes. |
| Poor quality of membrane preparation. | Ensure thorough homogenization and washing of cell membranes to remove endogenous ligands and interfering substances. Titrate the amount of membrane protein to find the optimal concentration. |
| Radioligand degradation. | Prepare fresh radioligand dilutions for each experiment. Store the radioligand stock as recommended by the manufacturer. |
Cell-Based Signaling Assays
Problem: Inconsistent or no response in cell-based assays (e.g., cAMP measurement, calcium mobilization).
| Potential Cause | Recommended Solution |
| Degradation of this compound in assay buffer. | Prepare fresh dilutions of the compound for each experiment. Minimize the exposure of the compound to harsh pH conditions or prolonged incubation at high temperatures. |
| Low receptor expression in cells. | Use a cell line with confirmed high expression of the target receptor. If using transient transfection, optimize the transfection protocol. |
| Crosstalk between signaling pathways. | Use specific inhibitors for other potential pathways to isolate the effect of your target receptor. |
| Assay interference. | Test for any interference of this compound with the assay detection method (e.g., fluorescence or luminescence). |
Experimental Protocols
General Protocol for a Competitive Radioligand Binding Assay
-
Prepare Reagents:
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Radioligand: A suitable radiolabeled ligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).
-
Unlabeled Competitor: A known high-affinity ligand for the target receptor to determine non-specific binding.
-
This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, your cell membrane preparation expressing the target receptor, and the radioligand at a concentration near its Kd.
-
For total binding, add vehicle.
-
For non-specific binding, add a high concentration of the unlabeled competitor.
-
For competition, add serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-Specific Binding). Plot the percent inhibition by this compound against its concentration to determine the IC₅₀ value.
General Protocol for a cAMP Accumulation Assay
-
Cell Culture: Plate cells expressing the 5-HT1A receptor in a suitable multi-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.
-
Stimulation:
-
Add forskolin (an adenylyl cyclase activator) to all wells except the basal control.
-
Add serial dilutions of this compound to the appropriate wells.
-
-
Incubation: Incubate for a specified time at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine its effect on forskolin-stimulated cAMP accumulation.
Visualizations
Caption: 5-HT1A Receptor Agonist Signaling Pathway of this compound.
Caption: 5-HT2A/2C Receptor Antagonist Action of this compound.
Caption: A generalized workflow for in vitro experiments.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving (Rac)-S 16924 stability for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of (Rac)-S 16924. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological targets?
This compound is a potential antipsychotic agent.[1][2][3] It functions as a potent partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2C receptors.[1][2] Its pharmacological profile is comparable in some aspects to the atypical antipsychotic clozapine, though it displays lower affinity for muscarinic and histaminic receptors.
Q2: What are the known signaling pathways activated by the targets of this compound?
As a 5-HT1A receptor agonist, this compound activates the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As a 5-HT2A and 5-HT2C receptor antagonist, it blocks the Gq/11 signaling pathway, preventing the activation of phospholipase C (PLC), which would otherwise lead to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Q3: How should I store this compound to ensure its stability?
-
Solid Form: Store in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, temperatures of -20°C or -80°C are advisable.
-
In Solution: Prepare solutions fresh for each experiment whenever possible. If storage of stock solutions is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C and protect from light. The choice of solvent can also impact stability, with polar aprotic solvents like DMSO generally being a good choice for initial stock solutions.
Q4: What are the main factors that can contribute to the degradation of this compound in experimental settings?
Based on the characteristics of its chemical relatives, the stability of this compound can be influenced by:
-
pH: Both acidic and basic conditions may promote the hydrolysis of the benzodioxan ring's ether linkages.
-
Oxidation: The phenylethylamine and phenolic ether components are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and trace metal ions.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Temperature: Elevated temperatures will generally increase the rate of all degradation pathways.
Troubleshooting Guides
In Vitro Receptor Binding Assays
Problem: High non-specific binding in your radioligand binding assay.
| Potential Cause | Recommended Solution |
| Radioligand sticking to filters or plates. | Use filter plates and assay plates with low protein binding properties. Consider adding a detergent like 0.1% BSA or 0.5% PEI to the binding buffer. |
| Ineffective washing steps. | Increase the number of wash cycles (e.g., from 3 to 5) with ice-cold wash buffer. Ensure filters do not dry out between washes. |
| Poor quality of membrane preparation. | Ensure thorough homogenization and washing of cell membranes to remove endogenous ligands and interfering substances. Titrate the amount of membrane protein to find the optimal concentration. |
| Radioligand degradation. | Prepare fresh radioligand dilutions for each experiment. Store the radioligand stock as recommended by the manufacturer. |
Cell-Based Signaling Assays
Problem: Inconsistent or no response in cell-based assays (e.g., cAMP measurement, calcium mobilization).
| Potential Cause | Recommended Solution |
| Degradation of this compound in assay buffer. | Prepare fresh dilutions of the compound for each experiment. Minimize the exposure of the compound to harsh pH conditions or prolonged incubation at high temperatures. |
| Low receptor expression in cells. | Use a cell line with confirmed high expression of the target receptor. If using transient transfection, optimize the transfection protocol. |
| Crosstalk between signaling pathways. | Use specific inhibitors for other potential pathways to isolate the effect of your target receptor. |
| Assay interference. | Test for any interference of this compound with the assay detection method (e.g., fluorescence or luminescence). |
Experimental Protocols
General Protocol for a Competitive Radioligand Binding Assay
-
Prepare Reagents:
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Radioligand: A suitable radiolabeled ligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).
-
Unlabeled Competitor: A known high-affinity ligand for the target receptor to determine non-specific binding.
-
This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, your cell membrane preparation expressing the target receptor, and the radioligand at a concentration near its Kd.
-
For total binding, add vehicle.
-
For non-specific binding, add a high concentration of the unlabeled competitor.
-
For competition, add serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-Specific Binding). Plot the percent inhibition by this compound against its concentration to determine the IC₅₀ value.
General Protocol for a cAMP Accumulation Assay
-
Cell Culture: Plate cells expressing the 5-HT1A receptor in a suitable multi-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.
-
Stimulation:
-
Add forskolin (an adenylyl cyclase activator) to all wells except the basal control.
-
Add serial dilutions of this compound to the appropriate wells.
-
-
Incubation: Incubate for a specified time at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine its effect on forskolin-stimulated cAMP accumulation.
Visualizations
Caption: 5-HT1A Receptor Agonist Signaling Pathway of this compound.
Caption: 5-HT2A/2C Receptor Antagonist Action of this compound.
Caption: A generalized workflow for in vitro experiments.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing (Rac)-S 16924 concentration for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo use of (Rac)-S 16924. Content is organized into frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational compound with potential antipsychotic properties. Its mechanism of action is characterized by a multi-receptor binding profile. It acts as a potent partial agonist at serotonin 5-HT1A receptors.[1] Additionally, it exhibits antagonist properties at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT2A and 5-HT2C receptors.[1] This complex pharmacology is believed to contribute to its unique antipsychotic and anxiolytic effects.[2]
Q2: What are the reported effective dose ranges for this compound in preclinical in vivo studies?
The effective dose of this compound in vivo varies depending on the animal model and the specific behavioral or neurochemical endpoint being measured. Doses are typically administered subcutaneously (s.c.) or intraperitoneally (i.p.). For instance, a median inhibitory dose (ID50) of 0.96 mg/kg (s.c.) was effective in antagonizing dizocilpine-induced locomotion in rats.[3] In drug discrimination studies in rats, a dose of 2.5 mg/kg (i.p.) was used.[4] A summary of effective doses across different models is provided in the data tables below.
Q3: What are the expected neurochemical effects of this compound administration?
Acute administration of this compound has been shown to decrease cerebral serotonergic transmission while selectively increasing dopaminergic transmission in the frontal cortex. This is consistent with its 5-HT1A agonist activity, which can inhibit the firing of serotonin neurons. The compound has also been observed to potently inhibit the striatal turnover of 5-HT.
Q4: Are there any known antagonists that can reverse the effects of this compound?
Yes, the effects of this compound that are mediated by its 5-HT1A agonist activity can be attenuated or reversed by the selective 5-HT1A receptor antagonist, WAY 100,635. For example, the inhibitory effect of S 16924 on the firing of raphe-localized serotoninergic neurons is reversed by WAY 100,635.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of expected behavioral or neurochemical effect | Suboptimal Dose: The selected dose may be too low for the specific animal model or endpoint. | Consult the provided dose-response tables and consider performing a dose-escalation study to determine the optimal concentration for your experimental conditions. |
| Poor Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized. | Ensure proper formulation and administration technique. Consider a different route of administration (e.g., s.c. vs. i.p.) if absorption is a concern. While specific pharmacokinetic data for this compound is limited in the public domain, rapid metabolism could be a factor. | |
| Solubility Issues: The compound may not be fully dissolved in the vehicle, leading to an inaccurate administered dose. | Prepare the formulation immediately before use and ensure complete dissolution. Consider gentle warming or sonication if necessary. See the recommended vehicle in the Experimental Protocols section. | |
| Unexpected side effects or toxicity | Dose is too high: The administered dose may be in the toxic range for the animal model. | Reduce the dose. Refer to the dose-response tables to identify a lower, effective concentration. Closely monitor animals for any signs of distress. |
| Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects. | Ensure the vehicle is well-tolerated at the administered volume. Consider using a different, biocompatible vehicle if necessary. | |
| High variability in experimental results | Inconsistent Dosing: Variations in injection volume or technique can lead to inconsistent dosing between animals. | Use precise measurement tools for preparing and administering the compound. Ensure all personnel are trained on the same administration protocol. |
| Animal-to-Animal Variability: Biological differences between animals can contribute to variability. | Increase the sample size (n) per group to improve statistical power. Ensure animals are properly randomized to treatment groups. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Models of Antipsychotic Activity
| Animal Model | Species | Route of Administration | Effective Dose (mg/kg) | Observed Effect | Reference |
| Dizocilpine-induced hyperlocomotion | Rat | s.c. | 0.96 (ID50) | Antagonism of hyperlocomotion | |
| Conditioned avoidance response | Rat | s.c. | 0.96 (ID50) | Reduction of avoidance responses | |
| Apomorphine-induced climbing | Mouse | s.c. | 0.96 (ID50) | Blockade of climbing behavior | |
| DOI-induced head-twitches | Rat | s.c. | 0.15 (ID50) | Inhibition of head-twitch response | |
| Phencyclidine-induced locomotion | Rat | s.c. | 0.02 (ID50) | Inhibition of hyperlocomotion | |
| Amphetamine-induced locomotion | Rat | s.c. | 2.4 (ID50) | Inhibition of hyperlocomotion | |
| Drug discrimination | Rat | i.p. | 2.5 | Generated robust discriminative stimuli |
Table 2: Neurochemical Effects of this compound In Vivo
| Brain Region | Species | Effect on Neurotransmitter Levels | Reference |
| Frontal Cortex | Rat | Decreased 5-HT, Increased DA and NAD | |
| Striatum | Rat | Decreased 5-HT, No effect on DA | |
| Nucleus Accumbens | Rat | Decreased 5-HT, No effect on DA |
Experimental Protocols
Note: The specific vehicle for this compound is not explicitly stated in the reviewed literature. The following protocol is a recommendation based on common practices for administering similar compounds in preclinical research. Researchers should perform their own solubility and stability tests.
Objective: To assess the in vivo efficacy of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle: Sterile saline (0.9% NaCl) with a small percentage of a solubilizing agent such as Tween 80 (e.g., 1-2%) or DMSO (e.g., <5%) followed by dilution in saline. The final concentration of the organic solvent should be minimized and kept consistent across all treatment groups.
-
Appropriate animal model (e.g., Wistar or Sprague-Dawley rats)
-
Syringes and needles for administration (e.g., 25-27 gauge)
-
Standard laboratory equipment for animal handling and behavioral assessment.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Preparation of this compound Formulation:
-
On the day of the experiment, weigh the required amount of this compound.
-
If using a solubilizing agent, first dissolve the compound in the minimal required volume of the agent (e.g., Tween 80 or DMSO).
-
Gradually add sterile saline to the desired final volume while vortexing or sonicating to ensure complete dissolution.
-
Prepare a vehicle-only solution for the control group using the same procedure without the active compound.
-
-
Dose Administration:
-
Gently restrain the animal.
-
For subcutaneous (s.c.) administration, lift the skin on the back to form a tent and insert the needle at the base.
-
For intraperitoneal (i.p.) administration, inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Administer the appropriate volume of the this compound formulation or vehicle based on the animal's body weight.
-
-
Behavioral or Neurochemical Assessment:
-
Following a predetermined pretreatment time (e.g., 30-60 minutes), initiate the behavioral test or perform procedures for neurochemical analysis.
-
Record all data accurately.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing (Rac)-S 16924 concentration for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo use of (Rac)-S 16924. Content is organized into frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational compound with potential antipsychotic properties. Its mechanism of action is characterized by a multi-receptor binding profile. It acts as a potent partial agonist at serotonin 5-HT1A receptors.[1] Additionally, it exhibits antagonist properties at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT2A and 5-HT2C receptors.[1] This complex pharmacology is believed to contribute to its unique antipsychotic and anxiolytic effects.[2]
Q2: What are the reported effective dose ranges for this compound in preclinical in vivo studies?
The effective dose of this compound in vivo varies depending on the animal model and the specific behavioral or neurochemical endpoint being measured. Doses are typically administered subcutaneously (s.c.) or intraperitoneally (i.p.). For instance, a median inhibitory dose (ID50) of 0.96 mg/kg (s.c.) was effective in antagonizing dizocilpine-induced locomotion in rats.[3] In drug discrimination studies in rats, a dose of 2.5 mg/kg (i.p.) was used.[4] A summary of effective doses across different models is provided in the data tables below.
Q3: What are the expected neurochemical effects of this compound administration?
Acute administration of this compound has been shown to decrease cerebral serotonergic transmission while selectively increasing dopaminergic transmission in the frontal cortex. This is consistent with its 5-HT1A agonist activity, which can inhibit the firing of serotonin neurons. The compound has also been observed to potently inhibit the striatal turnover of 5-HT.
Q4: Are there any known antagonists that can reverse the effects of this compound?
Yes, the effects of this compound that are mediated by its 5-HT1A agonist activity can be attenuated or reversed by the selective 5-HT1A receptor antagonist, WAY 100,635. For example, the inhibitory effect of S 16924 on the firing of raphe-localized serotoninergic neurons is reversed by WAY 100,635.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of expected behavioral or neurochemical effect | Suboptimal Dose: The selected dose may be too low for the specific animal model or endpoint. | Consult the provided dose-response tables and consider performing a dose-escalation study to determine the optimal concentration for your experimental conditions. |
| Poor Bioavailability: The compound may not be adequately absorbed or may be rapidly metabolized. | Ensure proper formulation and administration technique. Consider a different route of administration (e.g., s.c. vs. i.p.) if absorption is a concern. While specific pharmacokinetic data for this compound is limited in the public domain, rapid metabolism could be a factor. | |
| Solubility Issues: The compound may not be fully dissolved in the vehicle, leading to an inaccurate administered dose. | Prepare the formulation immediately before use and ensure complete dissolution. Consider gentle warming or sonication if necessary. See the recommended vehicle in the Experimental Protocols section. | |
| Unexpected side effects or toxicity | Dose is too high: The administered dose may be in the toxic range for the animal model. | Reduce the dose. Refer to the dose-response tables to identify a lower, effective concentration. Closely monitor animals for any signs of distress. |
| Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects. | Ensure the vehicle is well-tolerated at the administered volume. Consider using a different, biocompatible vehicle if necessary. | |
| High variability in experimental results | Inconsistent Dosing: Variations in injection volume or technique can lead to inconsistent dosing between animals. | Use precise measurement tools for preparing and administering the compound. Ensure all personnel are trained on the same administration protocol. |
| Animal-to-Animal Variability: Biological differences between animals can contribute to variability. | Increase the sample size (n) per group to improve statistical power. Ensure animals are properly randomized to treatment groups. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Models of Antipsychotic Activity
| Animal Model | Species | Route of Administration | Effective Dose (mg/kg) | Observed Effect | Reference |
| Dizocilpine-induced hyperlocomotion | Rat | s.c. | 0.96 (ID50) | Antagonism of hyperlocomotion | |
| Conditioned avoidance response | Rat | s.c. | 0.96 (ID50) | Reduction of avoidance responses | |
| Apomorphine-induced climbing | Mouse | s.c. | 0.96 (ID50) | Blockade of climbing behavior | |
| DOI-induced head-twitches | Rat | s.c. | 0.15 (ID50) | Inhibition of head-twitch response | |
| Phencyclidine-induced locomotion | Rat | s.c. | 0.02 (ID50) | Inhibition of hyperlocomotion | |
| Amphetamine-induced locomotion | Rat | s.c. | 2.4 (ID50) | Inhibition of hyperlocomotion | |
| Drug discrimination | Rat | i.p. | 2.5 | Generated robust discriminative stimuli |
Table 2: Neurochemical Effects of this compound In Vivo
| Brain Region | Species | Effect on Neurotransmitter Levels | Reference |
| Frontal Cortex | Rat | Decreased 5-HT, Increased DA and NAD | |
| Striatum | Rat | Decreased 5-HT, No effect on DA | |
| Nucleus Accumbens | Rat | Decreased 5-HT, No effect on DA |
Experimental Protocols
Note: The specific vehicle for this compound is not explicitly stated in the reviewed literature. The following protocol is a recommendation based on common practices for administering similar compounds in preclinical research. Researchers should perform their own solubility and stability tests.
Objective: To assess the in vivo efficacy of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle: Sterile saline (0.9% NaCl) with a small percentage of a solubilizing agent such as Tween 80 (e.g., 1-2%) or DMSO (e.g., <5%) followed by dilution in saline. The final concentration of the organic solvent should be minimized and kept consistent across all treatment groups.
-
Appropriate animal model (e.g., Wistar or Sprague-Dawley rats)
-
Syringes and needles for administration (e.g., 25-27 gauge)
-
Standard laboratory equipment for animal handling and behavioral assessment.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Preparation of this compound Formulation:
-
On the day of the experiment, weigh the required amount of this compound.
-
If using a solubilizing agent, first dissolve the compound in the minimal required volume of the agent (e.g., Tween 80 or DMSO).
-
Gradually add sterile saline to the desired final volume while vortexing or sonicating to ensure complete dissolution.
-
Prepare a vehicle-only solution for the control group using the same procedure without the active compound.
-
-
Dose Administration:
-
Gently restrain the animal.
-
For subcutaneous (s.c.) administration, lift the skin on the back to form a tent and insert the needle at the base.
-
For intraperitoneal (i.p.) administration, inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Administer the appropriate volume of the this compound formulation or vehicle based on the animal's body weight.
-
-
Behavioral or Neurochemical Assessment:
-
Following a predetermined pretreatment time (e.g., 30-60 minutes), initiate the behavioral test or perform procedures for neurochemical analysis.
-
Record all data accurately.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-S 16924 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-S 16924. The information is designed to address specific issues that may be encountered during experiments due to the compound's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potential antipsychotic agent. Its pharmacological profile is characterized by a potent partial agonism at serotonin 5-HT1A receptors.[1] It also exhibits antagonist properties at several other monoaminergic receptors, contributing to its complex pharmacological effects.
Q2: What are the known off-target activities of this compound that I should be aware of in my experiments?
This compound has a broad receptor binding profile, similar in scope to clozapine, and interacts with multiple monoaminergic receptors.[1] Key off-target interactions include antagonism of 5-HT2A, 5-HT2C, dopamine D2, D3, and D4 receptors.[1][2][3] Unlike clozapine, this compound has a low affinity for muscarinic and histaminic receptors, which may reduce certain side effects.
Q3: How does the receptor binding profile of this compound compare to other antipsychotics like clozapine and haloperidol?
This compound's binding profile is more similar to clozapine than to haloperidol. Like clozapine, it has a modest affinity for D2 and D3 receptors and a higher affinity for D4 receptors. It also shares clozapine's high affinity for 5-HT2A and 5-HT2C receptors. A key distinction is its high affinity and partial agonist activity at 5-HT1A receptors, which is not a prominent feature of haloperidol.
Q4: Can the 5-HT1A partial agonism of this compound influence experimental outcomes?
Yes, the potent 5-HT1A partial agonism is a critical aspect of this compound's activity and can significantly impact experimental results. This activity can lead to a decrease in serotonin turnover and inhibit the firing of serotonergic neurons. In behavioral models, this can manifest as anxiolytic-like effects, which are not observed with clozapine or haloperidol. Researchers should consider this mechanism when interpreting data, especially in studies related to mood and anxiety.
Troubleshooting Guides
Issue 1: Unexpected Anxiolytic-like Effects in Behavioral Assays
Symptoms:
-
Increased time spent in the open arms of an elevated plus-maze.
-
Increased social interaction in rodent models.
-
Reduced ultrasonic vocalizations in response to aversive stimuli.
Possible Cause: These effects are likely due to the potent partial agonist activity of this compound at 5-HT1A receptors. This is a known off-target effect when considering its antipsychotic properties.
Troubleshooting Steps:
-
Confirm 5-HT1A Receptor Involvement: To verify that the observed effects are mediated by 5-HT1A receptors, consider co-administration of a selective 5-HT1A antagonist, such as WAY-100,635. A reversal of the anxiolytic-like effects would confirm the involvement of this off-target activity.
-
Dose-Response Analysis: Conduct a dose-response study to determine if the anxiolytic-like effects are present at the same concentrations as the intended antipsychotic-like effects. This can help in defining a therapeutic window for your desired outcome.
-
Alternative Compounds: If the 5-HT1A activity interferes with your experimental goals, consider using an antipsychotic with a different receptor binding profile that lacks potent 5-HT1A agonism.
Issue 2: Discrepancies in Dopamine System-Related Readouts
Symptoms:
-
Weaker than expected inhibition of apomorphine-induced climbing.
-
Modest increases in dopamine turnover compared to typical antipsychotics like haloperidol.
Possible Cause: this compound has a modest affinity for D2 and D3 receptors, which are the primary targets for typical antipsychotics. Its antipsychotic-like effects are likely mediated by a combination of its interactions with multiple receptor systems, including D4 and various serotonin receptors.
Troubleshooting Steps:
-
Re-evaluate Expected Outcomes: Based on its receptor binding profile, do not expect this compound to produce effects identical to D2 receptor-dominant antagonists.
-
Investigate other Receptor Systems: Design experiments to explore the contribution of 5-HT1A, 5-HT2A, and D4 receptor interactions to the observed effects. For example, use selective antagonists for these receptors to dissect the signaling pathways involved.
-
Measure Neurotransmitter Levels: Directly measure dopamine and serotonin levels in relevant brain regions to understand the neurochemical consequences of this compound administration.
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki) of this compound and Reference Compounds
| Receptor | This compound (pKi) | Clozapine (pKi) | Haloperidol (pKi) |
| h5-HT1A | High Affinity (Partial Agonist) | Moderate Affinity (Partial Agonist) | Inactive |
| h5-HT2A | High Affinity | High Affinity | Moderate Affinity |
| h5-HT2C | 8.28 | 8.04 | <6.0 |
| hD2 | Modest Affinity | Modest Affinity | High Affinity |
| hD3 | Modest Affinity | Modest Affinity | High Affinity |
| hD4 | High Affinity | High Affinity | Low Affinity |
| Muscarinic M1 | >1000 nM (Low Affinity) | 4.6 nM (High Affinity) | >1000 nM (Low Affinity) |
| Histamine H1 | 158 nM (Low Affinity) | 5.4 nM (High Affinity) | 453 nM (Low Affinity) |
Data compiled from multiple sources.
Table 2: Functional Activity Data for this compound
| Assay | Receptor | Functional Response | Potency/Efficacy |
| [35S]GTPγS Binding | h5-HT1A | Partial Agonist | Potent |
| Calcium Mobilization | h5-HT2C | Antagonist | pKb = 7.93 |
| Phosphatidylinositol Hydrolysis | h5-HT2C | Antagonist | pA2 = 7.89 |
| Apomorphine-induced climbing | Dopamine D2-like | Antagonist | ID50 = 0.96 mg/kg |
| DOI-induced head-twitches | 5-HT2A | Antagonist | ID50 = 0.15 mg/kg |
Data compiled from multiple sources.
Experimental Protocols
[35S]GTPγS Binding Assay for 5-HT1A Receptor Agonism
This protocol is a general guideline and may require optimization for specific cell lines and equipment.
Objective: To determine the potency and efficacy of this compound as a partial agonist at the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
[35S]GTPγS.
-
GTPγS (unlabeled).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
This compound and a known 5-HT1A full agonist (e.g., 8-OH-DPAT).
-
Scintillation counter and filter plates.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the 5-HT1A receptor.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of this compound or the reference agonist.
-
GDP (final concentration typically 10-100 µM, needs optimization).
-
Cell membranes (5-20 µg protein per well).
-
Pre-incubate for 15-30 minutes at 30°C.
-
-
Initiate Reaction: Add [35S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration over GF/B filters using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the agonist concentration. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
Calcium Mobilization Assay for 5-HT2C Receptor Antagonism
This protocol is a general guideline and should be optimized for your specific experimental setup.
Objective: To determine the antagonist potency of this compound at the 5-HT2C receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
5-HT (serotonin) as the agonist.
-
This compound.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the 5-HT2C expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Remove the growth medium.
-
Load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation: Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of 5-HT (typically the EC80) to stimulate the cells.
-
Record the change in fluorescence over time.
-
-
Data Analysis: Determine the inhibitory effect of this compound on the 5-HT-induced calcium mobilization. Calculate the IC50 and subsequently the pKb value.
Visualizations
Caption: Signaling pathways affected by this compound.
References
(Rac)-S 16924 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-S 16924. The information is designed to address specific issues that may be encountered during experiments due to the compound's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potential antipsychotic agent. Its pharmacological profile is characterized by a potent partial agonism at serotonin 5-HT1A receptors.[1] It also exhibits antagonist properties at several other monoaminergic receptors, contributing to its complex pharmacological effects.
Q2: What are the known off-target activities of this compound that I should be aware of in my experiments?
This compound has a broad receptor binding profile, similar in scope to clozapine, and interacts with multiple monoaminergic receptors.[1] Key off-target interactions include antagonism of 5-HT2A, 5-HT2C, dopamine D2, D3, and D4 receptors.[1][2][3] Unlike clozapine, this compound has a low affinity for muscarinic and histaminic receptors, which may reduce certain side effects.
Q3: How does the receptor binding profile of this compound compare to other antipsychotics like clozapine and haloperidol?
This compound's binding profile is more similar to clozapine than to haloperidol. Like clozapine, it has a modest affinity for D2 and D3 receptors and a higher affinity for D4 receptors. It also shares clozapine's high affinity for 5-HT2A and 5-HT2C receptors. A key distinction is its high affinity and partial agonist activity at 5-HT1A receptors, which is not a prominent feature of haloperidol.
Q4: Can the 5-HT1A partial agonism of this compound influence experimental outcomes?
Yes, the potent 5-HT1A partial agonism is a critical aspect of this compound's activity and can significantly impact experimental results. This activity can lead to a decrease in serotonin turnover and inhibit the firing of serotonergic neurons. In behavioral models, this can manifest as anxiolytic-like effects, which are not observed with clozapine or haloperidol. Researchers should consider this mechanism when interpreting data, especially in studies related to mood and anxiety.
Troubleshooting Guides
Issue 1: Unexpected Anxiolytic-like Effects in Behavioral Assays
Symptoms:
-
Increased time spent in the open arms of an elevated plus-maze.
-
Increased social interaction in rodent models.
-
Reduced ultrasonic vocalizations in response to aversive stimuli.
Possible Cause: These effects are likely due to the potent partial agonist activity of this compound at 5-HT1A receptors. This is a known off-target effect when considering its antipsychotic properties.
Troubleshooting Steps:
-
Confirm 5-HT1A Receptor Involvement: To verify that the observed effects are mediated by 5-HT1A receptors, consider co-administration of a selective 5-HT1A antagonist, such as WAY-100,635. A reversal of the anxiolytic-like effects would confirm the involvement of this off-target activity.
-
Dose-Response Analysis: Conduct a dose-response study to determine if the anxiolytic-like effects are present at the same concentrations as the intended antipsychotic-like effects. This can help in defining a therapeutic window for your desired outcome.
-
Alternative Compounds: If the 5-HT1A activity interferes with your experimental goals, consider using an antipsychotic with a different receptor binding profile that lacks potent 5-HT1A agonism.
Issue 2: Discrepancies in Dopamine System-Related Readouts
Symptoms:
-
Weaker than expected inhibition of apomorphine-induced climbing.
-
Modest increases in dopamine turnover compared to typical antipsychotics like haloperidol.
Possible Cause: this compound has a modest affinity for D2 and D3 receptors, which are the primary targets for typical antipsychotics. Its antipsychotic-like effects are likely mediated by a combination of its interactions with multiple receptor systems, including D4 and various serotonin receptors.
Troubleshooting Steps:
-
Re-evaluate Expected Outcomes: Based on its receptor binding profile, do not expect this compound to produce effects identical to D2 receptor-dominant antagonists.
-
Investigate other Receptor Systems: Design experiments to explore the contribution of 5-HT1A, 5-HT2A, and D4 receptor interactions to the observed effects. For example, use selective antagonists for these receptors to dissect the signaling pathways involved.
-
Measure Neurotransmitter Levels: Directly measure dopamine and serotonin levels in relevant brain regions to understand the neurochemical consequences of this compound administration.
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki) of this compound and Reference Compounds
| Receptor | This compound (pKi) | Clozapine (pKi) | Haloperidol (pKi) |
| h5-HT1A | High Affinity (Partial Agonist) | Moderate Affinity (Partial Agonist) | Inactive |
| h5-HT2A | High Affinity | High Affinity | Moderate Affinity |
| h5-HT2C | 8.28 | 8.04 | <6.0 |
| hD2 | Modest Affinity | Modest Affinity | High Affinity |
| hD3 | Modest Affinity | Modest Affinity | High Affinity |
| hD4 | High Affinity | High Affinity | Low Affinity |
| Muscarinic M1 | >1000 nM (Low Affinity) | 4.6 nM (High Affinity) | >1000 nM (Low Affinity) |
| Histamine H1 | 158 nM (Low Affinity) | 5.4 nM (High Affinity) | 453 nM (Low Affinity) |
Data compiled from multiple sources.
Table 2: Functional Activity Data for this compound
| Assay | Receptor | Functional Response | Potency/Efficacy |
| [35S]GTPγS Binding | h5-HT1A | Partial Agonist | Potent |
| Calcium Mobilization | h5-HT2C | Antagonist | pKb = 7.93 |
| Phosphatidylinositol Hydrolysis | h5-HT2C | Antagonist | pA2 = 7.89 |
| Apomorphine-induced climbing | Dopamine D2-like | Antagonist | ID50 = 0.96 mg/kg |
| DOI-induced head-twitches | 5-HT2A | Antagonist | ID50 = 0.15 mg/kg |
Data compiled from multiple sources.
Experimental Protocols
[35S]GTPγS Binding Assay for 5-HT1A Receptor Agonism
This protocol is a general guideline and may require optimization for specific cell lines and equipment.
Objective: To determine the potency and efficacy of this compound as a partial agonist at the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
[35S]GTPγS.
-
GTPγS (unlabeled).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
This compound and a known 5-HT1A full agonist (e.g., 8-OH-DPAT).
-
Scintillation counter and filter plates.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the 5-HT1A receptor.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of this compound or the reference agonist.
-
GDP (final concentration typically 10-100 µM, needs optimization).
-
Cell membranes (5-20 µg protein per well).
-
Pre-incubate for 15-30 minutes at 30°C.
-
-
Initiate Reaction: Add [35S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration over GF/B filters using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the agonist concentration. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
Calcium Mobilization Assay for 5-HT2C Receptor Antagonism
This protocol is a general guideline and should be optimized for your specific experimental setup.
Objective: To determine the antagonist potency of this compound at the 5-HT2C receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
5-HT (serotonin) as the agonist.
-
This compound.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the 5-HT2C expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Remove the growth medium.
-
Load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation: Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of 5-HT (typically the EC80) to stimulate the cells.
-
Record the change in fluorescence over time.
-
-
Data Analysis: Determine the inhibitory effect of this compound on the 5-HT-induced calcium mobilization. Calculate the IC50 and subsequently the pKb value.
Visualizations
Caption: Signaling pathways affected by this compound.
References
Preventing (Rac)-S 16924 precipitation in buffers
Welcome to the technical support center for (Rac)-S 16924. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in buffers during their experiments.
Understanding this compound
This compound, with the chemical name (R)-2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone, is a potential antipsychotic agent.[3] Its mechanism of action involves agonist activity at serotonin 5-HT1A receptors and antagonist properties at 5-HT2A/2C receptors.[1][2] Due to its chemical structure, which includes a pyrrolidine ring and multiple aromatic groups, this compound is a weakly basic compound with limited aqueous solubility, predisposing it to precipitation in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it into my experimental buffer?
A1: Precipitation of this compound is a common issue that typically arises from its low solubility in aqueous solutions, especially at neutral or near-neutral pH. The molecule contains a basic pyrrolidine nitrogen, which is protonated and more soluble at acidic pH. When a concentrated stock solution, usually in an organic solvent like DMSO, is diluted into a buffer with a higher pH (e.g., PBS at pH 7.4), the compound's solubility can decrease dramatically, causing it to "crash out" or precipitate.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating a high-concentration stock solution of this compound. It is crucial to ensure the compound is fully dissolved in the organic solvent before any dilution into an aqueous buffer.
Q3: How can I increase the solubility of this compound in my aqueous buffer?
A3: Several strategies can be employed to enhance the solubility of this compound in aqueous buffers:
-
pH Adjustment: Lowering the pH of your buffer can increase the solubility of this weakly basic compound.
-
Use of Co-solvents: Including a small percentage of an organic solvent in your final buffer can help maintain solubility.
-
Employing Excipients: Surfactants or cyclodextrins can be used to encapsulate the compound and improve its dispersion in aqueous media.
Q4: What are the signs of this compound precipitation?
A4: Precipitation can be observed as cloudiness, turbidity, or the formation of visible solid particles in your solution. It is best practice to visually inspect your solutions after preparation and before use in any assay.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound.
Initial Preparation and Observation
If you observe precipitation, consider the following initial steps:
-
Visual Inspection: Carefully examine your final solution for any signs of precipitation.
-
Concentration Review: Ensure that the final concentration of this compound in your aqueous buffer does not exceed its solubility limit under the given conditions. It may be necessary to perform a solubility test to determine this limit.
-
DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible (ideally below 0.5%) to avoid solvent-induced artifacts or toxicity.
Recommended Buffer Conditions
The following table summarizes recommended starting conditions for dissolving this compound in aqueous buffers.
| Parameter | Recommendation | Rationale |
| pH | 5.0 - 6.5 | As a weak base, this compound is more soluble at a lower pH due to the protonation of the pyrrolidine nitrogen. |
| Buffer System | Acetate or Citrate | These buffers are effective in the recommended acidic pH range. |
| Co-solvents | DMSO, Ethanol | A final concentration of 1-5% can help maintain solubility. The compatibility with your specific assay must be verified. |
| Excipients | Tween® 80, β-cyclodextrin | These can be used at low concentrations (e.g., 0.01-0.1%) to improve solubility and prevent aggregation. |
Note: The optimal conditions should be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol 1: pH-Adjusted Buffer Preparation for Solubilizing this compound
This protocol describes the preparation of a pH-adjusted buffer to prevent the precipitation of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Citric acid
-
Sodium citrate
-
Deionized water
-
pH meter
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Weigh the appropriate amount of this compound powder.
-
Dissolve it in the required volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare a 100 mM citrate buffer (pH 5.0).
-
Prepare solutions of 100 mM citric acid and 100 mM sodium citrate.
-
Mix the two solutions while monitoring the pH until a final pH of 5.0 is reached.
-
-
Dilute the this compound stock solution into the citrate buffer.
-
Warm the citrate buffer to 37°C.
-
While vortexing the buffer, slowly add the DMSO stock solution to achieve the desired final concentration of this compound.
-
-
Final Inspection.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Preventing Precipitation
Caption: Workflow for solubilizing this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing (Rac)-S 16924 precipitation in buffers
Welcome to the technical support center for (Rac)-S 16924. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in buffers during their experiments.
Understanding this compound
This compound, with the chemical name (R)-2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone, is a potential antipsychotic agent.[3] Its mechanism of action involves agonist activity at serotonin 5-HT1A receptors and antagonist properties at 5-HT2A/2C receptors.[1][2] Due to its chemical structure, which includes a pyrrolidine ring and multiple aromatic groups, this compound is a weakly basic compound with limited aqueous solubility, predisposing it to precipitation in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it into my experimental buffer?
A1: Precipitation of this compound is a common issue that typically arises from its low solubility in aqueous solutions, especially at neutral or near-neutral pH. The molecule contains a basic pyrrolidine nitrogen, which is protonated and more soluble at acidic pH. When a concentrated stock solution, usually in an organic solvent like DMSO, is diluted into a buffer with a higher pH (e.g., PBS at pH 7.4), the compound's solubility can decrease dramatically, causing it to "crash out" or precipitate.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating a high-concentration stock solution of this compound. It is crucial to ensure the compound is fully dissolved in the organic solvent before any dilution into an aqueous buffer.
Q3: How can I increase the solubility of this compound in my aqueous buffer?
A3: Several strategies can be employed to enhance the solubility of this compound in aqueous buffers:
-
pH Adjustment: Lowering the pH of your buffer can increase the solubility of this weakly basic compound.
-
Use of Co-solvents: Including a small percentage of an organic solvent in your final buffer can help maintain solubility.
-
Employing Excipients: Surfactants or cyclodextrins can be used to encapsulate the compound and improve its dispersion in aqueous media.
Q4: What are the signs of this compound precipitation?
A4: Precipitation can be observed as cloudiness, turbidity, or the formation of visible solid particles in your solution. It is best practice to visually inspect your solutions after preparation and before use in any assay.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound.
Initial Preparation and Observation
If you observe precipitation, consider the following initial steps:
-
Visual Inspection: Carefully examine your final solution for any signs of precipitation.
-
Concentration Review: Ensure that the final concentration of this compound in your aqueous buffer does not exceed its solubility limit under the given conditions. It may be necessary to perform a solubility test to determine this limit.
-
DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible (ideally below 0.5%) to avoid solvent-induced artifacts or toxicity.
Recommended Buffer Conditions
The following table summarizes recommended starting conditions for dissolving this compound in aqueous buffers.
| Parameter | Recommendation | Rationale |
| pH | 5.0 - 6.5 | As a weak base, this compound is more soluble at a lower pH due to the protonation of the pyrrolidine nitrogen. |
| Buffer System | Acetate or Citrate | These buffers are effective in the recommended acidic pH range. |
| Co-solvents | DMSO, Ethanol | A final concentration of 1-5% can help maintain solubility. The compatibility with your specific assay must be verified. |
| Excipients | Tween® 80, β-cyclodextrin | These can be used at low concentrations (e.g., 0.01-0.1%) to improve solubility and prevent aggregation. |
Note: The optimal conditions should be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol 1: pH-Adjusted Buffer Preparation for Solubilizing this compound
This protocol describes the preparation of a pH-adjusted buffer to prevent the precipitation of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Citric acid
-
Sodium citrate
-
Deionized water
-
pH meter
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Weigh the appropriate amount of this compound powder.
-
Dissolve it in the required volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare a 100 mM citrate buffer (pH 5.0).
-
Prepare solutions of 100 mM citric acid and 100 mM sodium citrate.
-
Mix the two solutions while monitoring the pH until a final pH of 5.0 is reached.
-
-
Dilute the this compound stock solution into the citrate buffer.
-
Warm the citrate buffer to 37°C.
-
While vortexing the buffer, slowly add the DMSO stock solution to achieve the desired final concentration of this compound.
-
-
Final Inspection.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Preventing Precipitation
Caption: Workflow for solubilizing this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-S 16924 stability in cell culture media
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-S 16924 and what is its mechanism of action?
This compound is a potential antipsychotic agent.[1][2][3] Its mechanism of action involves a dual role at serotonin receptors: it acts as an agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2C receptors.[1][2] This profile is somewhat similar to the atypical antipsychotic clozapine, though S 16924 shows a higher affinity for 5-HT1A receptors.
Q2: I am observing inconsistent or lower-than-expected potency of this compound in my cell-based assays. Could this be a stability issue?
Yes, inconsistent potency is a classic sign of compound instability in cell culture media. If this compound degrades during your experiment, the effective concentration of the active compound will decrease, leading to a higher apparent IC50 value and variability between experiments. Factors such as media components, pH, temperature, and light exposure can contribute to compound degradation.
Q3: How should I prepare and store stock solutions of this compound to maximize its stability?
While specific storage instructions for this compound are not available, general best practices for similar research compounds should be followed. It is recommended to dissolve the compound in a suitable solvent like DMSO to prepare a concentrated stock solution. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.
Q4: What are the potential causes for the loss of this compound activity in my cell culture experiments?
Several factors could contribute to the loss of a compound's activity in cell culture. These include:
-
Chemical degradation: The compound may be inherently unstable in the aqueous, buffered environment of the cell culture medium.
-
Enzymatic degradation: Cells can release enzymes into the medium that may metabolize or degrade the compound.
-
Adsorption: The compound may adsorb to the surface of plasticware, such as flasks or pipette tips, reducing its effective concentration in the medium.
-
Interaction with media components: Components in the media, such as serum proteins, can bind to the compound and render it inactive.
Troubleshooting Guide
Issue 1: My dose-response curves for this compound are inconsistent between experiments.
-
Question: Why am I seeing significant variability in the potency of this compound from one experiment to the next?
-
Answer: This could be due to the degradation of this compound in your cell culture medium. To troubleshoot this, you should perform a stability assessment to determine the half-life of the compound under your specific experimental conditions. A detailed protocol for this is provided below. Additionally, ensure you prepare fresh working solutions from a frozen stock for each experiment to minimize degradation.
Issue 2: The biological effect of this compound diminishes over the course of a long-term experiment.
-
Question: I am running a multi-day experiment, and the effect of this compound seems to decrease over time. What could be the cause?
-
Answer: A decline in activity during a long-term experiment strongly suggests that this compound is not stable under your culture conditions. To address this, you could consider replenishing the compound by performing partial media changes with fresh compound-containing media at regular intervals. The frequency of media changes should be informed by the stability data you generate.
Issue 3: I observe a precipitate in the cell culture medium after adding this compound.
-
Question: What should I do if I see a precipitate after adding the compound to my media?
-
Answer: Precipitation indicates that the compound's solubility limit has been exceeded in the cell culture medium. You can try the following troubleshooting steps:
-
Check Solubility: Determine the maximum solubility of this compound in your specific cell culture medium.
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells, as high solvent concentrations can cause precipitation.
-
Pre-warm the Medium: Adding a cold, concentrated compound solution to warmer medium can sometimes induce precipitation. Ensure both your compound solution and culture medium are at the same temperature before mixing.
-
Illustrative Stability Data of this compound
The following table is an example of how to present stability data for this compound. The values presented here are for illustrative purposes only and do not represent actual experimental data.
| Time (hours) | Concentration (µM) in DMEM + 10% FBS at 37°C | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.1 | 91 |
| 6 | 7.5 | 75 |
| 12 | 5.8 | 58 |
| 24 | 3.4 | 34 |
| 48 | 1.2 | 12 |
Experimental Protocol: Stability Assessment of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
2. Incubation:
-
Pre-warm the complete cell culture medium to 37°C.
-
Spike the test compound into the medium to a final concentration of 10 µM.
-
Aliquot the medium containing the compound into sterile, sealed tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
3. Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
4. Sample Analysis:
-
Thaw the samples and analyze the concentration of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The peak area of the compound at each time point is compared to the peak area at time 0 to determine the percentage of the compound remaining.
5. Data Analysis:
-
Plot the percentage of this compound remaining against time.
-
From this plot, you can determine the half-life (t½) of the compound in your cell culture medium.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for assessing compound stability.
References
- 1. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-S 16924 stability in cell culture media
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-S 16924 and what is its mechanism of action?
This compound is a potential antipsychotic agent.[1][2][3] Its mechanism of action involves a dual role at serotonin receptors: it acts as an agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2C receptors.[1][2] This profile is somewhat similar to the atypical antipsychotic clozapine, though S 16924 shows a higher affinity for 5-HT1A receptors.
Q2: I am observing inconsistent or lower-than-expected potency of this compound in my cell-based assays. Could this be a stability issue?
Yes, inconsistent potency is a classic sign of compound instability in cell culture media. If this compound degrades during your experiment, the effective concentration of the active compound will decrease, leading to a higher apparent IC50 value and variability between experiments. Factors such as media components, pH, temperature, and light exposure can contribute to compound degradation.
Q3: How should I prepare and store stock solutions of this compound to maximize its stability?
While specific storage instructions for this compound are not available, general best practices for similar research compounds should be followed. It is recommended to dissolve the compound in a suitable solvent like DMSO to prepare a concentrated stock solution. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.
Q4: What are the potential causes for the loss of this compound activity in my cell culture experiments?
Several factors could contribute to the loss of a compound's activity in cell culture. These include:
-
Chemical degradation: The compound may be inherently unstable in the aqueous, buffered environment of the cell culture medium.
-
Enzymatic degradation: Cells can release enzymes into the medium that may metabolize or degrade the compound.
-
Adsorption: The compound may adsorb to the surface of plasticware, such as flasks or pipette tips, reducing its effective concentration in the medium.
-
Interaction with media components: Components in the media, such as serum proteins, can bind to the compound and render it inactive.
Troubleshooting Guide
Issue 1: My dose-response curves for this compound are inconsistent between experiments.
-
Question: Why am I seeing significant variability in the potency of this compound from one experiment to the next?
-
Answer: This could be due to the degradation of this compound in your cell culture medium. To troubleshoot this, you should perform a stability assessment to determine the half-life of the compound under your specific experimental conditions. A detailed protocol for this is provided below. Additionally, ensure you prepare fresh working solutions from a frozen stock for each experiment to minimize degradation.
Issue 2: The biological effect of this compound diminishes over the course of a long-term experiment.
-
Question: I am running a multi-day experiment, and the effect of this compound seems to decrease over time. What could be the cause?
-
Answer: A decline in activity during a long-term experiment strongly suggests that this compound is not stable under your culture conditions. To address this, you could consider replenishing the compound by performing partial media changes with fresh compound-containing media at regular intervals. The frequency of media changes should be informed by the stability data you generate.
Issue 3: I observe a precipitate in the cell culture medium after adding this compound.
-
Question: What should I do if I see a precipitate after adding the compound to my media?
-
Answer: Precipitation indicates that the compound's solubility limit has been exceeded in the cell culture medium. You can try the following troubleshooting steps:
-
Check Solubility: Determine the maximum solubility of this compound in your specific cell culture medium.
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells, as high solvent concentrations can cause precipitation.
-
Pre-warm the Medium: Adding a cold, concentrated compound solution to warmer medium can sometimes induce precipitation. Ensure both your compound solution and culture medium are at the same temperature before mixing.
-
Illustrative Stability Data of this compound
The following table is an example of how to present stability data for this compound. The values presented here are for illustrative purposes only and do not represent actual experimental data.
| Time (hours) | Concentration (µM) in DMEM + 10% FBS at 37°C | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.1 | 91 |
| 6 | 7.5 | 75 |
| 12 | 5.8 | 58 |
| 24 | 3.4 | 34 |
| 48 | 1.2 | 12 |
Experimental Protocol: Stability Assessment of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
1. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
2. Incubation:
-
Pre-warm the complete cell culture medium to 37°C.
-
Spike the test compound into the medium to a final concentration of 10 µM.
-
Aliquot the medium containing the compound into sterile, sealed tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
3. Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
4. Sample Analysis:
-
Thaw the samples and analyze the concentration of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The peak area of the compound at each time point is compared to the peak area at time 0 to determine the percentage of the compound remaining.
5. Data Analysis:
-
Plot the percentage of this compound remaining against time.
-
From this plot, you can determine the half-life (t½) of the compound in your cell culture medium.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for assessing compound stability.
References
- 1. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (Rac)-S 16924
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This guide addresses potential challenges in a speculative multi-step synthesis of (Rac)-S 16924.
FAQ 1: What is a possible synthetic strategy for this compound?
A plausible retrosynthetic analysis suggests the synthesis could involve the coupling of three key fragments: a substituted pyrrolidine, a benzodioxin side-chain, and a fluorophenyl ethanone moiety. A possible forward synthesis is outlined below.
Hypothetical Synthetic Pathway
Caption: A possible synthetic route to this compound.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low yield in the coupling of 3-pyrrolidineacetic acid derivative and 1-(4-fluorophenyl)ethanone. | - Inefficient coupling agent.- Steric hindrance.- Side reactions at the pyrrolidine nitrogen. | - Screen different coupling agents (e.g., DCC, EDC, HATU).- Optimize reaction temperature and time.- Use a suitable protecting group for the pyrrolidine nitrogen (e.g., Boc, Cbz). |
| Difficulty in the N-alkylation of the intermediate ketone with the benzodioxin side-chain. | - Poor leaving group on the side-chain.- Low nucleophilicity of the pyrrolidine nitrogen.- Competing O-alkylation. | - Convert the alcohol on the side-chain to a better leaving group (e.g., tosylate, mesylate, or halide).- Use a non-polar, aprotic solvent to favor N-alkylation.- Employ a stronger base to deprotonate the pyrrolidine. |
| Formation of multiple byproducts during the synthesis. | - Lack of chemoselectivity.- Instability of intermediates.- Cross-reactivity of functional groups. | - Introduce protecting groups for sensitive functionalities.- Purify intermediates at each step.- Optimize reaction conditions (temperature, solvent, stoichiometry) to favor the desired reaction pathway. |
| Challenges in the purification of the final product. | - Similar polarity of the product and impurities.- Thermal instability of the product. | - Employ different chromatographic techniques (e.g., flash chromatography with varying solvent systems, preparative HPLC).- Consider crystallization or salt formation for purification. |
Hypothetical Experimental Protocols
The following are speculative protocols for key steps in the synthesis of this compound. These have not been validated and should be approached with caution.
Step 1: Synthesis of the Intermediate Ketone (Illustrative)
-
To a solution of N-Boc-3-pyrrolidineacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-(4-fluorophenyl)ethanone (1.1 eq), EDC (1.2 eq), and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: N-Alkylation to form this compound (Illustrative)
-
Deprotect the N-Boc group of the intermediate ketone using trifluoroacetic acid (TFA) in DCM.
-
To a solution of the deprotected intermediate (1.0 eq) and 2-(2,3-dihydro-1,4-benzodioxin-8-yloxy)ethyl bromide (1.2 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the solid and concentrate the filtrate.
-
Purify the crude product by preparative HPLC to obtain this compound.
Data Presentation (Hypothetical)
The following table presents hypothetical data for the optimization of the N-alkylation step.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 45 |
| 2 | Cs₂CO₃ | DMF | 100 | 18 | 60 |
| 3 | NaH | THF | 65 | 12 | 35 (with byproducts) |
| 4 | DBU | Toluene | 110 | 16 | 55 |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low-yield N-alkylation reaction.
Caption: Troubleshooting workflow for low-yield N-alkylation.
This technical support center provides a foundational guide for researchers interested in the synthesis of this compound. It is crucial to reiterate that the provided information is speculative due to the absence of published synthetic procedures. Any attempt to synthesize this compound should be conducted with a thorough understanding of organic chemistry principles and safety precautions.
Technical Support Center: Synthesis of (Rac)-S 16924
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This guide addresses potential challenges in a speculative multi-step synthesis of (Rac)-S 16924.
FAQ 1: What is a possible synthetic strategy for this compound?
A plausible retrosynthetic analysis suggests the synthesis could involve the coupling of three key fragments: a substituted pyrrolidine, a benzodioxin side-chain, and a fluorophenyl ethanone moiety. A possible forward synthesis is outlined below.
Hypothetical Synthetic Pathway
Caption: A possible synthetic route to this compound.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low yield in the coupling of 3-pyrrolidineacetic acid derivative and 1-(4-fluorophenyl)ethanone. | - Inefficient coupling agent.- Steric hindrance.- Side reactions at the pyrrolidine nitrogen. | - Screen different coupling agents (e.g., DCC, EDC, HATU).- Optimize reaction temperature and time.- Use a suitable protecting group for the pyrrolidine nitrogen (e.g., Boc, Cbz). |
| Difficulty in the N-alkylation of the intermediate ketone with the benzodioxin side-chain. | - Poor leaving group on the side-chain.- Low nucleophilicity of the pyrrolidine nitrogen.- Competing O-alkylation. | - Convert the alcohol on the side-chain to a better leaving group (e.g., tosylate, mesylate, or halide).- Use a non-polar, aprotic solvent to favor N-alkylation.- Employ a stronger base to deprotonate the pyrrolidine. |
| Formation of multiple byproducts during the synthesis. | - Lack of chemoselectivity.- Instability of intermediates.- Cross-reactivity of functional groups. | - Introduce protecting groups for sensitive functionalities.- Purify intermediates at each step.- Optimize reaction conditions (temperature, solvent, stoichiometry) to favor the desired reaction pathway. |
| Challenges in the purification of the final product. | - Similar polarity of the product and impurities.- Thermal instability of the product. | - Employ different chromatographic techniques (e.g., flash chromatography with varying solvent systems, preparative HPLC).- Consider crystallization or salt formation for purification. |
Hypothetical Experimental Protocols
The following are speculative protocols for key steps in the synthesis of this compound. These have not been validated and should be approached with caution.
Step 1: Synthesis of the Intermediate Ketone (Illustrative)
-
To a solution of N-Boc-3-pyrrolidineacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-(4-fluorophenyl)ethanone (1.1 eq), EDC (1.2 eq), and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: N-Alkylation to form this compound (Illustrative)
-
Deprotect the N-Boc group of the intermediate ketone using trifluoroacetic acid (TFA) in DCM.
-
To a solution of the deprotected intermediate (1.0 eq) and 2-(2,3-dihydro-1,4-benzodioxin-8-yloxy)ethyl bromide (1.2 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the solid and concentrate the filtrate.
-
Purify the crude product by preparative HPLC to obtain this compound.
Data Presentation (Hypothetical)
The following table presents hypothetical data for the optimization of the N-alkylation step.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 45 |
| 2 | Cs₂CO₃ | DMF | 100 | 18 | 60 |
| 3 | NaH | THF | 65 | 12 | 35 (with byproducts) |
| 4 | DBU | Toluene | 110 | 16 | 55 |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low-yield N-alkylation reaction.
Caption: Troubleshooting workflow for low-yield N-alkylation.
This technical support center provides a foundational guide for researchers interested in the synthesis of this compound. It is crucial to reiterate that the provided information is speculative due to the absence of published synthetic procedures. Any attempt to synthesize this compound should be conducted with a thorough understanding of organic chemistry principles and safety precautions.
Addressing poor reproducibility with (Rac)-S 16924
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with experimental reproducibility when using (Rac)-S 16924, a selective 5-HT1A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a racemic compound known to act as a selective antagonist for the serotonin 1A (5-HT1A) receptor. Its primary mechanism involves blocking the binding of serotonin and other agonists to this receptor, thereby inhibiting its downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of the 5-HT1A receptor system.
Q2: What are the common research applications of this compound?
This compound is frequently used in preclinical research to investigate the role of 5-HT1A receptors in various neurological and psychiatric conditions. Common applications include studying its effects on anxiety, depression, cognitive function, and cerebral glucose metabolism.
Q3: How should I properly store and handle this compound to ensure its stability?
For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage of stock solutions, it is advisable to keep them at 4°C. For long-term storage, aliquoting the stock solution and storing it at -80°C is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected antagonist activity.
This is a common issue that can arise from several factors related to compound preparation and experimental setup.
Possible Causes and Solutions:
-
Poor Solubility: this compound may have limited solubility in aqueous solutions.
-
Recommendation: Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol before diluting to the final concentration in your experimental buffer. Ensure the final solvent concentration is low and consistent across all experiments, including vehicle controls.
-
-
Compound Degradation: Improper storage or handling can lead to the degradation of the compound.
-
Recommendation: Follow the storage guidelines strictly. Prepare fresh dilutions from a frozen stock for each experiment.
-
-
Incorrect Concentration: The effective concentration of this compound can vary significantly depending on the cell type or animal model.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Recommended Concentration Ranges for In Vitro Assays:
| Assay Type | Recommended Concentration Range | Vehicle Control |
| Radioligand Binding | 1 nM - 10 µM | 0.1% DMSO |
| Functional Assays (e.g., cAMP) | 10 nM - 50 µM | 0.1% DMSO |
| Cell-based Signaling | 100 nM - 100 µM | 0.1% DMSO |
Issue 2: High background signal or off-target effects.
Observing unexpected effects can complicate data interpretation and point to non-specific interactions.
Possible Causes and Solutions:
-
High Compound Concentration: Using excessively high concentrations of this compound can lead to binding to other receptors or cellular targets.
-
Recommendation: Use the lowest effective concentration determined from your dose-response studies.
-
-
Contamination: The compound or experimental reagents may be contaminated.
-
Recommendation: Ensure all reagents are of high purity and filter-sterilize solutions where appropriate.
-
-
Cell Line Integrity: The expression of the 5-HT1A receptor in your cell line may have changed over passages.
-
Recommendation: Regularly verify receptor expression levels using techniques like qPCR or Western blotting.
-
Experimental Protocols
Protocol 1: In Vitro 5-HT1A Receptor Binding Assay
-
Preparation of Membranes: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled 5-HT1A agonist (e.g., [3H]8-OH-DPAT), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for competitive binding.
-
Washing: Rapidly filter the contents of each well and wash with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
Visualizations
A troubleshooting workflow for addressing poor reproducibility with this compound.
Simplified signaling pathway of the 5-HT1A receptor and the antagonistic action of this compound.
Addressing poor reproducibility with (Rac)-S 16924
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with experimental reproducibility when using (Rac)-S 16924, a selective 5-HT1A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a racemic compound known to act as a selective antagonist for the serotonin 1A (5-HT1A) receptor. Its primary mechanism involves blocking the binding of serotonin and other agonists to this receptor, thereby inhibiting its downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of the 5-HT1A receptor system.
Q2: What are the common research applications of this compound?
This compound is frequently used in preclinical research to investigate the role of 5-HT1A receptors in various neurological and psychiatric conditions. Common applications include studying its effects on anxiety, depression, cognitive function, and cerebral glucose metabolism.
Q3: How should I properly store and handle this compound to ensure its stability?
For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage of stock solutions, it is advisable to keep them at 4°C. For long-term storage, aliquoting the stock solution and storing it at -80°C is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected antagonist activity.
This is a common issue that can arise from several factors related to compound preparation and experimental setup.
Possible Causes and Solutions:
-
Poor Solubility: this compound may have limited solubility in aqueous solutions.
-
Recommendation: Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol before diluting to the final concentration in your experimental buffer. Ensure the final solvent concentration is low and consistent across all experiments, including vehicle controls.
-
-
Compound Degradation: Improper storage or handling can lead to the degradation of the compound.
-
Recommendation: Follow the storage guidelines strictly. Prepare fresh dilutions from a frozen stock for each experiment.
-
-
Incorrect Concentration: The effective concentration of this compound can vary significantly depending on the cell type or animal model.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Recommended Concentration Ranges for In Vitro Assays:
| Assay Type | Recommended Concentration Range | Vehicle Control |
| Radioligand Binding | 1 nM - 10 µM | 0.1% DMSO |
| Functional Assays (e.g., cAMP) | 10 nM - 50 µM | 0.1% DMSO |
| Cell-based Signaling | 100 nM - 100 µM | 0.1% DMSO |
Issue 2: High background signal or off-target effects.
Observing unexpected effects can complicate data interpretation and point to non-specific interactions.
Possible Causes and Solutions:
-
High Compound Concentration: Using excessively high concentrations of this compound can lead to binding to other receptors or cellular targets.
-
Recommendation: Use the lowest effective concentration determined from your dose-response studies.
-
-
Contamination: The compound or experimental reagents may be contaminated.
-
Recommendation: Ensure all reagents are of high purity and filter-sterilize solutions where appropriate.
-
-
Cell Line Integrity: The expression of the 5-HT1A receptor in your cell line may have changed over passages.
-
Recommendation: Regularly verify receptor expression levels using techniques like qPCR or Western blotting.
-
Experimental Protocols
Protocol 1: In Vitro 5-HT1A Receptor Binding Assay
-
Preparation of Membranes: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled 5-HT1A agonist (e.g., [3H]8-OH-DPAT), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for competitive binding.
-
Washing: Rapidly filter the contents of each well and wash with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
Visualizations
A troubleshooting workflow for addressing poor reproducibility with this compound.
Simplified signaling pathway of the 5-HT1A receptor and the antagonistic action of this compound.
Validation & Comparative
Validating the Antipsychotic Potential of (Rac)-S 16924: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antipsychotic profile of (Rac)-S 16924 against the atypical antipsychotic clozapine and the typical antipsychotic haloperidol. The information is compiled from foundational preclinical studies to support further research and understanding of its mechanism of action.
This compound is a novel benzodioxopyrrolidine derivative that has demonstrated a unique pharmacological profile, suggesting potential as an atypical antipsychotic agent. Its key distinguishing feature is its potent partial agonist activity at serotonin 5-HT1A receptors, combined with a clozapine-like multi-receptor binding profile.[1][2] Preclinical evidence suggests that this compound may offer antipsychotic efficacy with a reduced risk of extrapyramidal side effects and a potential for anxiolytic benefits.[3][4]
Comparative Receptor Binding Profiles
The affinity of this compound for various neurotransmitter receptors is crucial to its potential antipsychotic action. The following table summarizes its binding affinities (Ki, nM) in comparison to clozapine and haloperidol for key human (h) receptors involved in the pathophysiology of schizophrenia. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Haloperidol (Ki, nM) | Functional Activity of S 16924 |
| Dopamine Receptors | ||||
| hD2 | Modest Affinity | Modest Affinity | High Affinity | Antagonist |
| hD3 | Modest Affinity | Modest Affinity | High Affinity | Antagonist |
| hD4 | High Affinity (5-fold > D2) | High Affinity | Modest Affinity | Antagonist |
| Serotonin Receptors | ||||
| h5-HT1A | High Affinity | Low Affinity | Inactive | Potent Partial Agonist |
| h5-HT2A | High Affinity | High Affinity | Modest Affinity | Antagonist |
| h5-HT2C | High Affinity | High Affinity | Low Affinity | Antagonist |
| Other Receptors | ||||
| Muscarinic M1 | >1000 (Low Affinity) | 4.6 (High Affinity) | >1000 (Low Affinity) | - |
| Histamine H1 | 158 (Low Affinity) | 5.4 (High Affinity) | 453 (Low Affinity) | - |
Data compiled from Millan et al., 1998.[1]
This receptor binding profile highlights that this compound shares the multi-receptorial antagonism of clozapine at dopamine and serotonin receptors, a hallmark of atypical antipsychotics, while avoiding the high D2 receptor affinity of haloperidol, which is associated with extrapyramidal side effects. Crucially, its potent 5-HT1A partial agonism is a distinguishing characteristic.
Neurochemical and Functional Profile: In Vivo Studies
The functional consequences of S 16924's receptor binding profile have been investigated in various in vivo models, providing insights into its potential therapeutic effects and side-effect liability.
| In Vivo Model | This compound | Clozapine | Haloperidol | Relevance |
| Dopamine Turnover | ||||
| Frontal Cortex | Selective Increase | Selective Increase | Modest Increase | Potential for improving negative/cognitive symptoms |
| Striatum & Nucleus Accumbens | Weak Increase | Weak Increase | Potent Increase | Lower risk of motor side effects |
| Serotonin Turnover (Striatum) | Potent Inhibition | Weaker Inhibition | Weaker Inhibition | Reflects 5-HT1A agonist activity |
| Conditioned Avoidance Response | Reduced | Reduced | Reduced | Predictive of positive symptom control |
| Apomorphine-Induced Climbing | Blocked | Blocked | Blocked | Predictive of positive symptom control |
| Catalepsy Induction in Rats | Inhibits Catalepsy | Can induce at high doses | Potently Induces | Low risk of extrapyramidal side effects |
| Prolactin Level Increase | 4-fold increase | 3-fold increase | 24-fold increase | Lower risk of hyperprolactinemia |
| Anxiolytic Models (e.g., Vogel conflict) | Anxiolytic Effect | Inactive | Inactive | Potential for treating comorbid anxiety |
Data compiled from Millan et al., 1998 & 1999.
These findings suggest that this compound has a functional profile similar to clozapine in models predictive of antipsychotic efficacy for positive symptoms, but with a potentially lower risk for catalepsy (a proxy for extrapyramidal symptoms in humans). Its anxiolytic properties, mediated by its 5-HT1A agonism, further differentiate it from both clozapine and haloperidol.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the preclinical evaluation of this compound.
1. Receptor Binding Assays
These assays determine the affinity of a compound for a specific receptor.
-
Objective: To quantify the binding affinity (Ki) of this compound, clozapine, and haloperidol to various human neurotransmitter receptors.
-
General Protocol:
-
Tissue/Cell Preparation: Membranes from cells expressing the specific human receptor of interest are prepared.
-
Radioligand Incubation: A specific radioligand (a radioactive molecule that binds to the receptor) is incubated with the prepared membranes at a fixed concentration.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the test compound (e.g., S 16924). The test compound competes with the radioligand for binding to the receptor.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.
-
2. In Vivo Microdialysis
This technique measures the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To assess the effects of this compound on dopamine and serotonin turnover in brain regions like the frontal cortex, striatum, and nucleus accumbens.
-
General Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region of an anesthetized rat.
-
Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid at a constant, slow flow rate.
-
Sample Collection: Neurotransmitters and metabolites in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals before and after drug administration.
-
Analysis: The concentration of dopamine, serotonin, and their metabolites in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: Changes in neurotransmitter levels following drug administration are compared to baseline levels.
-
3. Conditioned Avoidance Response (CAR)
The CAR test is a behavioral model used to predict the antipsychotic efficacy of a drug.
-
Objective: To evaluate the ability of this compound to reduce a learned avoidance behavior, which is predictive of efficacy against positive psychotic symptoms.
-
General Protocol:
-
Training: A rat is placed in a shuttle box with two compartments. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock, delivered through the floor of the chamber. The rat learns to avoid the shock by moving to the other compartment upon presentation of the CS.
-
Drug Administration: Once the avoidance response is consistently established, the animal is treated with the test compound (e.g., S 16924), a comparator drug, or a vehicle.
-
Testing: The animal is placed back in the shuttle box, and the CS is presented. The number of successful avoidance responses (moving before the shock) and escape responses (moving after the shock begins) is recorded.
-
Data Interpretation: A selective reduction in avoidance responses without affecting escape responses is indicative of antipsychotic-like activity.
-
4. Catalepsy Testing
This test assesses the propensity of a drug to induce motor rigidity, a proxy for extrapyramidal side effects in humans.
-
Objective: To determine if this compound induces catalepsy, a state of motor immobility.
-
General Protocol:
-
Drug Administration: Rats are administered the test compound, a comparator, or a vehicle.
-
Bar Test: At specific time points after administration, the rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
Measurement: The time it takes for the rat to remove both paws from the bar is measured.
-
Data Interpretation: A prolonged latency to move from the imposed posture is indicative of catalepsy. A compound that does not increase this latency, or even reduces it, is considered to have a low potential for inducing extrapyramidal side effects.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for a competition radioligand binding assay.
Caption: General workflow for in vivo behavioral testing.
Conclusion
The preclinical data for this compound robustly supports its potential as an atypical antipsychotic. Its pharmacological profile, characterized by a clozapine-like interaction with multiple monoaminergic receptors and potent 5-HT1A partial agonism, is distinct from both typical and other atypical antipsychotics. In vivo studies corroborate this profile, indicating a likelihood of good efficacy against positive and potentially negative symptoms of schizophrenia, with a low propensity for extrapyramidal side effects and the added benefit of anxiolytic action.
It is important to note that the available data on this compound dates primarily from the late 1990s. A comprehensive search for more recent preclinical or any clinical trial data has not yielded significant results, suggesting that the clinical development of this compound may have been discontinued. Nevertheless, the unique pharmacological profile of this compound remains a valuable case study for understanding the complex interplay of receptor interactions in achieving antipsychotic efficacy with an improved side-effect profile.
References
- 1. benchchem.com [benchchem.com]
- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 4. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antipsychotic Potential of (Rac)-S 16924: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antipsychotic profile of (Rac)-S 16924 against the atypical antipsychotic clozapine and the typical antipsychotic haloperidol. The information is compiled from foundational preclinical studies to support further research and understanding of its mechanism of action.
This compound is a novel benzodioxopyrrolidine derivative that has demonstrated a unique pharmacological profile, suggesting potential as an atypical antipsychotic agent. Its key distinguishing feature is its potent partial agonist activity at serotonin 5-HT1A receptors, combined with a clozapine-like multi-receptor binding profile.[1][2] Preclinical evidence suggests that this compound may offer antipsychotic efficacy with a reduced risk of extrapyramidal side effects and a potential for anxiolytic benefits.[3][4]
Comparative Receptor Binding Profiles
The affinity of this compound for various neurotransmitter receptors is crucial to its potential antipsychotic action. The following table summarizes its binding affinities (Ki, nM) in comparison to clozapine and haloperidol for key human (h) receptors involved in the pathophysiology of schizophrenia. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Haloperidol (Ki, nM) | Functional Activity of S 16924 |
| Dopamine Receptors | ||||
| hD2 | Modest Affinity | Modest Affinity | High Affinity | Antagonist |
| hD3 | Modest Affinity | Modest Affinity | High Affinity | Antagonist |
| hD4 | High Affinity (5-fold > D2) | High Affinity | Modest Affinity | Antagonist |
| Serotonin Receptors | ||||
| h5-HT1A | High Affinity | Low Affinity | Inactive | Potent Partial Agonist |
| h5-HT2A | High Affinity | High Affinity | Modest Affinity | Antagonist |
| h5-HT2C | High Affinity | High Affinity | Low Affinity | Antagonist |
| Other Receptors | ||||
| Muscarinic M1 | >1000 (Low Affinity) | 4.6 (High Affinity) | >1000 (Low Affinity) | - |
| Histamine H1 | 158 (Low Affinity) | 5.4 (High Affinity) | 453 (Low Affinity) | - |
Data compiled from Millan et al., 1998.[1]
This receptor binding profile highlights that this compound shares the multi-receptorial antagonism of clozapine at dopamine and serotonin receptors, a hallmark of atypical antipsychotics, while avoiding the high D2 receptor affinity of haloperidol, which is associated with extrapyramidal side effects. Crucially, its potent 5-HT1A partial agonism is a distinguishing characteristic.
Neurochemical and Functional Profile: In Vivo Studies
The functional consequences of S 16924's receptor binding profile have been investigated in various in vivo models, providing insights into its potential therapeutic effects and side-effect liability.
| In Vivo Model | This compound | Clozapine | Haloperidol | Relevance |
| Dopamine Turnover | ||||
| Frontal Cortex | Selective Increase | Selective Increase | Modest Increase | Potential for improving negative/cognitive symptoms |
| Striatum & Nucleus Accumbens | Weak Increase | Weak Increase | Potent Increase | Lower risk of motor side effects |
| Serotonin Turnover (Striatum) | Potent Inhibition | Weaker Inhibition | Weaker Inhibition | Reflects 5-HT1A agonist activity |
| Conditioned Avoidance Response | Reduced | Reduced | Reduced | Predictive of positive symptom control |
| Apomorphine-Induced Climbing | Blocked | Blocked | Blocked | Predictive of positive symptom control |
| Catalepsy Induction in Rats | Inhibits Catalepsy | Can induce at high doses | Potently Induces | Low risk of extrapyramidal side effects |
| Prolactin Level Increase | 4-fold increase | 3-fold increase | 24-fold increase | Lower risk of hyperprolactinemia |
| Anxiolytic Models (e.g., Vogel conflict) | Anxiolytic Effect | Inactive | Inactive | Potential for treating comorbid anxiety |
Data compiled from Millan et al., 1998 & 1999.
These findings suggest that this compound has a functional profile similar to clozapine in models predictive of antipsychotic efficacy for positive symptoms, but with a potentially lower risk for catalepsy (a proxy for extrapyramidal symptoms in humans). Its anxiolytic properties, mediated by its 5-HT1A agonism, further differentiate it from both clozapine and haloperidol.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the preclinical evaluation of this compound.
1. Receptor Binding Assays
These assays determine the affinity of a compound for a specific receptor.
-
Objective: To quantify the binding affinity (Ki) of this compound, clozapine, and haloperidol to various human neurotransmitter receptors.
-
General Protocol:
-
Tissue/Cell Preparation: Membranes from cells expressing the specific human receptor of interest are prepared.
-
Radioligand Incubation: A specific radioligand (a radioactive molecule that binds to the receptor) is incubated with the prepared membranes at a fixed concentration.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the test compound (e.g., S 16924). The test compound competes with the radioligand for binding to the receptor.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.
-
2. In Vivo Microdialysis
This technique measures the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To assess the effects of this compound on dopamine and serotonin turnover in brain regions like the frontal cortex, striatum, and nucleus accumbens.
-
General Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region of an anesthetized rat.
-
Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid at a constant, slow flow rate.
-
Sample Collection: Neurotransmitters and metabolites in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals before and after drug administration.
-
Analysis: The concentration of dopamine, serotonin, and their metabolites in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: Changes in neurotransmitter levels following drug administration are compared to baseline levels.
-
3. Conditioned Avoidance Response (CAR)
The CAR test is a behavioral model used to predict the antipsychotic efficacy of a drug.
-
Objective: To evaluate the ability of this compound to reduce a learned avoidance behavior, which is predictive of efficacy against positive psychotic symptoms.
-
General Protocol:
-
Training: A rat is placed in a shuttle box with two compartments. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock, delivered through the floor of the chamber. The rat learns to avoid the shock by moving to the other compartment upon presentation of the CS.
-
Drug Administration: Once the avoidance response is consistently established, the animal is treated with the test compound (e.g., S 16924), a comparator drug, or a vehicle.
-
Testing: The animal is placed back in the shuttle box, and the CS is presented. The number of successful avoidance responses (moving before the shock) and escape responses (moving after the shock begins) is recorded.
-
Data Interpretation: A selective reduction in avoidance responses without affecting escape responses is indicative of antipsychotic-like activity.
-
4. Catalepsy Testing
This test assesses the propensity of a drug to induce motor rigidity, a proxy for extrapyramidal side effects in humans.
-
Objective: To determine if this compound induces catalepsy, a state of motor immobility.
-
General Protocol:
-
Drug Administration: Rats are administered the test compound, a comparator, or a vehicle.
-
Bar Test: At specific time points after administration, the rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
Measurement: The time it takes for the rat to remove both paws from the bar is measured.
-
Data Interpretation: A prolonged latency to move from the imposed posture is indicative of catalepsy. A compound that does not increase this latency, or even reduces it, is considered to have a low potential for inducing extrapyramidal side effects.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for a competition radioligand binding assay.
Caption: General workflow for in vivo behavioral testing.
Conclusion
The preclinical data for this compound robustly supports its potential as an atypical antipsychotic. Its pharmacological profile, characterized by a clozapine-like interaction with multiple monoaminergic receptors and potent 5-HT1A partial agonism, is distinct from both typical and other atypical antipsychotics. In vivo studies corroborate this profile, indicating a likelihood of good efficacy against positive and potentially negative symptoms of schizophrenia, with a low propensity for extrapyramidal side effects and the added benefit of anxiolytic action.
It is important to note that the available data on this compound dates primarily from the late 1990s. A comprehensive search for more recent preclinical or any clinical trial data has not yielded significant results, suggesting that the clinical development of this compound may have been discontinued. Nevertheless, the unique pharmacological profile of this compound remains a valuable case study for understanding the complex interplay of receptor interactions in achieving antipsychotic efficacy with an improved side-effect profile.
References
- 1. benchchem.com [benchchem.com]
- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 4. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of S 16924 and Risperidone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of the novel antipsychotic agent S 16924 and the established atypical antipsychotic risperidone. The data presented is derived from various animal model studies and aims to offer an objective overview of their respective pharmacological profiles.
Mechanism of Action: A Tale of Two Pathways
S 16924 and risperidone exhibit distinct mechanisms of action at the receptor level, which likely underlies their differing preclinical profiles.
S 16924 is characterized by its potent agonist activity at serotonin 5-HT1A receptors and antagonist properties at 5-HT2A and 5-HT2C receptors.[1] Its antipsychotic-like effects are thought to be mediated, in part, by the activation of 5-HT1A autoreceptors, which leads to a reduction in serotonin release.[1]
Risperidone functions primarily as a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors .[2] Its efficacy is attributed to the blockade of these receptors in key brain regions, with a high 5-HT2A/D2 receptor affinity ratio considered a hallmark of its "atypical" profile.[2]
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data on the efficacy of S 16924 and risperidone in two key preclinical models for assessing antipsychotic potential: the conditioned avoidance response (CAR) and the catalepsy test.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model of antipsychotic efficacy, where the suppression of a learned avoidance response is indicative of antipsychotic-like activity.
| Compound | Animal Model | ID50 (mg/kg, s.c.) | Reference |
| S 16924 | Rat | 0.96 | [3] |
| Risperidone | Rat | ~0.3-0.5* |
*Note: A specific ID50 value for risperidone in the CAR test was not available in the reviewed literature. The provided range is an estimation based on doses that produced significant suppression of conditioned avoidance responding.
Catalepsy Test
The catalepsy test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common adverse effect of antipsychotic medications. A higher dose required to induce catalepsy is generally considered a more favorable profile.
| Compound | Animal Model | Effect on Catalepsy | ID50/ED50 (mg/kg) | Reference |
| S 16924 | Rat | Does not induce catalepsy; Inhibits haloperidol-induced catalepsy | ID50 = 3.2 (for inhibition) | |
| Risperidone | Rat | Induces catalepsy at higher doses | Doses of 1-10 mg/kg can induce catalepsy |
Receptor Binding Affinity
The following table presents the in vitro receptor binding affinities (Ki, nM) of S 16924 and risperidone for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | S 16924 (Ki, nM) | Risperidone (Ki, nM) | Reference |
| Dopamine D2 | Modest Affinity | 3.2 | |
| Serotonin 5-HT1A | High Affinity (Partial Agonist) | 420 | |
| Serotonin 5-HT2A | Marked Affinity | 0.2 | |
| Serotonin 5-HT2C | High Affinity | 50 | |
| Dopamine D4 | 5-fold higher than D2 | 7.3 | |
| Histamine H1 | 158 | 20 | |
| Muscarinic M1 | >1000 | >10,000 |
Experimental Protocols
Conditioned Avoidance Response (CAR) Protocol
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of S 16924 and Risperidone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of the novel antipsychotic agent S 16924 and the established atypical antipsychotic risperidone. The data presented is derived from various animal model studies and aims to offer an objective overview of their respective pharmacological profiles.
Mechanism of Action: A Tale of Two Pathways
S 16924 and risperidone exhibit distinct mechanisms of action at the receptor level, which likely underlies their differing preclinical profiles.
S 16924 is characterized by its potent agonist activity at serotonin 5-HT1A receptors and antagonist properties at 5-HT2A and 5-HT2C receptors.[1] Its antipsychotic-like effects are thought to be mediated, in part, by the activation of 5-HT1A autoreceptors, which leads to a reduction in serotonin release.[1]
Risperidone functions primarily as a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors .[2] Its efficacy is attributed to the blockade of these receptors in key brain regions, with a high 5-HT2A/D2 receptor affinity ratio considered a hallmark of its "atypical" profile.[2]
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data on the efficacy of S 16924 and risperidone in two key preclinical models for assessing antipsychotic potential: the conditioned avoidance response (CAR) and the catalepsy test.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model of antipsychotic efficacy, where the suppression of a learned avoidance response is indicative of antipsychotic-like activity.
| Compound | Animal Model | ID50 (mg/kg, s.c.) | Reference |
| S 16924 | Rat | 0.96 | [3] |
| Risperidone | Rat | ~0.3-0.5* |
*Note: A specific ID50 value for risperidone in the CAR test was not available in the reviewed literature. The provided range is an estimation based on doses that produced significant suppression of conditioned avoidance responding.
Catalepsy Test
The catalepsy test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common adverse effect of antipsychotic medications. A higher dose required to induce catalepsy is generally considered a more favorable profile.
| Compound | Animal Model | Effect on Catalepsy | ID50/ED50 (mg/kg) | Reference |
| S 16924 | Rat | Does not induce catalepsy; Inhibits haloperidol-induced catalepsy | ID50 = 3.2 (for inhibition) | |
| Risperidone | Rat | Induces catalepsy at higher doses | Doses of 1-10 mg/kg can induce catalepsy |
Receptor Binding Affinity
The following table presents the in vitro receptor binding affinities (Ki, nM) of S 16924 and risperidone for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | S 16924 (Ki, nM) | Risperidone (Ki, nM) | Reference |
| Dopamine D2 | Modest Affinity | 3.2 | |
| Serotonin 5-HT1A | High Affinity (Partial Agonist) | 420 | |
| Serotonin 5-HT2A | Marked Affinity | 0.2 | |
| Serotonin 5-HT2C | High Affinity | 50 | |
| Dopamine D4 | 5-fold higher than D2 | 7.3 | |
| Histamine H1 | 158 | 20 | |
| Muscarinic M1 | >1000 | >10,000 |
Experimental Protocols
Conditioned Avoidance Response (CAR) Protocol
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Profile of (Rac)-S 16924
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical pharmacological and behavioral findings for (Rac)-S 16924, a potential atypical antipsychotic agent, with the established antipsychotics clozapine (atypical) and haloperidol (typical). The data presented is based on the initial findings published by the developing research group. It is important to note that, to date, no independent replications of these findings have been identified in the public domain.
I. Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, clozapine, and haloperidol.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Clozapine | Haloperidol |
| Serotonin | |||
| Human 5-HT1A | High Affinity | Moderate Affinity | Low Affinity/Inactive |
| Human 5-HT2A | Marked Affinity | Marked Affinity | Moderate Affinity |
| Human 5-HT2C | pKi = 8.28 | pKi = 8.04 | pKi < 6.0 |
| Dopamine | |||
| Human D2 | Modest Affinity | Modest Affinity | High Affinity |
| Human D3 | Modest Affinity | Modest Affinity | High Affinity |
| Human D4 | 5-fold higher than D2/D3 | 5-fold higher than D2/D3 | Lower Affinity |
| Other | |||
| Muscarinic M1 | >1000 | 4.6 | >1000 |
| Histamine H1 | 158 | 5.4 | 453 |
Table 2: In Vitro Functional Activity
| Assay | This compound | Clozapine | Haloperidol |
| h5-HT1A Receptor | |||
| [35S]GTPγS Binding | Partial Agonist | Partial Agonist | Inactive |
| h5-HT2C Receptor | |||
| 5-HT-induced Ca2+ mobilization | Antagonist (pKb = 7.93) | Antagonist (pKb = 7.43) | Inactive (<5.0) |
| 5-HT-induced PI hydrolysis | Antagonist (pA2 = 7.89) | Antagonist (pKb = 7.84) | Inactive (<5.0) |
| Dopamine Receptors (D2, D3, D4) | |||
| [35S]GTPγS Binding | Antagonist | Antagonist | Antagonist |
Table 3: In Vivo Activity in Animal Models of Psychosis and Extrapyramidal Side Effects (ID50, mg/kg)
| Model | This compound | Clozapine | Haloperidol |
| Apomorphine-induced climbing | 0.96 | 1.91 | 0.05 |
| DOI-induced head-twitches | 0.15 | 0.04 | 0.07 |
| PCP-induced locomotion | 0.02 | 0.07 | 0.08 |
| Amphetamine-induced locomotion | 2.4 | 8.6 | 0.04 |
| Haloperidol-induced catalepsy | 3.2 (inhibition) | 5.5 (inhibition) | Induces catalepsy |
Table 4: In Vivo Neurochemical Effects
| Neurotransmitter Change | This compound | Clozapine | Haloperidol |
| Frontal Cortex | |||
| Serotonin (5-HT) | ↓ | ↔ | ↔ |
| Dopamine (DA) | ↑ | ↑ | ↑ (modest) |
| Noradrenaline (NA) | ↑ | - | - |
| Striatum & Nucleus Accumbens | |||
| Serotonin (5-HT) | ↓ | ↔ | ↔ |
| Dopamine (DA) | ↔ | ↔ | ↑ (modest) |
II. Experimental Protocols
The following are high-level descriptions of the key experimental methodologies employed in the initial characterization of this compound.
-
Receptor Binding Assays: Standard radioligand binding assays were conducted using cell membranes prepared from CHO cells stably transfected with cloned human receptors. The affinity of the compounds was determined by their ability to displace a specific radioligand, and the Ki values were calculated.[1]
-
[35S]GTPγS Functional Assays: The functional activity of the compounds at G-protein coupled receptors was assessed by measuring their ability to stimulate or inhibit the binding of [35S]GTPγS to cell membranes expressing the receptor of interest. This assay differentiates between agonists, partial agonists, and antagonists.[1]
-
Phosphatidylinositol (PI) Hydrolysis and Calcium Mobilization Assays: To determine functional antagonism at 5-HT2C receptors, CHO cells expressing the human 5-HT2C receptor were utilized. The ability of the compounds to inhibit serotonin-induced increases in intracellular calcium (measured using fura-2) and the accumulation of inositol phosphates was quantified.[2][3]
-
In Vivo Microdialysis: Microdialysis probes were implanted in specific brain regions (frontal cortex, striatum, nucleus accumbens) of freely moving rats. Dialysate samples were collected at regular intervals following drug administration, and the concentrations of neurotransmitters and their metabolites were determined by HPLC.[4]
-
Animal Behavioral Models:
-
Models of Antipsychotic Activity: Rodent models predictive of efficacy against the positive symptoms of schizophrenia were used, including the inhibition of stereotyped behaviors induced by dopamine agonists (apomorphine) or psychotomimetics (PCP, amphetamine), and antagonism of 5-HT2A receptor-mediated behaviors (DOI-induced head-twitches).
-
Model of Extrapyramidal Side Effects: The induction of catalepsy in rats by haloperidol was used as a model to predict the likelihood of extrapyramidal side effects. The ability of S 16924 and clozapine to inhibit this effect was also assessed.
-
Models of Anxiolytic Activity: Several models were employed to assess anxiolytic potential, including the pigeon and Vogel punished-responding paradigms, the social interaction test in rats, and the inhibition of stress-induced ultrasonic vocalizations in rats. The involvement of the 5-HT1A receptor was investigated using the selective antagonist WAY-100,635.
-
III. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A and 5-HT2A Signaling, Desensitization, and Downregulation: Serotonergic Dysfunction and Abnormal Receptor Density in Schizophrenia and the Prodrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Profile of (Rac)-S 16924
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical pharmacological and behavioral findings for (Rac)-S 16924, a potential atypical antipsychotic agent, with the established antipsychotics clozapine (atypical) and haloperidol (typical). The data presented is based on the initial findings published by the developing research group. It is important to note that, to date, no independent replications of these findings have been identified in the public domain.
I. Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, clozapine, and haloperidol.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Clozapine | Haloperidol |
| Serotonin | |||
| Human 5-HT1A | High Affinity | Moderate Affinity | Low Affinity/Inactive |
| Human 5-HT2A | Marked Affinity | Marked Affinity | Moderate Affinity |
| Human 5-HT2C | pKi = 8.28 | pKi = 8.04 | pKi < 6.0 |
| Dopamine | |||
| Human D2 | Modest Affinity | Modest Affinity | High Affinity |
| Human D3 | Modest Affinity | Modest Affinity | High Affinity |
| Human D4 | 5-fold higher than D2/D3 | 5-fold higher than D2/D3 | Lower Affinity |
| Other | |||
| Muscarinic M1 | >1000 | 4.6 | >1000 |
| Histamine H1 | 158 | 5.4 | 453 |
Table 2: In Vitro Functional Activity
| Assay | This compound | Clozapine | Haloperidol |
| h5-HT1A Receptor | |||
| [35S]GTPγS Binding | Partial Agonist | Partial Agonist | Inactive |
| h5-HT2C Receptor | |||
| 5-HT-induced Ca2+ mobilization | Antagonist (pKb = 7.93) | Antagonist (pKb = 7.43) | Inactive (<5.0) |
| 5-HT-induced PI hydrolysis | Antagonist (pA2 = 7.89) | Antagonist (pKb = 7.84) | Inactive (<5.0) |
| Dopamine Receptors (D2, D3, D4) | |||
| [35S]GTPγS Binding | Antagonist | Antagonist | Antagonist |
Table 3: In Vivo Activity in Animal Models of Psychosis and Extrapyramidal Side Effects (ID50, mg/kg)
| Model | This compound | Clozapine | Haloperidol |
| Apomorphine-induced climbing | 0.96 | 1.91 | 0.05 |
| DOI-induced head-twitches | 0.15 | 0.04 | 0.07 |
| PCP-induced locomotion | 0.02 | 0.07 | 0.08 |
| Amphetamine-induced locomotion | 2.4 | 8.6 | 0.04 |
| Haloperidol-induced catalepsy | 3.2 (inhibition) | 5.5 (inhibition) | Induces catalepsy |
Table 4: In Vivo Neurochemical Effects
| Neurotransmitter Change | This compound | Clozapine | Haloperidol |
| Frontal Cortex | |||
| Serotonin (5-HT) | ↓ | ↔ | ↔ |
| Dopamine (DA) | ↑ | ↑ | ↑ (modest) |
| Noradrenaline (NA) | ↑ | - | - |
| Striatum & Nucleus Accumbens | |||
| Serotonin (5-HT) | ↓ | ↔ | ↔ |
| Dopamine (DA) | ↔ | ↔ | ↑ (modest) |
II. Experimental Protocols
The following are high-level descriptions of the key experimental methodologies employed in the initial characterization of this compound.
-
Receptor Binding Assays: Standard radioligand binding assays were conducted using cell membranes prepared from CHO cells stably transfected with cloned human receptors. The affinity of the compounds was determined by their ability to displace a specific radioligand, and the Ki values were calculated.[1]
-
[35S]GTPγS Functional Assays: The functional activity of the compounds at G-protein coupled receptors was assessed by measuring their ability to stimulate or inhibit the binding of [35S]GTPγS to cell membranes expressing the receptor of interest. This assay differentiates between agonists, partial agonists, and antagonists.[1]
-
Phosphatidylinositol (PI) Hydrolysis and Calcium Mobilization Assays: To determine functional antagonism at 5-HT2C receptors, CHO cells expressing the human 5-HT2C receptor were utilized. The ability of the compounds to inhibit serotonin-induced increases in intracellular calcium (measured using fura-2) and the accumulation of inositol phosphates was quantified.[2][3]
-
In Vivo Microdialysis: Microdialysis probes were implanted in specific brain regions (frontal cortex, striatum, nucleus accumbens) of freely moving rats. Dialysate samples were collected at regular intervals following drug administration, and the concentrations of neurotransmitters and their metabolites were determined by HPLC.[4]
-
Animal Behavioral Models:
-
Models of Antipsychotic Activity: Rodent models predictive of efficacy against the positive symptoms of schizophrenia were used, including the inhibition of stereotyped behaviors induced by dopamine agonists (apomorphine) or psychotomimetics (PCP, amphetamine), and antagonism of 5-HT2A receptor-mediated behaviors (DOI-induced head-twitches).
-
Model of Extrapyramidal Side Effects: The induction of catalepsy in rats by haloperidol was used as a model to predict the likelihood of extrapyramidal side effects. The ability of S 16924 and clozapine to inhibit this effect was also assessed.
-
Models of Anxiolytic Activity: Several models were employed to assess anxiolytic potential, including the pigeon and Vogel punished-responding paradigms, the social interaction test in rats, and the inhibition of stress-induced ultrasonic vocalizations in rats. The involvement of the 5-HT1A receptor was investigated using the selective antagonist WAY-100,635.
-
III. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. S-16924 [(R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]- pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone], a novel, potential antipsychotic with marked serotonin1A agonist properties: III. Anxiolytic actions in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A and 5-HT2A Signaling, Desensitization, and Downregulation: Serotonergic Dysfunction and Abnormal Receptor Density in Schizophrenia and the Prodrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist properties of the novel antipsychotic, S16924, at cloned, human serotonin 5-HT2C receptors: a parallel phosphatidylinositol and calcium accumulation comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark of (Rac)-S 16924 Against Novel Antipsychotic Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antipsychotic candidate (Rac)-S 16924 against a selection of novel antipsychotic agents: Ulotaront, Xanomeline-Trospium, Cariprazine, and Brexpiprazole. The information herein is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development, offering a consolidated view of the pharmacological and functional profiles of these compounds. Data is presented to facilitate a comparative analysis of their mechanisms of action and potential therapeutic profiles.
Executive Summary
This compound is a potential antipsychotic agent with a pharmacological profile characterized by potent partial agonism at serotonin 5-HT1A receptors and antagonist activity at dopamine D2-like and serotonin 5-HT2A/2C receptors, a profile it shares to some extent with the atypical antipsychotic clozapine, but with a notable lack of affinity for muscarinic and histaminic receptors[1][2]. This profile suggests a potential for antipsychotic efficacy with a reduced liability for certain side effects associated with other antipsychotics.
The landscape of antipsychotic drug development has evolved to include candidates with diverse mechanisms of action beyond the classical dopamine D2 receptor antagonism. This guide benchmarks this compound against:
-
Ulotaront: A trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A receptor agonist.
-
Xanomeline-Trospium: A combination of a centrally-acting M1/M4 muscarinic receptor agonist (xanomeline) and a peripherally-restricted muscarinic antagonist (trospium).
-
Cariprazine & Brexpiprazole: Third-generation antipsychotics with D3/D2 receptor partial agonism and modulation of serotonin receptors.
This comparative analysis focuses on in vitro receptor binding affinities, functional activities, and in vivo effects in established preclinical models of antipsychotic activity.
In Vitro Pharmacology: Receptor Binding and Functional Activity
The following tables summarize the receptor binding affinities (Ki, nM) and functional activities of this compound and the selected novel antipsychotic candidates. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) and Functional Activity
| Compound | D2 | D3 | D4 | Functional Activity at D2 |
| This compound | Modest Affinity | Modest Affinity | High Affinity (5-fold > D2) | Antagonist[1] |
| Ulotaront | No Appreciable Binding | No Appreciable Binding | No Appreciable Binding | N/A |
| Xanomeline | No Appreciable Binding | No Appreciable Binding | No Appreciable Binding | N/A |
| Cariprazine | 0.49 - 0.71 | 0.085 - 0.3 | - | Partial Agonist |
| Brexpiprazole | 0.30 | 1.1 | - | Partial Agonist |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM) and Functional Activity
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 | Functional Activity at 5-HT1A / 5-HT2A |
| This compound | High Affinity | Marked Affinity | High Affinity | - | Potent Partial Agonist / Antagonist[1] |
| Ulotaront | 280 | No Appreciable Binding | - | 30 | Agonist / N/A |
| Xanomeline | >120 | >120 | - | - | Agonist (weak) / Agonist (weak) |
| Cariprazine | 1.4 - 2.6 | 18.8 | 134 | - | Partial Agonist / Antagonist |
| Brexpiprazole | 0.12 | 0.47 | - | 3.7 | Partial Agonist / Antagonist |
Table 3: Other Receptor Binding Affinities (Ki, nM) and Functional Activity
| Compound | Muscarinic M1/M4 | TAAR1 | Histamine H1 | Alpha-1 Adrenergic |
| This compound | >1000 (M1) | - | 158 | - |
| Ulotaront | - | Agonist (EC50 = 140 nM) | - | - |
| Xanomeline | Agonist (high affinity for M1/M4) | - | - | - |
| Cariprazine | >1000 | - | 23.3 | 155 |
| Brexpiprazole | >10000 | - | 19 | 0.17 (α1B) |
In Vivo Preclinical Efficacy Models
The following tables summarize the effects of the compounds in two key behavioral models used to predict antipsychotic efficacy: the conditioned avoidance response (CAR) and prepulse inhibition (PPI) of the startle reflex.
Table 4: Conditioned Avoidance Response (CAR)
| Compound | Effect | Potency (ID50 / ED50) |
| This compound | Reduced CAR | ID50 = 0.96 mg/kg, s.c.[3] |
| Ulotaront | Data not readily available in this model | - |
| Xanomeline | Inhibited CAR | Effective at 30 mg/kg, i.p. |
| Cariprazine | Inhibits CAR | - |
| Brexpiprazole | Inhibits CAR | - |
Table 5: Prepulse Inhibition (PPI) of Acoustic Startle
| Compound | Effect |
| This compound | Data not readily available in a quantitative format |
| Ulotaront | Attenuates MK-801-induced deficits in PPI |
| Xanomeline | Reverses apomorphine-induced disruption of PPI; no effect on baseline PPI |
| Cariprazine | Reverses deficits in PPI |
| Brexpiprazole | Reverses deficits in PPI |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways associated with the molecular targets of these antipsychotic candidates and a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat striatum for dopamine receptors) or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors. The final membrane preparation is resuspended in assay buffer.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-Spiperone for D2/D3 receptors) at a fixed concentration and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays (cAMP Assay)
-
Objective: To determine the functional activity (agonist, antagonist, partial agonist) of a test compound at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.
-
General Protocol for Gs-coupled receptors (e.g., TAAR1):
-
Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.
-
Data Analysis: An increase in cAMP levels indicates agonist activity. The concentration of the compound that produces 50% of the maximal response (EC50) is determined.
-
-
General Protocol for Gi-coupled receptors (e.g., 5-HT1A, D2, M4):
-
Cell Culture and Forskolin Stimulation: Cells expressing the receptor are first stimulated with forskolin to increase basal cAMP levels.
-
Compound Treatment: Cells are then treated with varying concentrations of the test compound.
-
cAMP Measurement and Analysis: A decrease in the forskolin-stimulated cAMP levels indicates agonist activity. The concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined.
-
Conditioned Avoidance Response (CAR)
-
Objective: To assess the potential antipsychotic activity of a compound by its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Apparatus: A shuttle box with two compartments separated by a doorway. The floor of each compartment is a grid that can deliver a mild electric shock.
-
Procedure:
-
Acquisition Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), typically a light or a tone, is presented for a short period (e.g., 10 seconds), followed by the presentation of an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA), through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, it can escape the shock by moving to the other compartment during the US presentation (an escape response). This training is repeated for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved.
-
Drug Testing: Once the animals are trained, they are administered the test compound or vehicle prior to the test session. The number of avoidance and escape responses are recorded.
-
-
Data Analysis: A compound is considered to have potential antipsychotic activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures (i.e., the animal still escapes the shock when it fails to avoid it). The dose that produces a 50% reduction in avoidance responding (ID50 or ED50) is often calculated.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
-
Objective: To measure sensorimotor gating, a process that is often deficient in schizophrenia. Antipsychotic drugs can often restore PPI deficits.
-
Apparatus: A startle chamber that can deliver acoustic stimuli and measure the whole-body startle response of a rodent.
-
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a period with background white noise (e.g., 65-70 dB).
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud, startling acoustic stimulus (the pulse; e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse; e.g., 73-85 dB) is presented shortly before the startling pulse (e.g., 100 ms).
-
No-stimulus trials: Only the background noise is present.
-
-
-
Data Analysis: The startle amplitude is measured for each trial. Prepulse inhibition is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Antipsychotic potential can be assessed by the ability of a compound to reverse a deficit in PPI induced by a psychomimetic agent (e.g., apomorphine, MK-801) or to enhance PPI in animals with low baseline gating.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
A Comparative Benchmark of (Rac)-S 16924 Against Novel Antipsychotic Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antipsychotic candidate (Rac)-S 16924 against a selection of novel antipsychotic agents: Ulotaront, Xanomeline-Trospium, Cariprazine, and Brexpiprazole. The information herein is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development, offering a consolidated view of the pharmacological and functional profiles of these compounds. Data is presented to facilitate a comparative analysis of their mechanisms of action and potential therapeutic profiles.
Executive Summary
This compound is a potential antipsychotic agent with a pharmacological profile characterized by potent partial agonism at serotonin 5-HT1A receptors and antagonist activity at dopamine D2-like and serotonin 5-HT2A/2C receptors, a profile it shares to some extent with the atypical antipsychotic clozapine, but with a notable lack of affinity for muscarinic and histaminic receptors[1][2]. This profile suggests a potential for antipsychotic efficacy with a reduced liability for certain side effects associated with other antipsychotics.
The landscape of antipsychotic drug development has evolved to include candidates with diverse mechanisms of action beyond the classical dopamine D2 receptor antagonism. This guide benchmarks this compound against:
-
Ulotaront: A trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A receptor agonist.
-
Xanomeline-Trospium: A combination of a centrally-acting M1/M4 muscarinic receptor agonist (xanomeline) and a peripherally-restricted muscarinic antagonist (trospium).
-
Cariprazine & Brexpiprazole: Third-generation antipsychotics with D3/D2 receptor partial agonism and modulation of serotonin receptors.
This comparative analysis focuses on in vitro receptor binding affinities, functional activities, and in vivo effects in established preclinical models of antipsychotic activity.
In Vitro Pharmacology: Receptor Binding and Functional Activity
The following tables summarize the receptor binding affinities (Ki, nM) and functional activities of this compound and the selected novel antipsychotic candidates. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) and Functional Activity
| Compound | D2 | D3 | D4 | Functional Activity at D2 |
| This compound | Modest Affinity | Modest Affinity | High Affinity (5-fold > D2) | Antagonist[1] |
| Ulotaront | No Appreciable Binding | No Appreciable Binding | No Appreciable Binding | N/A |
| Xanomeline | No Appreciable Binding | No Appreciable Binding | No Appreciable Binding | N/A |
| Cariprazine | 0.49 - 0.71 | 0.085 - 0.3 | - | Partial Agonist |
| Brexpiprazole | 0.30 | 1.1 | - | Partial Agonist |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM) and Functional Activity
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 | Functional Activity at 5-HT1A / 5-HT2A |
| This compound | High Affinity | Marked Affinity | High Affinity | - | Potent Partial Agonist / Antagonist[1] |
| Ulotaront | 280 | No Appreciable Binding | - | 30 | Agonist / N/A |
| Xanomeline | >120 | >120 | - | - | Agonist (weak) / Agonist (weak) |
| Cariprazine | 1.4 - 2.6 | 18.8 | 134 | - | Partial Agonist / Antagonist |
| Brexpiprazole | 0.12 | 0.47 | - | 3.7 | Partial Agonist / Antagonist |
Table 3: Other Receptor Binding Affinities (Ki, nM) and Functional Activity
| Compound | Muscarinic M1/M4 | TAAR1 | Histamine H1 | Alpha-1 Adrenergic |
| This compound | >1000 (M1) | - | 158 | - |
| Ulotaront | - | Agonist (EC50 = 140 nM) | - | - |
| Xanomeline | Agonist (high affinity for M1/M4) | - | - | - |
| Cariprazine | >1000 | - | 23.3 | 155 |
| Brexpiprazole | >10000 | - | 19 | 0.17 (α1B) |
In Vivo Preclinical Efficacy Models
The following tables summarize the effects of the compounds in two key behavioral models used to predict antipsychotic efficacy: the conditioned avoidance response (CAR) and prepulse inhibition (PPI) of the startle reflex.
Table 4: Conditioned Avoidance Response (CAR)
| Compound | Effect | Potency (ID50 / ED50) |
| This compound | Reduced CAR | ID50 = 0.96 mg/kg, s.c.[3] |
| Ulotaront | Data not readily available in this model | - |
| Xanomeline | Inhibited CAR | Effective at 30 mg/kg, i.p. |
| Cariprazine | Inhibits CAR | - |
| Brexpiprazole | Inhibits CAR | - |
Table 5: Prepulse Inhibition (PPI) of Acoustic Startle
| Compound | Effect |
| This compound | Data not readily available in a quantitative format |
| Ulotaront | Attenuates MK-801-induced deficits in PPI |
| Xanomeline | Reverses apomorphine-induced disruption of PPI; no effect on baseline PPI |
| Cariprazine | Reverses deficits in PPI |
| Brexpiprazole | Reverses deficits in PPI |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathways associated with the molecular targets of these antipsychotic candidates and a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat striatum for dopamine receptors) or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors. The final membrane preparation is resuspended in assay buffer.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-Spiperone for D2/D3 receptors) at a fixed concentration and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays (cAMP Assay)
-
Objective: To determine the functional activity (agonist, antagonist, partial agonist) of a test compound at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.
-
General Protocol for Gs-coupled receptors (e.g., TAAR1):
-
Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.
-
Data Analysis: An increase in cAMP levels indicates agonist activity. The concentration of the compound that produces 50% of the maximal response (EC50) is determined.
-
-
General Protocol for Gi-coupled receptors (e.g., 5-HT1A, D2, M4):
-
Cell Culture and Forskolin Stimulation: Cells expressing the receptor are first stimulated with forskolin to increase basal cAMP levels.
-
Compound Treatment: Cells are then treated with varying concentrations of the test compound.
-
cAMP Measurement and Analysis: A decrease in the forskolin-stimulated cAMP levels indicates agonist activity. The concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined.
-
Conditioned Avoidance Response (CAR)
-
Objective: To assess the potential antipsychotic activity of a compound by its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Apparatus: A shuttle box with two compartments separated by a doorway. The floor of each compartment is a grid that can deliver a mild electric shock.
-
Procedure:
-
Acquisition Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), typically a light or a tone, is presented for a short period (e.g., 10 seconds), followed by the presentation of an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA), through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, it can escape the shock by moving to the other compartment during the US presentation (an escape response). This training is repeated for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved.
-
Drug Testing: Once the animals are trained, they are administered the test compound or vehicle prior to the test session. The number of avoidance and escape responses are recorded.
-
-
Data Analysis: A compound is considered to have potential antipsychotic activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures (i.e., the animal still escapes the shock when it fails to avoid it). The dose that produces a 50% reduction in avoidance responding (ID50 or ED50) is often calculated.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
-
Objective: To measure sensorimotor gating, a process that is often deficient in schizophrenia. Antipsychotic drugs can often restore PPI deficits.
-
Apparatus: A startle chamber that can deliver acoustic stimuli and measure the whole-body startle response of a rodent.
-
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a period with background white noise (e.g., 65-70 dB).
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud, startling acoustic stimulus (the pulse; e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse; e.g., 73-85 dB) is presented shortly before the startling pulse (e.g., 100 ms).
-
No-stimulus trials: Only the background noise is present.
-
-
-
Data Analysis: The startle amplitude is measured for each trial. Prepulse inhibition is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Antipsychotic potential can be assessed by the ability of a compound to reverse a deficit in PPI induced by a psychomimetic agent (e.g., apomorphine, MK-801) or to enhance PPI in animals with low baseline gating.
References
- 1. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: II. Functional profile in comparison to clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
